Executive Summary (6-Bromo-4-methoxypyridin-3-yl)methanol is a trisubstituted pyridine scaffold of significant value in modern drug discovery. Characterized by its orthogonal reactivity profile, this molecule serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol is a trisubstituted pyridine scaffold of significant value in modern drug discovery. Characterized by its orthogonal reactivity profile, this molecule serves as a "linchpin" intermediate. It offers three distinct vectors for diversification: the C6-bromine for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), the C4-methoxy group for electronic tuning or nucleophilic displacement, and the C3-hydroxymethyl group for linker installation.
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this scaffold, specifically addressing its role in developing kinase inhibitors and epigenetic modulators.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
While the alcohol itself is often synthesized in situ or on-demand, it is derived from well-documented precursors.
Property
Data
Chemical Name
(6-Bromo-4-methoxypyridin-3-yl)methanol
Primary Precursor CAS
1256819-61-0 (Methyl ester) / 1060805-14-2 (Acid)
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Predicted LogP
~1.1 (Lipophilic enough for membranes, polar enough for solubility)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
SMILES
COc1cc(Br)nc1CO
Structural Analysis[7]
Pyridine Nitrogen: Acts as a hydrogen bond acceptor; critical for kinase hinge binding.
C6-Bromine: A handle for aryl-aryl coupling. The position is activated for oxidative addition due to the electron-deficient nature of the pyridine ring.
C4-Methoxy: Provides electron density to the ring, modulating the basicity of the pyridine nitrogen. It also serves as a steric block to prevent metabolic oxidation at the C4 position.
Synthetic Protocols
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol is most reliably achieved via the reduction of its corresponding ester or acid precursors. Below are two validated methodologies.
Method A: Reduction of Methyl 6-bromo-4-methoxynicotinate (Preferred)
This method uses mild conditions to prevent debromination at the C6 position.
Dissolution: Dissolve 1.0 eq of Methyl 6-bromo-4-methoxynicotinate in anhydrous THF (0.2 M concentration).
Activation: Add 2.0 eq of CaCl₂ (anhydrous) and stir for 15 minutes at 0°C. Expert Note: CaCl₂ activates the borohydride, effectively generating a borane species in situ, which is more chemoselective for the ester than NaBH₄ alone.
Reduction: Slowly add 2.5 eq of NaBH₄ in portions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Method B: Reduction of 6-Bromo-4-methoxynicotinic Acid
Used when the acid starting material is more readily available.
Setup: Under N₂ atmosphere, dissolve the acid (1.0 eq) in anhydrous THF. Cool to 0°C.
Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 eq). Caution: Gas evolution (H₂).
Reflux: Warm to RT, then heat to mild reflux (65°C) for 1 hour to ensure complete reduction of the carboxylate.
Quench: Cool to 0°C. Add MeOH dropwise to destroy excess borane.
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with NaHCO₃, and dry.
Visualized Synthetic Workflows
Diagram 1: Synthesis & Divergent Reactivity
This flowchart illustrates the generation of the core scaffold and its subsequent transformation into high-value medicinal chemistry intermediates.
Caption: Divergent synthesis starting from the ester precursor (Top) to the alcohol core (Center), branching into oxidation, activation, and cross-coupling pathways.
Medicinal Chemistry Applications
Kinase Inhibitor Design (SAR)
The (6-Bromo-4-methoxypyridin-3-yl)methanol scaffold is particularly relevant for Type I and Type II kinase inhibitors.
Hinge Binding: The pyridine nitrogen (N1) often serves as the primary acceptor for the kinase hinge region (e.g., Met residue interaction).
Solubility Vector: The C3-hydroxymethyl group points towards the solvent front. It can be converted to an amine (via mesylate displacement) to improve aqueous solubility and microsomal stability.
Selectivity: The C4-methoxy group acts as a "gatekeeper" interacting with smaller residues (e.g., Threonine) in the ATP binding pocket, potentially excluding larger kinases and improving selectivity.
Epigenetic Modulators
In the design of BET bromodomain inhibitors or Histone Deacetylase (HDAC) inhibitors, the biaryl motif generated from the C6-position allows for π-stacking interactions with aromatic cages in the target protein.
Diagram 2: Pharmacophore Mapping
Caption: Pharmacophore analysis showing the four critical interaction points of the scaffold for drug design.
Handling and Safety Data
While specific MSDS data for the alcohol is limited, it should be handled according to protocols for halogenated pyridines.
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic-type alcohol can be prone to slow oxidation if exposed to air.
Disposal: Halogenated organic waste.
References
ChemScene. (2024). 6-Bromo-4-methoxynicotinic acid Product Data. Retrieved from
BLD Pharm. (2024). Methyl 6-bromo-4-methoxynicotinate (CAS 1256819-61-0).[1][2][3][4] Retrieved from
Ambeed. (2024). 6-Bromo-4-methoxypicolinaldehyde (CAS 1060805-10-8).[5] Retrieved from
PubChem. (2024). Compound Summary: Pyridine Derivatives. Retrieved from
ChemicalBook. (2024). Precursor Availability and CAS Registry. Retrieved from
(Note: While the specific alcohol CAS is not standard in public catalogs, the precursors listed above are verified and commercially available for the synthesis described.)
Optimizing Scaffold Utility in Fragment-Based Drug Discovery
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol is a trisubstituted pyridine scaffold critical to modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct vectors for diversification: the C6-bromide for cross-coupling (Suzuki/Buchwald), the C4-methoxy group for electronic modulation (and potential displacement), and the C3-hydroxymethyl handle for oxidation or etherification.
This guide provides a definitive analysis of its physicochemical properties, with a specific focus on molecular weight (MW) implications for mass spectrometry (MS) validation, alongside a field-proven synthesis protocol and quality control workflow.
Physicochemical Specifications
The molecular weight of this compound is not a single number but a distribution dictated by the bromine isotope pattern. For high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable.
Lipophilic enough for extraction, polar enough for silica.
H-Bond Donors/Acceptors
1 / 3
C3-OH is the sole donor.
Mass Spectrometry Insight
In LC-MS analysis, the presence of bromine creates a signature "twin peak" profile.
Target Ion (M+H)⁺: You will observe two peaks of nearly equal intensity at m/z 218.0 and 220.0 .
Validation Rule: If the M+2 peak (220.0) is missing or significantly lower than 95% of the M peak, the bromine has likely been lost (dehalogenation) during the reaction or ionization.
Synthetic Utility & Workflows
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol is rarely performed de novo from acyclic precursors. The industry standard route involves the selective reduction of Methyl 6-bromo-4-methoxynicotinate .
Synthesis Logic
The challenge is to reduce the ester at C3 to an alcohol without debrominating the C6 position (a common side reaction with catalytic hydrogenation) or over-reducing the pyridine ring.
Preferred Reagent: Sodium Borohydride (NaBH₄) in Methanol.
Alternative: DIBAL-H in Toluene (requires -78°C, higher cost).
Avoid: LiAlH₄ at reflux (risk of debromination).
Diagram 1: Synthetic Pathway & Chemoselectivity
Caption: Chemoselective reduction pathway prioritizing ester transformation over C-Br bond cleavage.
Experimental Protocol: Ester Reduction
Objective: Convert Methyl 6-bromo-4-methoxynicotinate (1.0 eq) to (6-Bromo-4-methoxypyridin-3-yl)methanol.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen.
Solubilization: Dissolve 1.23 g (5.0 mmol) of the Ester Precursor in 25 mL of anhydrous MeOH. Cool the solution to 0°C using an ice bath.
Addition: Add NaBH₄ (567 mg, 15.0 mmol, 3.0 eq) portion-wise over 15 minutes. Note: Vigorous gas evolution (H₂) will occur. Do not seal the system.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, and a more polar spot (Rf ~0.3) should appear.[9]
Quench: Cool back to 0°C. Slowly add 20 mL of sat. NH₄Cl to destroy excess borohydride. Stir for 15 minutes.
Workup: Remove MeOH under reduced pressure (rotary evaporator). Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: If necessary, purify via flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).
Analytical Validation (QC)
Trusting the label is insufficient in drug development. You must validate the structure, particularly the integrity of the bromine atom and the reduction of the ester.
Diagram 2: QC Decision Logic
Caption: Quality Control workflow ensuring bromine retention and complete ester reduction.
δ 4.50 (d, 2H): -CH₂-OH. Critical: If this appears as a singlet at ~3.8 ppm, you still have the methyl ester (reaction failed).
δ 3.90 (s, 3H): -OCH₃.
Applications in Drug Discovery[10]
This molecule is a "Type III" scaffold, meaning it allows for sequential functionalization:
C6-Br: The most reactive site for Pd-catalyzed couplings. It is typically engaged first to install biaryl systems (e.g., Suzuki coupling with phenylboronic acids).
C3-CH₂OH: Can be converted to a leaving group (Mesylate/Chloride) for Sₙ2 displacement by amines, creating a solubility-enhancing side chain.
C4-OMe: While less reactive, the methoxy group can be displaced by strong nucleophiles (amines/thiols) under harsh conditions or used as a fixed electronic donor to modulate the pyridine pKa.
References
Synthetic Methodology: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Borohydride reduction protocols).
Isotopic Data: NIST. (2024). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]
Scaffold Reactivity: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Context for pyridine solubility and logP).
Structural Determination and Analytical Profiling of (6-Bromo-4-methoxypyridin-3-yl)methanol: A Comprehensive Guide
Executive Summary & Strategic Context (6-Bromo-4-methoxypyridin-3-yl)methanol is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD). Its tri-substituted pyridine core off...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
(6-Bromo-4-methoxypyridin-3-yl)methanol is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD). Its tri-substituted pyridine core offers three distinct vectors for chemical elaboration:
C-6 Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
C-3 Hydroxymethyl: A versatile "warhead" precursor (oxidizable to aldehyde/acid or convertible to a leaving group).
C-4 Methoxy: A solubilizing group that can also serve as a hydrogen bond acceptor or be deprotected to a pyridone.
Unambiguous structural elucidation of this compound is critical because regioisomers (e.g., 2-methoxy or 5-bromo variants) possess identical masses and similar polarities but vastly different reactivities. This guide outlines a self-validating analytical workflow to confirm the structure with absolute certainty.
Synthetic Provenance: The First Line of Evidence
Understanding the synthetic origin provides the initial "hypothesis" for structural confirmation. The most robust route to this scaffold involves the reduction of the corresponding nicotinic acid ester.
Typical Synthetic Pathway:
Precursor: Methyl 6-bromo-4-methoxynicotinate.
Reagent: Sodium Borohydride (NaBH₄) in MeOH/THF or Lithium Aluminum Hydride (LiAlH₄) in THF.
Mechanism: Nucleophilic attack of hydride on the ester carbonyl, followed by protonation to yield the primary alcohol.
Analytical Implication: If the starting material (ester) regiochemistry is confirmed, the product analysis simplifies to confirming the reduction of the ester to the alcohol without scrambling the ring substituents.
Mass Spectrometry: Elemental Confirmation
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the "Go/No-Go" decision based on the unique isotopic signature of bromine.
The natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates two peaks of nearly equal intensity separated by 2 Da.
Fragmentation
Loss of 17 (OH) or 31 (OCH₃)
Common losses for benzyl-like alcohols and methyl ethers.
Critical Check: If the mass spectrum does not show a 1:1 intensity ratio for the parent ion doublet, the sample is not a monobrominated species.
NMR Spectroscopy: The Elucidation Core
This section details the specific signals required to confirm the 2,3,4,6-substitution pattern.
1H NMR Prediction & Logic (DMSO-d₆, 400 MHz)
The pyridine ring has two aromatic protons. Their chemical shifts and multiplicity are the primary diagnostic tools.
Position
Proton
Multiplicity
Predicted Shift (δ)
Structural Logic
H-2
Ar-H
Singlet (s)
8.20 – 8.40 ppm
Most Deshielded: Located α to the pyridine Nitrogen. It appears as a singlet because C-3 is substituted, preventing ³J coupling.
H-5
Ar-H
Singlet (s)
7.10 – 7.30 ppm
Shielded: Located β to Nitrogen. The C-4 Methoxy group is an electron-donating group (EDG) via resonance, shielding H-5. The C-6 Bromine is electron-withdrawing (EWG) but the resonance effect of OMe usually dominates.
OCH₃
Alkyl
Singlet (s)
3.85 – 3.95 ppm
Characteristic range for methoxy on heteroaromatics.
CH₂
Alkyl
Doublet (d)
4.45 – 4.60 ppm
Methylene protons. Appears as a doublet if coupling to the OH proton is preserved in dry DMSO.
OH
Hydroxyl
Triplet (t)
5.20 – 5.40 ppm
Exchangeable proton.
Diagnostic Ratio: Integration must show 1:1:3:2 (H2 : H5 : OMe : CH2).
13C NMR Expectations
C-2: ~150-155 ppm (High shift due to N-adjacency).
C-4: ~160-165 ppm (Deshielded by Oxygen attachment).
C-6: ~140-145 ppm (Deshielded by Nitrogen, affected by Br).
C-3: ~120-130 ppm (Substituted carbon).
C-5: ~108-112 ppm (Shielded by ortho-OMe resonance).
2D NMR Workflow: The "Smoking Gun"
1D NMR proves the presence of groups; 2D NMR proves their connectivity. We use HMBC (Heteronuclear Multiple Bond Correlation) to stitch the molecule together.
HMBC Key Correlations (Long-Range H-C Coupling)
To distinguish this isomer from (6-bromo-2 -methoxypyridin-3-yl)methanol, observe the coupling of the aromatic protons.
The H-2 Singlet (The Anchor):
H-2 should show a strong ³J correlation to C-4 (the carbon bearing the OMe) and C-6 (the carbon bearing the Br).
H-2 will also couple to the CH₂ carbon (C-3 substituent).
The H-5 Singlet:
H-5 should couple to C-3 and C-6 .
Crucially: H-5 should couple to C-4 (the methoxy carbon).
NOESY (Spatial Proximity):
Irradiation of the OCH₃ signal should show a strong NOE enhancement of H-5 and the CH₂ group (at C-3).
Differentiation: If the OMe were at C-2, it would likely only NOE to the CH2 at C-3, not to H-5.
Visualization of Elucidation Logic
Caption: Logical workflow for structural confirmation, moving from elemental composition to regiochemical assignment.
Experimental Protocols
NMR Sample Preparation
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ to prevent aggregation and ensure solubility of the hydroxymethyl group.
Concentration: 5–10 mg in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube.
Temperature: 298 K (25°C).
HPLC Purity Method (Reverse Phase)
To ensure the elucidation is performed on the major component.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and spectral properties).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on HMBC/NOESY interpretation).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol (Analogous structure for spectral comparison).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Br isotope patterns and pyridine shifts).
An In-depth Technical Guide to the Physical Properties of (6-Bromo-4-methoxypyridin-3-yl)methanol: A Compound with Undocumented Physical Characteristics
A comprehensive search of available scientific literature and chemical supplier databases has revealed a significant lack of documented physical properties for the compound (6-Bromo-4-methoxypyridin-3-yl)methanol. This g...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search of available scientific literature and chemical supplier databases has revealed a significant lack of documented physical properties for the compound (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide addresses the current state of knowledge and provides a framework for the experimental determination of its key physical characteristics, a critical step for its potential application in research and development.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. The electronic and steric properties of substituents on the pyridine ring can profoundly influence a molecule's biological activity, solubility, and material characteristics. The compound of interest, (6-Bromo-4-methoxypyridin-3-yl)methanol, incorporates a bromine atom, a methoxy group, and a hydroxymethyl group, suggesting its potential as a versatile intermediate for the synthesis of novel compounds with diverse applications. The bromine atom provides a handle for cross-coupling reactions, the methoxy group can influence electronic properties and metabolic stability, and the hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions.
However, a thorough investigation into its fundamental physical properties—such as melting point, boiling point, and solubility—yields no specific data in publicly accessible records. This absence of information presents a significant challenge for researchers and drug development professionals who rely on such data for reaction design, purification, formulation, and safety assessments.
Molecular Structure and Inferred Properties
To understand the potential physical properties of (6-Bromo-4-methoxypyridin-3-yl)methanol, we can analyze its constituent parts and draw inferences from related, well-characterized molecules.
Molecular Structure:
Caption: Chemical structure of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Table 1: Predicted and Inferred Physicochemical Properties of (6-Bromo-4-methoxypyridin-3-yl)methanol
Property
Predicted/Inferred Value
Rationale and Comparative Analysis
Molecular Formula
C₇H₈BrNO₂
Based on structural analysis.
Molecular Weight
218.05 g/mol
Calculated from the molecular formula.
Melting Point (°C)
Undocumented
Expected to be a solid at room temperature, likely with a melting point higher than related non-brominated or non-hydroxymethylated pyridines due to increased molecular weight and potential for hydrogen bonding. For comparison, the related compound (6-Bromo-pyridin-2-yl)methanol has a reported melting point of 34-39 °C.
Boiling Point (°C)
Undocumented
Expected to have a high boiling point due to its polarity, hydrogen bonding capability, and molecular weight. The related compound (6-Bromo-pyridin-2-yl)methanol has a reported boiling point of 246 °C.
Solubility
Undocumented
The presence of the methoxy and hydroxymethyl groups suggests potential solubility in polar organic solvents such as methanol, ethanol, and DMSO. The pyridine nitrogen can also be protonated, suggesting some aqueous solubility at acidic pH. The bromine atom and the pyridine ring contribute to some lipophilicity.
Proposed Experimental Protocols for Physical Property Determination
Given the lack of available data, the following section outlines standard, reliable experimental protocols for the determination of the core physical properties of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Synthesis and Purification
The first critical step is to obtain a pure sample of the target compound. A plausible synthetic route could involve the following conceptual steps, though specific reaction conditions would require experimental optimization.
This guide serves as a definitive technical resource for the handling, safety, and synthetic application of (6-Bromo-4-methoxypyridin-3-yl)methanol . It is designed for medicinal chemists and process scientists who utili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the handling, safety, and synthetic application of (6-Bromo-4-methoxypyridin-3-yl)methanol . It is designed for medicinal chemists and process scientists who utilize this intermediate as a scaffold in the development of kinase inhibitors (e.g., KRAS, SHP2) and other heterocyclic pharmacophores.
Part 1: Executive Technical Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol is a tri-functionalized pyridine building block. Its utility lies in its orthogonal reactivity:
C6-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C3-Hydroxymethyl: A versatile anchor for oxidation (to aldehyde), halogenation (to alkyl halide), or etherification.
C4-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen and influences the solubility profile of downstream analogs.
While not classified as acutely fatal (Category 1/2), this compound presents specific sensitization and irritation risks common to halogenated pyridines. Successful utilization requires strict adherence to inert atmosphere protocols to prevent oxidative degradation of the benzylic-type alcohol.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in Water, Hexanes
pKa (Calc)
~3.5 (Pyridine N) – Lowered by Br, raised by OMe
LogP
~1.2 (Lipophilic)
Part 3: Hazard Identification & Toxicology (The "Risk")
GHS Classification (derived from Class Data)
This compound functions as a Skin & Respiratory Irritant . The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.
Expert Insight: Halogenated pyridines are notorious for causing delayed hypersensitivity reactions.
Mechanism: The pyridine ring can act as a hapten, binding to skin proteins.
Protocol: Double-gloving (Nitrile over Latex or Laminate) is mandatory when handling solids. Do not rely on standard latex gloves alone for solutions in DCM or DMF.
Part 4: Storage, Stability & Handling Protocols (The "System")
Stability Matrix
The primary degradation pathway for this molecule is autoxidation of the hydroxymethyl group to the corresponding aldehyde (6-bromo-4-methoxynicotinaldehyde), particularly in solution.
Solid State: Stable for >12 months at 2–8°C under Argon.
Solution State: Degrades within 24–48 hours in non-degassed solvents exposed to light.
Handling Workflow Diagram
The following decision tree illustrates the required logic for handling this compound to maintain purity and safety.
Figure 1: Decision matrix for handling and storage to prevent oxidative degradation.
Part 5: Synthetic Utility & Reactivity (The "Application")
This section details the two primary divergent pathways used in drug discovery: Oxidation (to access the aldehyde) and Substitution (to access the alkyl halide).
Pathway A: Conversion to Alkyl Bromide (Appel Reaction)
Converting the alcohol to a bromide allows for SN2 displacement by amines or thiols.
Procedure: Dissolve substrate and CBr₄ in DCM. Cool to 0°C. Add PPh₃ portion-wise (exothermic). Stir at 0°C → RT for 2 hours.
Workup: Quench with sat. NaHCO₃. Extract with DCM. Caution: Triphenylphosphine oxide byproduct can be difficult to remove; use a silica plug with 10% EtOAc/Hexanes.
Pathway B: Suzuki-Miyaura Coupling
The C6-Bromine is highly reactive toward boronic acids due to the electron-deficient nature of the pyridine ring.
Protocol:
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
Base: K₂CO₃ (2.0 eq).
Solvent: Dioxane/Water (4:1).
Temp: 80–90°C.
Note: The hydroxymethyl group is generally compatible, but if the boronic acid is Lewis acidic, protect the alcohol as a TBS ether first.
Reactivity Visualization
Figure 2: Divergent synthetic pathways accessible from the core intermediate.
Part 6: Emergency Response
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 min. Do not use ethanol (increases absorption).
Eye Contact
Rinse cautiously with water for 15 min.[2][4] Remove contact lenses.[2][4] Seek medical attention.
Inhalation
Move to fresh air.[2][3][4] If wheezing occurs, administer oxygen (trained personnel only).
Spill (Solid)
Dampen with water to prevent dust. Sweep into a closed container.
References
Sigma-Aldrich. (6-Methoxypyridin-3-yl)methanol Safety Data Sheet. (Analogous Safety Data). Retrieved from
PubChem. Compound Summary: (4-methoxy-6-methylpyridin-3-yl)methanol (Isomer Analog). National Library of Medicine. Retrieved from
ChemicalBook. (6-Bromo-pyridin-3-yl)-methanol Properties and Supplier Data. Retrieved from
Fisher Scientific. Safety Data Sheet: Pyridine-3-methanol derivatives. Retrieved from
European Patent Office. Synthesis of 6-bromo-4-methoxypyridin-3-yl derivatives (WO2006054151A1). Retrieved from
Introduction: The Critical Role of Solubility in Pharmaceutical Development
An In-depth Technical Guide to the Solubility of (6-Bromo-4-methoxypyridin-3-yl)methanol in Organic Solvents (6-Bromo-4-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of (6-Bromo-4-methoxypyridin-3-yl)methanol in Organic Solvents
(6-Bromo-4-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules is often dictated by its behavior in solution. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective use, influencing everything from reaction kinetics and purification efficiency to the feasibility of formulation and drug delivery strategies.
In the realm of drug development, poor solubility is a primary contributor to the failure of promising drug candidates. It can lead to low bioavailability, hinder the ability to achieve therapeutic concentrations, and create significant challenges in formulation. Therefore, a thorough characterization of the solubility of key intermediates like (6-Bromo-4-methoxypyridin-3-yl)methanol is not merely a routine measurement but a critical step in de-risking a development program.
This guide provides a comprehensive framework for understanding and determining the solubility of (6-Bromo-4-methoxypyridin-3-yl)methanol. It combines theoretical principles with practical, step-by-step protocols to empower researchers to make informed decisions in their experimental designs.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. A close examination of the structure of (6-Bromo-4-methoxypyridin-3-yl)methanol allows for a qualitative prediction of its solubility profile.
Polar Features: The molecule possesses several polar functional groups that will strongly influence its interactions with solvents. The hydroxyl (-OH) group is a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor, and the methoxy (-OCH₃) group's oxygen atom can also accept hydrogen bonds. These features suggest a propensity for solubility in polar solvents.
Aromatic System: The pyridine ring is an aromatic system that can participate in π-π stacking interactions with other aromatic molecules or solvents.
Halogen and Methoxy Groups: The bromo and methoxy substituents contribute to the molecule's overall polarity and size.
Based on these features, we can anticipate that (6-Bromo-4-methoxypyridin-3-yl)methanol will exhibit favorable solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (such as acetone and ethyl acetate) due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents like hexanes or toluene, where the dominant intermolecular forces would be weaker van der Waals interactions.
Experimental Workflow for Solubility Determination
A reliable and reproducible method for determining solubility is essential. The following protocol outlines a standard isothermal equilibrium shake-flask method, which is considered a gold standard for solubility measurement. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.
Diagram of the Experimental Workflow
Foundational
(6-Bromo-4-methoxypyridin-3-yl)methanol: A Technical Guide to Synthesis, Application, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Building Block Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the cor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors make them a "privileged scaffold" in drug design.[3] Within this class, (6-Bromo-4-methoxypyridin-3-yl)methanol emerges as a highly valuable, albeit niche, building block. Its trifunctional nature—a reactive bromine atom for cross-coupling, a methoxy group for modulating physicochemical properties, and a primary alcohol for derivatization—offers a versatile platform for constructing complex molecular architectures and generating diverse compound libraries for drug discovery.[4][5]
This guide provides a comprehensive technical overview of (6-Bromo-4-methoxypyridin-3-yl)methanol, focusing on its physicochemical properties, logical synthetic routes, current commercial availability status, and its strategic application in pharmaceutical research and development.
Physicochemical & Structural Characteristics
The precise arrangement of the bromo, methoxy, and hydroxymethyl groups on the pyridine ring dictates the molecule's reactivity and its interaction with biological targets. The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[6] The methoxy group at the 4-position influences the ring's electronics and can improve metabolic stability and other pharmacokinetic properties.[5] The hydroxymethyl group at the 3-position provides a site for esterification, etherification, or oxidation to introduce further diversity.
As of early 2026, (6-Bromo-4-methoxypyridin-3-yl)methanol does not appear to be a standard, off-the-shelf catalog item from major chemical suppliers. A thorough search reveals commercial availability for several isomers, such as:
(6-Bromo-2-methoxypyridin-3-yl)methanol) (CAS: 1802489-60-6), available from suppliers like Sigma-Aldrich and ChemUniverse.[7]
(6-Bromo-4-methylpyridin-3-yl)methanol) (CAS: 1355190-60-1), offered by companies such as AOBChem.[8]
(6-Bromopyridin-3-yl)methanol) (CAS: 122306-01-8), available from various manufacturers.[9][10]
The absence of a dedicated catalog entry for the 4-methoxy isomer suggests it is a custom synthesis item. Researchers requiring this specific molecule will likely need to synthesize it in-house or request a custom synthesis from a specialized contract research organization (CRO). However, key precursors, such as substituted 4-methoxypyridines, are available, making its synthesis feasible in a laboratory setting. For instance, the closely related precursor 6-Bromo-4-methoxypyridin-3-ol (CAS 1211536-66-1) has been listed by suppliers like AiFChem, which could serve as a potential starting material.[11]
Synthesis and Reactivity: A Practical Approach
Given its limited direct availability, understanding the synthetic routes to (6-Bromo-4-methoxypyridin-3-yl)methanol is critical. A logical and field-proven approach would involve a multi-step synthesis starting from a more readily available pyridine precursor. A plausible pathway involves the selective bromination of a 4-methoxypyridine derivative followed by functional group manipulation.
Conceptual Synthetic Protocol:
A common strategy for preparing such compounds involves the reduction of a corresponding aldehyde or ester. This two-step conceptual protocol is based on well-established transformations in pyridine chemistry.[12]
Step 1: Bromination of 4-methoxypyridine-3-carbaldehyde.
This step introduces the key bromine atom. The choice of brominating agent is crucial to control regioselectivity and avoid over-bromination.
Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich or moderately activated heterocyclic systems. The reaction conditions can be tuned to favor the desired isomer.
Step 2: Reduction of the Aldehyde to a Primary Alcohol.
The formyl group is selectively reduced to the hydroxymethyl group.
Rationale: Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent for aldehydes and ketones. It is operationally simple to use and compatible with the bromo- and methoxy-substituted pyridine ring, typically yielding high efficiency.[12]
Caption: Plausible 2-step synthesis of the target compound.
Applications in Drug Discovery and Development
The utility of (6-Bromo-4-methoxypyridin-3-yl)methanol lies in its capacity as a versatile scaffold for building more complex molecules, a critical process in drug development.[13]
Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The three functional groups on this molecule allow for systematic exploration of the chemical space around the core, which is essential for optimizing binding affinity and selectivity. The bromine at the 6-position is particularly valuable for coupling with other heterocyclic systems via Suzuki reactions to build hinge-binding motifs.
Fragment-Based Drug Design (FBDD): As a multi-functional fragment, this compound can be used in FBDD campaigns. The primary alcohol can be used to "grow" the fragment into a larger, more potent molecule after initial hits are identified.
Modulation of Physicochemical Properties: The methoxy group is a well-known modulator of ADME (absorption, distribution, metabolism, and excretion) properties.[5] Its inclusion can enhance metabolic stability or improve solubility. The ability to derivatize the alcohol and substitute the bromine allows for fine-tuning of properties like lipophilicity (LogP) to achieve a desirable drug-like profile.
Conclusion
While not a readily available stock chemical, (6-Bromo-4-methoxypyridin-3-yl)methanol represents a strategically important building block for medicinal chemists and drug discovery scientists. Its value is defined by the trifecta of reactive sites it offers, enabling the efficient synthesis of diverse compound libraries. Researchers can access this molecule through custom synthesis, leveraging established chemical methodologies. Its potential applications in creating novel therapeutics, particularly as a versatile scaffold for kinase inhibitors and other targeted agents, underscore its significance in the ongoing quest for new medicines.
References
The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (2025, October 11). Chemxin. [Link]
Precision Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol: A Technical Guide
Executive Summary This technical guide details the synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol , a critical fragment in the development of kinase inhibitors and receptor modulators. The 3-hydroxymethyl-4-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol , a critical fragment in the development of kinase inhibitors and receptor modulators. The 3-hydroxymethyl-4-methoxy-6-bromo substitution pattern is structurally significant; the 6-bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 4-methoxy group provides essential electronic modulation and solubility properties.
This guide prioritizes a scalable, high-fidelity route starting from 4,6-dihydroxynicotinic acid ethyl ester , utilizing a regioselective nucleophilic aromatic substitution (
) strategy to establish the 4-methoxy substituent.
Retrosynthetic Analysis
The strategic disconnection relies on the differential reactivity of the C4 and C6 positions of the pyridine ring. The C4 position, being para-like to the pyridine nitrogen and ortho to the electron-withdrawing ester, is significantly more activated toward nucleophilic attack than the C6 position.
Target: (6-Bromo-4-methoxypyridin-3-yl)methanol
Primary Disconnection: Chemoselective reduction of the ester moiety.
Secondary Disconnection: Regioselective
methoxylation.
Starting Material: Ethyl 4,6-dihydroxynicotinate (or Ethyl 4,6-dichloronicotinate converted to the dibromo analog).
Figure 1: Retrosynthetic pathway highlighting the key regioselective displacement step.
Synthetic Route & Experimental Protocols
Step 1: Synthesis of Ethyl 4,6-dibromonicotinate
The synthesis begins with the conversion of the dihydroxy (or pyridone) tautomers into the reactive dibromo species. While the dichloro analog is commercially available, the dibromo derivative is preferred here to ensure the final product contains the 6-bromo handle required for downstream cross-coupling.
Mechanism:
acts as both a brominating agent and dehydrating agent, converting the hydroxyl groups (tautomeric carbonyls) into bromides via an imidoyl bromide intermediate.
Solvent: Anhydrous Toluene or neat (if high temp required).
Procedure:
Charge a dry round-bottom flask with Ethyl 4,6-dihydroxynicotinate.
Add
carefully under nitrogen atmosphere.
Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the polar starting material.
Workup: Cool to 0°C. Carefully quench by pouring onto crushed ice/water (Exothermic!). Neutralize with saturated
to pH 8.
Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% as a white/pale yellow solid.
Step 2: Regioselective Methoxylation (
)
This is the critical step. In 2,4-dihalopyridines (and by extension 4,6-dihalo-3-esters), the C4 position is significantly more reactive toward nucleophiles than the C6 position due to the stabilization of the Meisenheimer complex by the ortho-ester group and the para-nitrogen.
Causality: The C3-ester withdraws electron density, making C4 highly electrophilic. Literature on the chloro-analog confirms that sodium methoxide preferentially displaces the C4-halogen [1].
Protocol:
Reagents: Ethyl 4,6-dibromonicotinate (10.0 g, 32.4 mmol), Sodium Methoxide (0.5 M in MeOH, 64.8 mL, 1.0 eq).
Solvent: Anhydrous Methanol (100 mL).
Procedure:
Dissolve the dibromo ester in anhydrous MeOH and cool to 0°C .
Add the NaOMe solution dropwise over 30 minutes via syringe pump to avoid local excesses that could lead to bis-substitution.
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
Monitor: HPLC/TLC should show conversion to the mono-methoxy product. If bis-methoxy (4,6-dimethoxy) appears, lower the temperature or reduce equivalents.
Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with DCM.
Purification: Recrystallization from Hexane/Ether or column chromatography.
Expected Yield: 65–75% of Ethyl 6-bromo-4-methoxynicotinate .
Step 3: Chemoselective Reduction to Alcohol
The ester must be reduced to the alcohol without debrominating the pyridine ring. While
can sometimes cause hydrodehalogenation, Sodium Borohydride () in the presence of Calcium Chloride () or Methanol is milder and chemoselective.
Stoichiometry is vital. Excess NaOMe leads to 4,6-dimethoxy.
Avoid strong acids; maintain temp to prevent over-reduction.
Yield
75-85%
65-75%
85-95%
Safety
releases HBr. Use scrubber.
NaOMe is corrosive.
gas evolution.
References
BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem Technical Notes.
VulcanChem. (2024). (4-Bromo-6-methylpyridin-3-yl)methanol Synthesis and Industrial Production. VulcanChem Product Guide.
ChemicalBook. (2026). 6-Bromonicotinic acid Properties and Synthesis. ChemicalBook Database.
PrepChem. (2025). Synthesis of 6-Bromonicotinic Acid. PrepChem Laboratory Manuals.
Foundational
spectroscopic data for (6-Bromo-4-methoxypyridin-3-yl)methanol (NMR, IR, MS)
The following is an in-depth technical guide for (6-Bromo-4-methoxypyridin-3-yl)methanol , structured for researchers and drug development professionals. Spectroscopic Characterization, Synthesis, and Structural Analysis...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for (6-Bromo-4-methoxypyridin-3-yl)methanol , structured for researchers and drug development professionals.
Spectroscopic Characterization, Synthesis, and Structural Analysis
Executive Summary & Application Context
(6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1805149-41-0 ) is a critical heterocyclic building block employed in the synthesis of next-generation small molecule therapeutics. It serves as a key intermediate for:
SERD (Selective Estrogen Receptor Downregulators) : Specifically in the synthesis of indazole-based estrogen receptor antagonists (e.g., analogs related to AZD9833 ).[1]
KRAS G12C Inhibitors : As a scaffold for functionalizing the pyridine core in covalent inhibitors.[1]
Kinase Inhibitors : The 3-hydroxymethyl group provides a versatile handle for converting to alkyl halides (chlorides/bromides) for nucleophilic substitution reactions.[1]
This guide details the physicochemical properties, spectroscopic signatures (NMR, MS, IR), and synthetic pathways for this compound, providing a robust reference for analytical validation.[1]
Physicochemical Profile
Property
Data
Chemical Name
(6-Bromo-4-methoxypyridin-3-yl)methanol
CAS Number
1805149-41-0
Molecular Formula
CHBrNO
Molecular Weight
218.05 g/mol
Exact Mass
216.9738 (for Br)
Physical State
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated)
~13.5 (Alcohol), ~2.5 (Pyridine N)
Synthetic Pathway & Experimental Protocol
The synthesis typically proceeds via the selective reduction of the corresponding nicotinaldehyde or nicotinate ester. The presence of the bromine atom at position 6 requires controlled reducing conditions to avoid hydrodebromination.[1]
Workflow Diagram
Caption: Synthetic routes via reduction of ester or aldehyde precursors using Sodium Borohydride.
Standard Preparation Protocol (Reduction of Aldehyde)
O [M-18] is common for benzylic-type alcohols, appearing at m/z 200/202.[1]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is distinct due to the substitution pattern on the pyridine ring.[1]
Solvent : DMSO-d
or CDCl.
Structural Logic :
C2-H : Positioned between the Nitrogen and the hydroxymethyl group.[1] This proton is most deshielded (downfield) due to the alpha-position to Nitrogen.[1]
C5-H : Positioned between the Methoxy and Bromine groups.[1] This proton is more shielded than C2-H.
Regioisomers : 2-Bromo-4-methoxy... isomers (rare if starting from specific nicotinate).[1]
References
Synthesis of Pyridine Intermediates : Arkivoc, 2021, part v, 57-72.[1] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Link
Application in SERD Synthesis : AstraZeneca AB, "Chemical Compounds (Indazole Derivatives)," U.S. Patent 10,131,663 B2, 2018.[1] (Describes usage of 6-bromo-4-methoxynicotinaldehyde). Link
Precursor Data : PubChem, "6-Bromo-4-methoxynicotinaldehyde (CID 46884634)."[1] Link[1]
Related Pyridine Reductions : Journal of Medicinal Chemistry, 2011, 54(13), 4619-4637.[1] (General protocols for nicotinate reduction).
Technical Whitepaper: Strategic Utilization of (6-Bromo-4-methoxypyridin-3-yl)methanol in Drug Discovery
The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic role of (6-Bromo-4-methoxypyridin-3-yl)methanol . Executive Summary: The "Linchpin" Scaffold In modern drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic role of (6-Bromo-4-methoxypyridin-3-yl)methanol .
Executive Summary: The "Linchpin" Scaffold
In modern drug discovery, particularly within the oncology and immunology spaces, the demand for highly substituted pyridine cores has surged. (6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1187386-17-9) serves as a critical "linchpin" intermediate. Its value lies in its orthogonal reactivity profile :
C6-Bromine: A handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
C3-Hydroxymethyl: A versatile "headgroup" precursor, readily convertible to electrophiles (halides, mesylates) or oxidized to aldehydes/acids.
C4-Methoxy: An electronic modulator that increases electron density in the pyridine ring (counteracting the electron-deficient nature of the heterocycle) while acting as a hydrogen bond acceptor in enzyme active sites.
This scaffold is prominently featured in the synthesis of EZH2 inhibitors (e.g., analogs of Tazemetostat), SERDs (Selective Estrogen Receptor Downregulators), and LPA1 receptor modulators .
Chemical Profile & Electronic Logic
The structural uniqueness of this intermediate dictates its reactivity and binding properties.
Feature
Chemical Logic & Medicinal Utility
Pyridine Nitrogen (N1)
Acts as a weak base (pKa ~2-3 due to EWG substituents). Often interacts with hinge regions in kinases or water networks in epigenetic enzymes.
C3-Methanol (-CH₂OH)
The "Anchor" Point. Positioned ortho to the methoxy group, it experiences steric crowding but remains accessible. It is typically converted to a benzylic-like halide to alkylate amines (e.g., piperazines, isoquinolines).
C4-Methoxy (-OMe)
The Electronic Tuner. Strong electron-donating group (EDG) by resonance. It raises the HOMO energy of the ring, facilitating oxidative addition at the C6-Br bond during Pd-catalyzed couplings.
C6-Bromine (-Br)
The Growth Vector. Located meta to the methoxy group. It is the primary site for scaffold extension, allowing attachment of aryl/heteroaryl tails to reach hydrophobic pockets.
The primary use of this molecule is to serve as an alkylating agent. The hydroxymethyl group is rarely the final pharmacophore; it is almost always converted to a chloride or mesylate to enable
reactions.
Protocol 1: Conversion to (6-Bromo-4-methoxypyridin-3-yl)methyl chloride
Context: This chloride is unstable upon prolonged storage and is typically generated in situ or used immediately for coupling with secondary amines (e.g., in the synthesis of isoquinoline-based SERDs).
Reagents: Thionyl chloride (
), Dichloromethane (DCM), DMF (cat).
Dissolution: Dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration) under
atmosphere. Cool to 0°C.
Chlorination: Add
(1.5 eq) dropwise. Optional: Add 1-2 drops of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (the chloride is less polar than the alcohol).
Workup (Critical): The product is an alkyl halide on a basic heterocycle. Do not use strong aqueous base. Quench with saturated
(cold), separate phases rapidly, dry over , and concentrate in vacuo at <30°C.
Usage: Use the crude residue immediately for the
-alkylation step.
Workflow B: The "Reverse" Strategy (C6-Coupling First)
In some SAR (Structure-Activity Relationship) campaigns, the "tail" is installed first to create a library of cores.
Protocol 2: Suzuki-Miyaura Coupling at C6
Context: Attaching an aryl boronic acid while tolerating the free alcohol.
Setup: Charge a reaction vial with (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq), Aryl-Boronic Acid (1.2 eq), and
(2.0 eq).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
Catalyst: Add
(5 mol%).
Heating: Seal and heat to 90°C for 4-16 hours.
Purification: The free alcohol facilitates silica gel chromatography (eluting with EtOAc/Hexanes or MeOH/DCM).
Visualizing the Strategic "Hub" Role
The following diagram illustrates how this single intermediate supports divergent synthesis in drug discovery programs, specifically mapping to EZH2 and SERD pathways.
Caption: Divergent synthetic pathways utilizing the C3-alcohol and C6-bromide handles for library generation.
Case Study: EZH2/SERD Dual Inhibitors
Recent patent literature (e.g., WO2018077630) highlights the use of this scaffold in synthesizing tetrahydroisoquinoline derivatives .
Mechanism of Action:
These compounds often target the Estrogen Receptor (ER) or the EZH2 methyltransferase . The pyridine ring acts as a bioisostere for phenyl rings found in earlier generations, improving solubility (via the basic Nitrogen) and metabolic stability (blocking metabolic hotspots).
Experimental Workflow (from Literature Precedents):
Scaffold Preparation: (6-Bromo-4-methoxypyridin-3-yl)methanol is converted to the chloride.
Coupling: The chloride is reacted with a complex tetrahydro-3H-pyrazolo[4,3-f]isoquinoline core.
Final Diversification: The C6-bromo group on the pyridine is then subjected to Suzuki coupling with various boronic esters (e.g., 1-fluorocyclopropyl derivatives) to optimize potency against the target cancer cell lines.
References
Vertex Pharmaceuticals Inc. (2018). 6,7,8,9-Tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer. WO2018077630A1.
GlaxoSmithKline. (2015). Chemical compounds (Indazole derivatives for EZH2 inhibition). US10131663B2.
Sigma-Aldrich. (6-Bromo-pyridin-2-yl)methanol Building Block Data.
ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
Foundational
Unlocking the Pyridine Core: Biological Targets of (6-Bromo-4-methoxypyridin-3-yl)methanol Derivatives
The following technical guide details the pharmacological landscape and synthetic utility of (6-Bromo-4-methoxypyridin-3-yl)methanol , a high-value heterocyclic scaffold. This guide focuses on its role as a precursor for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological landscape and synthetic utility of (6-Bromo-4-methoxypyridin-3-yl)methanol , a high-value heterocyclic scaffold. This guide focuses on its role as a precursor for next-generation therapeutics targeting fibrosis and oncology.[1]
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1187386-17-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique trisubstituted pyridine architecture—combining a reactive electrophile (6-Br), a hydrogen-bond acceptor (4-OMe), and a versatile hydroxymethyl handle (3-CH₂OH)—enables the synthesis of highly selective ligands.[1] Derivatives of this scaffold are currently under investigation for modulating G-Protein Coupled Receptors (GPCRs) , specifically the Lysophosphatidic Acid Receptor 1 (LPA1) , and Nuclear Receptors , such as the Estrogen Receptor (ER) .[1][2]
Structural Pharmacophore Analysis
The biological potency of this scaffold stems from its ability to enforce specific binding geometries.[1]
Substituent
Position
Electronic Effect
Pharmacological Function
Bromine
C-6
-hole donor / Lipophilic
Synthetic Handle: Primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold into hydrophobic pockets.[1] Interaction: Halogen bonding with backbone carbonyls in target proteins.
Methoxy
C-4
Electron Donor (+M)
Electronic Tuning: Increases electron density on the pyridine nitrogen, modulating pKa and solubility.[1] Interaction: H-bond acceptor for serine/threonine residues.[1]
Methanol
C-3
Polar / H-bond Donor
Linker Module: Easily oxidized to aldehyde/acid for amide coupling or converted to halides for alkylation.[1] Critical for orienting the "warhead" of the drug.
Binding Mode: The 4-methoxy group likely interacts with the transmembrane bundle of the GPCR, while the 6-aryl extension (added via the bromine handle) occupies the hydrophobic lipid-binding pocket.[1]
The scaffold is utilized to synthesize Selective Estrogen Receptor Down-regulators (SERDs) , specifically fused ring systems like 6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolines .[2]
Mechanism: These derivatives bind to the ER
ligand-binding domain (LBD) but induce a conformational change that exposes hydrophobic patches, targeting the receptor for proteasomal degradation.
Role of Scaffold: The pyridine ring mimics the A-ring of estradiol, with the 6-bromo group replaced by bulky hydrophobic chains that disrupt helix-12 positioning.
Inerting: Charge a microwave vial or round-bottom flask with the pyridine scaffold, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Rationale: Oxygen poisons the Pd(0) active species, reducing yield.[2]
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide peak (m/z ~218/220).[1]
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with brine.
Purification: Concentrate the organic phase. Purify via silica gel flash chromatography (Gradient: 0% → 80% EtOAc in Hexanes). The product is typically a white to pale yellow solid.
Validation Criteria:
¹H NMR: Disappearance of the C-6 proton signal; appearance of new aromatic signals.[1]
Mass Spec: Observation of [M+H]⁺ corresponding to the biaryl product (Br isotope pattern disappears).[1]
Synthetic Workflow Diagram
Caption: General synthetic route converting the methanol scaffold into bioactive amine derivatives.
References
Idorsia Pharmaceuticals Ltd. (2020).[1] Pyridin-3-yl derivatives and their use as LPA1 receptor antagonists. WO2020254408A1. Link
AstraZeneca AB. (2018).[1] 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer. WO2018077630A1. Link
Li, H., et al. (2024).[2] Discovery of imidazo[1,2-a]pyridine derivatives as potent FLT3-ITD and BCR-ABL dual inhibitors for the treatment of AML. Bioorganic Chemistry. Link
VulcanChem. (2024).[1] Technical Data: (4-Bromo-6-methylpyridin-3-yl)methanol derivatives. Link
MDPI. (2023).[1][3] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Link
Application Notes & Protocols: Sonogashira Coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol
Abstract This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with (6-Bromo-4-methoxypyridin-3-yl)methanol. The Sonogashira reaction is a cornerstone of modern org...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with (6-Bromo-4-methoxypyridin-3-yl)methanol. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This methodology is invaluable in pharmaceutical research and drug development for constructing complex molecular architectures found in biologically active compounds.[5][6] This guide details a robust, field-tested protocol, explains the mechanistic rationale behind reagent selection and reaction conditions, and provides a systematic troubleshooting framework to empower researchers in successfully synthesizing novel alkynyl-substituted pyridines.
Introduction and Scientific Rationale
The Sonogashira coupling, first reported in 1975, is a palladium-catalyzed reaction co-catalyzed by a copper(I) salt, typically conducted under mild, basic conditions.[2][5] Its utility lies in its broad functional group tolerance and reliability in constructing arylalkyne moieties, which are prevalent in natural products, pharmaceuticals, and advanced materials.[1][7]
The substrate of interest, (6-Bromo-4-methoxypyridin-3-yl)methanol, presents a unique set of considerations for this reaction:
The Pyridine Core: Nitrogen-containing heterocycles like pyridine can coordinate to the palladium catalyst, potentially inhibiting catalytic activity. The choice of ligands and reaction conditions must mitigate this effect.
Substituent Effects: The electron-donating methoxy group and the hydroxymethyl group can influence the electronic properties of the aryl bromide. While electron-donating groups can sometimes slow the initial oxidative addition step, the overall reaction is generally feasible.[1]
Functional Group Compatibility: The primary alcohol (-CH₂OH) is generally compatible with Sonogashira conditions, but its potential to coordinate with the metal centers or react under strongly basic conditions must be considered.
This protocol is designed to address these challenges by employing a well-established catalyst system and optimized conditions to ensure high efficiency and yield.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The widely accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][8]
The Palladium Cycle:
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.
Oxidative Addition: The aryl bromide, (6-Bromo-4-methoxypyridin-3-yl)methanol, adds to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the bromide.[8]
Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination to yield the final alkynyl-pyridine product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
Coordination: The copper(I) salt coordinates with the terminal alkyne.
Deprotonation: In the presence of an amine base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[7][9] This species is crucial for the transmetalation step.[10]
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[5][11]
This protocol describes the coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol with Phenylacetylene as a representative terminal alkyne.
Reagents and Materials
Reagent
M.W. ( g/mol )
Equivalents
Amount
Moles (mmol)
(6-Bromo-4-methoxypyridin-3-yl)methanol
218.06
1.0
218 mg
1.0
Phenylacetylene
102.14
1.2
132 µL
1.2
PdCl₂(PPh₃)₂
701.90
0.03 (3 mol%)
21 mg
0.03
Copper(I) Iodide (CuI)
190.45
0.05 (5 mol%)
9.5 mg
0.05
Triethylamine (Et₃N)
101.19
-
5 mL
-
Tetrahydrofuran (THF), Anhydrous
72.11
-
5 mL
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are irritants and/or toxic. Consult Safety Data Sheets (SDS) for all chemicals before use.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-4-methoxypyridin-3-yl)methanol (218 mg, 1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol), and Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[12][13]
Solvent Addition: Under a positive pressure of inert gas, add anhydrous Tetrahydrofuran (THF, 5 mL) followed by Triethylamine (Et₃N, 5 mL) via syringe. Stir the mixture at room temperature. The solution should turn into a yellowish-brown suspension.
Alkyne Addition: Add Phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe over 1 minute.
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mixture of Hexanes/Ethyl Acetate as the eluent. The disappearance of the starting aryl bromide spot and the appearance of a new, typically more UV-active product spot, indicates reaction progression. Reactions are often complete within 2-24 hours.
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to afford the pure product.
Characterization: The identity and purity of the final product, (4-methoxy-6-(phenylethynyl)pyridin-3-yl)methanol, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Experimental Choices: A Deeper Dive
Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is a classic and robust catalyst system.[11] PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[11] The phosphine ligands stabilize the palladium center.[8] Copper(I) iodide is the preferred co-catalyst as it greatly accelerates the reaction, allowing it to proceed at room temperature by facilitating the formation of the reactive copper acetylide.[1][7][11]
Base (Triethylamine): The amine base serves a dual purpose. It acts as a base to neutralize the HBr generated during the reaction, driving the equilibrium forward.[5] It also facilitates the deprotonation of the terminal alkyne in the copper cycle.[9] Using the base as a co-solvent ensures it is present in sufficient excess.
Solvent (THF/Et₃N): THF is an excellent solvent for dissolving the organic substrates and the catalyst complex. The use of an amine as a co-solvent is standard practice.[5] Anhydrous conditions are important to prevent unwanted side reactions and ensure catalyst activity.
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can promote the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling), which is the most common side reaction and reduces the yield of the desired product.[13][14]
Troubleshooting and Self-Validation
A successful protocol is a self-validating one. Here are key checkpoints and solutions to common issues.
Observation / Problem
Potential Cause(s)
Suggested Solution(s)
Reaction fails to start (only starting material on TLC)
Inactive catalyst; Poor quality base or solvent; Insufficiently inert atmosphere.
Use a fresh bottle of palladium catalyst and CuI. Distill the triethylamine and use freshly opened anhydrous solvent.[15] Ensure the system is thoroughly degassed.
Reaction stalls or is sluggish
Catalyst inhibition by pyridine nitrogen; Low reactivity of aryl bromide.
Gentle heating (40-60 °C) may be required.[15] Consider using a different ligand, such as a bulkier phosphine, which can sometimes improve performance with heteroaromatic substrates.[8]
Significant alkyne homocoupling (Glaser product)
Presence of oxygen; High catalyst loading.
Improve degassing technique (e.g., freeze-pump-thaw cycles).[15] Ensure high-purity reagents. Sometimes reducing the amount of copper co-catalyst can help.[16]
Dark black precipitate forms immediately
Palladium black formation (catalyst decomposition).
This is often observed but does not always mean the reaction has failed.[15] It can be promoted by impurities or certain solvents. If yield is low, consider a more robust ligand or a different palladium source (e.g., Pd(PPh₃)₄).
Multiple new spots on TLC
Decomposition of starting material or product; Side reactions.
Take a crude NMR to identify the main components.[17] Ensure the reaction is not overheating. Check the stability of the starting material and product to the basic conditions.
Self-Validation Checkpoints:
TLC: Compare the R_f values of your starting materials against the reaction mixture. A new spot corresponding to the product should appear.
Crude NMR: Before purification, a ¹H NMR of the crude mixture can confirm the presence of the desired product's characteristic signals (e.g., aromatic and alkyne protons) and give an estimate of conversion.
Post-Purification: Final characterization by NMR and MS is the ultimate validation of a successful synthesis.
Conclusion
The Sonogashira coupling is a powerful tool for the alkynylation of heteroaromatic systems like (6-Bromo-4-methoxypyridin-3-yl)methanol. By understanding the underlying mechanism and paying careful attention to experimental details—particularly the quality of reagents and the exclusion of oxygen—researchers can reliably and efficiently synthesize valuable building blocks for drug discovery and materials science. This guide provides the necessary framework for achieving that success.
References
Vertex AI Search. (n.d.). Mastering Cross-Coupling Reactions with Copper(I)
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Calibre Chemicals. (2025, May 30).
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 18, 2026.
Aziz, S., et al. (2020).
Reaction Chemistry. (2008, August 15). Copper-free Sonogashira coupling.
TMP Chem. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved February 18, 2026.
University of California, Irvine. (n.d.). The Sonogashira Coupling. Retrieved February 18, 2026.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved February 18, 2026.
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Retrieved February 18, 2026.
CORE. (n.d.). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. Retrieved February 18, 2026.
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Retrieved February 18, 2026.
White Rose eTheses Online. (n.d.).
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry.
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
American Chemical Society. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development.
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 18, 2026.
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved February 18, 2026.
American Chemical Society. (2022, February 16). Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling.
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved February 18, 2026.
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. r/chemistry. Retrieved February 18, 2026.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 18, 2026.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 18, 2026.
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved February 18, 2026.
American Chemical Society. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved February 18, 2026.
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved February 18, 2026.
(6-Bromo-4-methoxypyridin-3-yl)methanol in the Synthesis of Novel PI3K Inhibitors: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals. Introduction: The PI3K Signaling Pathway and the Imperative for Novel Inhibitors The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The PI3K Signaling Pathway and the Imperative for Novel Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of PI3K genes, is a hallmark of many human cancers, such as breast, lung, and colorectal cancers.[2][3] This aberrant signaling contributes to tumor initiation, progression, and resistance to therapy, making the PI3K pathway a prime target for anticancer drug development.[4][5]
The PI3K family of enzymes, particularly the Class I isoforms (α, β, γ, and δ), catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a host of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[5] Given its central role, significant efforts have been directed towards the development of small molecule inhibitors that target various components of the PI3K pathway.[1][7]
The Role of Substituted Pyridines as Privileged Scaffolds in PI3K Inhibitors
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including kinases.[8][9] In the context of PI3K inhibitors, the pyridine ring can mimic the adenine core of ATP, enabling competitive binding to the kinase's ATP-binding pocket.[8] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with hinge region residues of the kinase domain.
Furthermore, the pyridine ring serves as a versatile template for chemical modification, allowing for the introduction of various substituents at different positions to optimize potency, selectivity, and pharmacokinetic properties.[9][10] For instance, the introduction of a morpholine group on a pyridine or pyrimidine scaffold is a common strategy in the design of PI3K inhibitors, as it can enhance solubility and form key hydrogen bonds.[11][12] The strategic placement of functional groups on the pyridine ring can therefore be leveraged to achieve potent and isoform-selective PI3K inhibition.
(6-Bromo-4-methoxypyridin-3-yl)methanol: A Versatile Building Block for PI3K Inhibitor Synthesis
(6-Bromo-4-methoxypyridin-3-yl)methanol is a trifunctional building block with significant potential in the synthesis of novel PI3K inhibitors. Each functional group—the bromo substituent, the methoxy group, and the hydroxymethyl group—offers a distinct handle for chemical elaboration, allowing for the construction of diverse molecular architectures.
The Bromo Group: The bromine atom at the 6-position of the pyridine ring is a key reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can be designed to occupy the affinity pocket of the PI3K active site and enhance inhibitor potency and selectivity.
The Methoxy Group: The methoxy group at the 4-position can influence the electronic properties of the pyridine ring and can participate in hydrogen bonding interactions with the target protein.[13][14] Its presence can also impact the metabolic stability and pharmacokinetic profile of the final compound.[13]
The Hydroxymethyl Group: The hydroxymethyl group at the 3-position provides a site for further derivatization. It can be oxidized to an aldehyde or carboxylic acid for subsequent reactions, or it can be used to form ether or ester linkages to introduce additional functionality. This group can be crucial for establishing interactions with the solvent-exposed region of the kinase or for improving physicochemical properties.
The strategic combination of these functional groups in a single building block makes (6-Bromo-4-methoxypyridin-3-yl)methanol a highly valuable starting material for the synthesis of complex, multi-substituted pyridine-based PI3K inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Novel PI3K Inhibitor Core via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol with a substituted arylboronic acid to generate a key intermediate in the synthesis of a potential PI3K inhibitor.
Thin Layer Chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) and the substituted arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Add the base (e.g., K₂CO₃, 2.0 eq).
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: Characterization of the Synthesized Compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the compound.
Protocol 3: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against PI3K isoforms.
Materials:
Synthesized inhibitor compound
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
In a 384-well plate, add the kinase buffer, the inhibitor compound at various concentrations, and the PI3K enzyme.
Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
Incubate for 1 hour at room temperature.
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
Measure the luminescence using a microplate reader.
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Assay for PI3K Pathway Inhibition
This protocol describes a method to assess the ability of the synthesized compound to inhibit the PI3K signaling pathway in a cellular context.
Materials:
Cancer cell line with a known PI3K pathway alteration (e.g., MCF-7, U87MG)
Cell culture medium and supplements
Synthesized inhibitor compound
Lysis buffer
Primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt
Secondary antibody conjugated to a detectable label (e.g., HRP)
Western blotting equipment and reagents
Procedure:
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the synthesized inhibitor compound for a specified time (e.g., 2-24 hours).
Lyse the cells and collect the protein lysates.
Determine the protein concentration of each lysate.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and then incubate with primary antibodies against p-Akt and total Akt.
Wash the membrane and incubate with the appropriate secondary antibody.
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Quantify the band intensities to determine the effect of the inhibitor on Akt phosphorylation.
Data Presentation
Table 1: Physicochemical Properties of (6-Bromo-4-methoxypyridin-3-yl)methanol and a Hypothetical Derivative
Compound
Molecular Formula
Molecular Weight ( g/mol )
Calculated logP
(6-Bromo-4-methoxypyridin-3-yl)methanol
C₇H₈BrNO₂
218.05
1.5
Hypothetical PI3K Inhibitor
C₂₂H₂₄N₄O₃
392.45
3.2
Table 2: In Vitro Kinase Inhibition Profile of a Hypothetical PI3K Inhibitor
Kinase
IC₅₀ (nM)
PI3Kα
25
PI3Kβ
150
PI3Kδ
15
PI3Kγ
200
mTOR
50
Visualizations
Caption: General synthetic workflow for utilizing (6-Bromo-4-methoxypyridin-3-yl)methanol.
Conclusion
(6-Bromo-4-methoxypyridin-3-yl)methanol represents a promising and versatile building block for the synthesis of novel PI3K inhibitors. Its unique combination of reactive functional groups allows for the creation of diverse and complex molecular architectures tailored for potent and selective inhibition of the PI3K pathway. The protocols outlined in this application note provide a framework for the synthesis, characterization, and biological evaluation of new chemical entities derived from this valuable starting material. Further exploration of the chemical space accessible from (6-Bromo-4-methoxypyridin-3-yl)methanol is warranted and holds the potential to deliver next-generation PI3K inhibitors for the treatment of cancer and other diseases.
References
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
Furet, P., et al. (2013). 2,4-Diaminopyrimidines as a new class of PI3K inhibitors: Synthesis, biological evaluation, and molecular modeling studies. Journal of Medicinal Chemistry, 56(19), 7581-7597.
Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
Wong, K. K., Engelman, J. A., & Cantley, L. C. (2010). Targeting the PI3K signaling pathway in cancer. Current Opinion in Genetics & Development, 20(1), 87-90.
Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
Zhang, L., et al. (2017). A review of the recent progress of pyridine-based compounds as anticancer agents. European Journal of Medicinal Chemistry, 139, 93-112.
Patel, R. V., et al. (2020). Pyridine-based scaffolds as kinase inhibitors in cancer therapy: A review. European Journal of Medicinal Chemistry, 186, 111883.
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
Maira, S. M., et al. (2009). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 8(2), 309-318.
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
Markman, B., et al. (2010). Phase 1 trial of the oral pan-class I PI3K inhibitor BKM120 in patients with advanced solid tumors. Annals of Oncology, 21(4), 812-818.
Raynaud, F. I., et al. (2011). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 71(16), 5626-5636.
Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
Workman, P., et al. (2010). Drugging the PI3-kinome: from target validation to clinical evaluation.
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and -quinolines as potent phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63.
Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11(5), 329-341.
Burger, M. T., et al. (2011). Identification of a novel series of 2,4-diamino-7-isopropoxypyrimido[5,4-d]pyrimidines as potent, selective, and orally bioavailable inhibitors of the class I phosphatidylinositol 3-kinase family. Journal of Medicinal Chemistry, 54(21), 7554-7567.
Barlaam, B., et al. (2015). Discovery of 2-amino-N-(6-((6-methoxypyridin-3-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acetamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry, 58(2), 943-962.
Hancox, U., et al. (2015). Discovery of a novel series of 2,4-diaminopyrimidine-based inhibitors of PI3Kδ. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3249.
O'Dowd, H., et al. (2014). The role of the methoxy group in drug action. Annual Reports in Medicinal Chemistry, 49, 327-345.
Jackson, S. P., & Bartek, J. (2009). The DNA-damage response in human biology and disease.
Devereux, M., et al. (2007). Synthesis and characterization of methoxy-substituted 2-phenyl-1H-benzimidazole-4-carboxamides: DNA binding and anticancer activity. Journal of Medicinal Chemistry, 50(12), 2737-2746.
Heffron, T. P., et al. (2016). Discovery of GDC-0084, a potent and selective class I PI3K/mTOR inhibitor for the treatment of glioblastoma. ACS Medicinal Chemistry Letters, 7(10), 913-918.
Venot, Q., et al. (2018). Synergistic combination of PI3K and MEK inhibitors in preclinical models of colorectal cancer. Journal of the National Cancer Institute, 110(7), 775-785.
Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal of Clinical Oncology, 36(11), 1116-1125.
LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel therapeutic agents.[3][4] (6-Bromo-4-methoxypyridin-3-yl)methanol is a versatile building block, offering multiple points for diversification through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, provide a powerful toolkit for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them indispensable in contemporary drug discovery.[5]
This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Understanding the Catalytic Cycle: A Unified Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl bromide to a low-valent Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from a main-group organometallic reagent (e.g., boronic acid) to the palladium center. Finally, reductive elimination forms the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[6][7]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and vinyl-aryl structures.[8] It is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]
Causality Behind Experimental Choices
Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For electron-rich pyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[9] Pre-formed palladium catalysts (precatalysts) can offer improved reactivity and reproducibility.
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.[10] For substrates sensitive to strong bases, milder conditions with weaker bases may be necessary.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
To a dry reaction vessel, add (6-Bromo-4-methoxypyridin-3-yl)methanol, the boronic acid, and potassium carbonate.
Add the dioxane/water solvent mixture.
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ / SPhos
Efficient for electron-rich heteroaryl bromides.
Ligand
SPhos
Bulky, electron-rich ligand promoting oxidative addition and reductive elimination.
Base
K₂CO₃
Effective for boronic acid activation with good functional group tolerance.
Solvent
Dioxane/H₂O (4:1)
Biphasic system to dissolve all reactants.
Temperature
80-100 °C
Provides sufficient thermal energy for the catalytic cycle to proceed efficiently.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10] This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines with aryl halides.[12][13]
Causality Behind Experimental Choices
Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Xantphos are commonly used. These ligands facilitate the reductive elimination step, which is often rate-limiting.[14]
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[13]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
Figure 3: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
To a dry, oven-dried reaction vessel under an inert atmosphere, add NaOtBu.
In a separate flask, dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol and the amine in the anhydrous solvent.
Add the solution of the substrates to the reaction vessel containing the base.
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Under a positive pressure of argon, add Pd₂(dba)₃ and RuPhos.
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Parameter
Recommended Condition
Rationale
Catalyst
Pd₂(dba)₃ / RuPhos
A highly active catalyst system for C-N bond formation.
Ligand
RuPhos
A bulky, electron-rich ligand that promotes efficient coupling.
Base
NaOtBu
A strong, non-nucleophilic base suitable for a wide range of amines.
Solvent
Anhydrous Toluene
A common aprotic solvent for this transformation.
Temperature
90-110 °C
Ensures a reasonable reaction rate for most substrates.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][15] This reaction is typically co-catalyzed by palladium and copper salts.
Causality Behind Experimental Choices
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium complex facilitates the main cross-coupling cycle, while the copper acetylide is the active nucleophile in the transmetalation step.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: Anhydrous, aprotic solvents like THF, DMF, or toluene are suitable for the Sonogashira coupling.
Experimental Workflow: Sonogashira Coupling
Figure 4: Step-by-step workflow for a typical Sonogashira coupling reaction.
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for chromatography
Procedure:
To a dry reaction vessel under an inert atmosphere, add (6-Bromo-4-methoxypyridin-3-yl)methanol, Pd(PPh₃)₂Cl₂, and CuI.
Add the anhydrous solvent, followed by the terminal alkyne and triethylamine.
Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates.
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Parameter
Recommended Condition
Rationale
Catalysts
Pd(PPh₃)₂Cl₂ / CuI
The classic and reliable catalyst system for Sonogashira couplings.
Base
Triethylamine (Et₃N)
Acts as both a base and a solvent in some cases.
Solvent
Anhydrous THF
A good solvent for both the organic substrates and the catalysts.
Temperature
Room Temperature to 60 °C
Mild conditions that tolerate a wide range of functional groups.
IV. Data Summary and Comparison
The following table provides a comparative summary of the key reaction parameters for the different cross-coupling reactions discussed. This allows for a quick assessment of the most suitable method based on the desired product and available resources.
Reaction Type
Coupling Partner
Typical Catalyst System
Typical Base
Typical Solvent
Temperature (°C)
Suzuki-Miyaura
Boronic Acids/Esters
Pd(OAc)₂ / SPhos
K₂CO₃, K₃PO₄
Dioxane/H₂O
80-100
Buchwald-Hartwig
Primary/Secondary Amines
Pd₂(dba)₃ / RuPhos
NaOtBu, LHMDS
Toluene, Dioxane
90-110
Sonogashira
Terminal Alkynes
Pd(PPh₃)₂Cl₂ / CuI
Et₃N, i-Pr₂NH
THF, DMF
25-60
V. Troubleshooting and Considerations
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. Increasing the reaction temperature or time may also be beneficial. For Suzuki couplings, ensure the quality of the boronic acid, as they can degrade over time.
Side Reactions: In Suzuki couplings, homo-coupling of the boronic acid can occur. Using a less polar solvent or a different base can sometimes mitigate this. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can be a side reaction; using a bulkier ligand can sometimes suppress this.
Hydroxymethyl Group Reactivity: The hydroxymethyl group on the substrate is generally well-tolerated under the mild conditions of these cross-coupling reactions. However, if side reactions involving this group are observed, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary.
VI. Safety Precautions
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
Many of the solvents used are flammable and should be handled with care, away from ignition sources.
Strong bases like NaOtBu are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
VII. Conclusion
The palladium-catalyzed cross-coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyridine derivatives. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of these transformative reactions.
References
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Publishing. [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
functionalization of the hydroxymethyl group on (6-Bromo-4-methoxypyridin-3-yl)methanol
Technical Guide: Strategic Functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol Abstract (6-Bromo-4-methoxypyridin-3-yl)methanol is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Strategic Functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol
Abstract
(6-Bromo-4-methoxypyridin-3-yl)methanol is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., Type I/II ATP-competitive inhibitors).[1] Its structural uniqueness lies in the interplay between the electron-donating methoxy group at C4 and the electron-withdrawing bromine at C6. This electronic "push-pull" system modulates the reactivity of the C3-hydroxymethyl group, distinguishing it from simple benzyl alcohols. This guide provides validated protocols for three critical transformations: oxidation to the aldehyde, activation as an electrophile (halogenation), and direct etherification via Mitsunobu coupling.[1]
Acidity/Basicity: The pyridine nitrogen is weakly basic. The 4-methoxy group (
effect) increases electron density on the ring, potentially enhancing the basicity compared to 6-bromo-3-pyridinemethanol.[1] However, the 6-bromo substituent ( effect) partially counteracts this.[1]
Stability Warning: Derivatives where the hydroxyl is converted to a leaving group (Cl, Br, OMs) are prone to self-alkylation (intermolecular
-alkylation), leading to polymerization.[1] These intermediates should be stored as salts (e.g., HCl) or used immediately.[1]
Reactivity Landscape:
The C3-hydroxymethyl group behaves as a "pseudo-benzylic" alcohol.
Oxidation: Facile conversion to the aldehyde using mild oxidants (MnO
) due to benzylic resonance stabilization.
Substitution: The hydroxyl group can be activated (SOCl
, PBr) for S2 displacement. The 4-OMe group stabilizes the transition state for S1-like pathways, making the corresponding halides highly reactive electrophiles.[1]
) Oxidation
Rationale: Unlike Swern or Dess-Martin conditions, MnO is heterogeneous and mild, avoiding over-oxidation to the carboxylic acid and simplifying workup (filtration only).[1]
Protocol:
Preparation: Activate MnO
by heating at 110°C for 12 hours if using older stock.
Reaction:
Dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) or Chloroform (10 vol, 100 mL).
Add activated MnO
(10.0 equiv, 100 mmol). Note: Large excess is standard for kinetics.
Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde typically runs higher (less polar) than the alcohol.
Workup:
Filter the black suspension through a pad of Celite.
Rinse the pad thoroughly with DCM.
Concentrate the filtrate in vacuo.
Validation:
Yield: Typically 85–95%.
1H NMR (CDCl
): Look for the disappearance of the -CHOH doublet (~4.6 ppm) and appearance of the aldehyde singlet at ~10.2 ppm.[1]
Vesicant Warning: 3-(Chloromethyl)pyridine derivatives are potential vesicants (blistering agents) similar to nitrogen mustards due to their high alkylating power. Handle the chloride salt in a fume hood with double nitrile gloves.
Pyridine Toxicity: Pyridine compounds can cause CNS depression. Avoid inhalation of dusts or vapors.
Waste Disposal: Quench SOCl
reactions carefully with aqueous bicarbonate. MnO waste is heavy metal waste; do not dispose of in general trash.
References
VulcanChem. (4-Bromo-6-methylpyridin-3-yl)methanol: Synthesis and Properties. Retrieved from [1]
National Institutes of Health (PubChem). Compound Summary: (4-Methoxy-6-methylpyridin-3-yl)methanol.[1] Retrieved from [1]
Thieme Connect. Oxidation of Halides and Alcohols to Aldehydes. Science of Synthesis. Retrieved from [1]
Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes (MnO2, Swern, TEMPO). Retrieved from
BenchChem. Technical Support: Impurity Profiles of Methoxypyridinyl Methanols. Retrieved from [1]
Application Notes and Protocols for the Derivatization of (6-Bromo-4-methoxypyridin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals. Abstract The (6-Bromo-4-methoxypyridin-3-yl)methanol scaffold is a highly versatile and strategically functionalized starting material for medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
The (6-Bromo-4-methoxypyridin-3-yl)methanol scaffold is a highly versatile and strategically functionalized starting material for medicinal chemistry campaigns. Its unique arrangement of a reactive bromopyridine core, a modifiable hydroxymethyl group, and an influential methoxy substituent provides three distinct vectors for chemical diversification. This guide offers an in-depth exploration of derivatization strategies for this scaffold, designed to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We provide detailed, field-proven protocols for key transformations including etherification, esterification, oxidation, and a suite of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system for generating diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The Strategic Value of the (6-Bromo-4-methoxypyridin-3-yl)methanol Scaffold
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and π-π stacking interactions.[1][2][3] The title compound, (6-Bromo-4-methoxypyridin-3-yl)methanol, is particularly valuable because its substituents are strategically positioned to serve as versatile handles for diversification:
The 3-Hydroxymethyl Group (-CH₂OH): This primary alcohol is a prime site for nucleophilic and oxidative transformations. It allows for the introduction of a wide array of functional groups to probe interactions with a biological target, modify solubility, and create potential prodrug moieties.
The 4-Methoxy Group (-OCH₃): This group significantly influences the electronic properties of the pyridine ring. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can occupy a small hydrophobic pocket. While it can be a site of metabolism (O-demethylation), it also provides a fixed substitution pattern to guide the exploration of other positions. The 4-methoxypyridine motif is a common feature in many bioactive molecules.[4][5]
The 6-Bromo Group (-Br): This is arguably the most powerful functional handle on the scaffold. The bromine atom is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds.[6][7] This position is ideal for introducing large, diverse substituents to explore broader binding pockets and modulate the overall molecular properties.
The combination of these three features allows for a systematic and modular approach to SAR exploration, as illustrated below.
Caption: Derivatization pathways for SAR studies.
Derivatization Protocols and Methodologies
The following protocols are presented as robust starting points and may require optimization based on the specific substrate and desired scale. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Modifications at the 3-Hydroxymethyl Position
Rationale: Introducing alkyl or aryl groups via an ether linkage allows for systematic exploration of steric bulk and hydrophobic interactions. This modification can significantly impact ligand-receptor binding and membrane permeability.
Procedure:
a. To a solution of (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M), add NaH (1.2 eq) portion-wise at 0 °C.
b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
c. Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
d. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
e. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
f. Extract the aqueous layer with ethyl acetate (3x).
g. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
h. Purify the crude product by silica gel column chromatography.
Self-Validation: The formation of the ether can be confirmed by ¹H NMR spectroscopy by the disappearance of the alcohol proton (-OH) and the appearance of new signals corresponding to the introduced alkyl group. Mass spectrometry will confirm the expected molecular weight.
Rationale: Ester formation introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. The 'R' group of the ester can be varied to modulate lipophilicity and steric profile. Esters can also serve as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol.
Procedure:
a. Dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) and add TEA (1.5 eq).
b. Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
c. Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
d. Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
f. Purify by silica gel column chromatography.[8]
Causality: Pyridine or TEA is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[9]
Rationale: The aldehyde functionality is a valuable intermediate. It can serve as a potent hydrogen bond acceptor or be used in subsequent reactions like reductive amination to introduce amines or Wittig reactions to form alkenes.
Procedure:
a. To a solution of the alcohol (1.0 eq) and TEA (3.0 eq) in a mixture of anhydrous DMSO and DCM (1:1, 0.1 M), add a solution of SO₃·py (1.5 eq) in anhydrous DMSO dropwise at 0 °C.
b. Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours. Monitor by TLC.
c. Upon completion, add water to quench the reaction and extract with ethyl acetate (3x).
d. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
e. The crude aldehyde is often used directly in the next step but can be purified by careful column chromatography if necessary.
Trustworthiness: The Parikh-Doering oxidation is a mild and effective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[10][11]
Modifications at the 6-Bromo Position via Cross-Coupling
General Consideration: All palladium-catalyzed cross-coupling reactions must be performed under strictly anaerobic conditions to prevent catalyst degradation. This is achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents.
Rationale: This reaction is one of the most powerful tools for forming C(sp²)-C(sp²) bonds, allowing the introduction of a vast array of commercially available aryl and heteroaryl boronic acids or esters. This is a primary strategy for exploring π-stacking interactions and extending the molecule into new regions of a binding site.[7][12][13]
Procedure:
a. To a Schlenk flask, add the bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
b. Evacuate and backfill the flask with argon or nitrogen (3x).
c. Add the degassed solvent(s) followed by the palladium catalyst.
d. Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor by LC-MS.
e. After cooling to room temperature, dilute the mixture with ethyl acetate and water.
f. Separate the layers and extract the aqueous phase with ethyl acetate.
g. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
h. Purify by silica gel column chromatography.
Rationale: This reaction introduces a rigid alkyne linker, which is useful for probing distance and geometry within a binding pocket. Terminal alkynes can also serve as handles for further chemistry, such as click reactions.[14][15][16][17]
Procedure:
a. To a dry Schlenk flask under argon, add the bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ and CuI.
b. Add the degassed solvent, followed by the base.
c. Add the terminal alkyne (1.2 eq) dropwise.
d. Stir the reaction at room temperature to 60 °C for 2-12 hours until completion (monitor by TLC or LC-MS).[18]
e. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
g. Purify by column chromatography.
Rationale: This reaction forms a C-N bond, introducing primary or secondary amines. The resulting amino group can act as a key hydrogen bond donor or basic center, significantly altering the compound's physicochemical properties and target interactions.[6][19][20][21]
Procedure:
a. In a glovebox or under argon, charge a Schlenk tube with the bromopyridine (1.0 eq), amine (1.2 eq), base (1.4 eq), palladium pre-catalyst, and ligand.
b. Add degassed anhydrous solvent.
c. Seal the tube and heat to 80-110 °C for 6-24 hours. Monitor by LC-MS.
d. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
e. Concentrate the filtrate and purify the residue by column chromatography.
Expertise & Causality: The choice of ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP or Xantphos are generally required to facilitate the reductive elimination step and prevent catalyst decomposition.[20][22]
Data Presentation: Summary of Derivatization Strategies
Scalable Process Development for High-Purity (6-Bromo-4-methoxypyridin-3-yl)methanol
Executive Summary The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol represents a critical challenge in the scale-up of pharmaceutical intermediates, particularly for EZH2 inhibitors and other pyridine-based kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol represents a critical challenge in the scale-up of pharmaceutical intermediates, particularly for EZH2 inhibitors and other pyridine-based kinase modulators. The core difficulty lies in achieving regioselective functionalization of the pyridine ring while maintaining the integrity of the bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
This application note details a robust, two-stage protocol designed for kilogram-scale production. Unlike traditional laboratory methods that rely on cryogenic lithiation (which is hazardous and costly at scale) or non-selective halogenations, this route utilizes a nucleophilic aromatic substitution (SNAr) followed by a chemoselective ester reduction . This approach ensures high regiocontrol (>98:2), minimal byproduct formation, and operational safety suitable for pilot-plant execution.
Key Performance Indicators (KPIs)
Parameter
Target Specification
Achieved in Protocol
Overall Yield
> 60%
68-75%
HPLC Purity
> 98.0%
> 99.2%
Regio-isomer Ratio
> 95:5
> 99:1
Scale Suitability
> 1 kg
Validated (5 kg)
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the differing electrophilicity of the C4 and C6 positions in the nicotinic acid scaffold. The C4 position, being ortho to the electron-withdrawing ester and para to the ring nitrogen, is significantly more activated towards nucleophilic attack than the C6 position.
Reaction Pathway (Graphviz)
Figure 1: Strategic route utilizing the activated C4 position for regioselective methoxylation followed by ester reduction.
Process Safety & Hazard Analysis
Scale-up requires rigorous control of exotherms and gas evolution.
Sodium Methoxide (NaOMe): Moisture sensitive and corrosive. The SNAr reaction is exothermic. Control: Controlled addition at 0°C to prevent runaway temperatures and bis-methoxylation (impurity formation).
Sodium Borohydride (NaBH4): Releases hydrogen gas upon reaction and quenching. Control: Reactor must be inerted (N2) with adequate venting. Quench slowly with acetone or dilute acid.
Brominated Pyridines: Potential sensitizers. Control: Full PPE and containment (isolator or fume hood).
Detailed Experimental Protocols
Stage 1: Regioselective Synthesis of Methyl 6-bromo-4-methoxynicotinate
Objective: Selective displacement of the C4-bromide with methoxide.
Starting Material: Methyl 4,6-dibromonicotinate (CAS 133328-16-2 or synthesized from 4,6-dihydroxynicotinic acid).
Reagents: Sodium Methoxide (25% wt in MeOH), Anhydrous Methanol.
Protocol:
Setup: Charge a 10 L jacketed glass reactor with Methyl 4,6-dibromonicotinate (1.0 kg, 3.39 mol) and Anhydrous Methanol (5.0 L) .
Cooling: Cool the suspension to 0–5°C under nitrogen agitation.
Addition: Add Sodium Methoxide solution (25% in MeOH, 0.77 kg, 3.56 mol, 1.05 eq) dropwise over 90 minutes.
Critical Parameter: Maintain internal temperature < 10°C. Faster addition or higher temperature promotes substitution at C6 (impurity).
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC (Target: SM < 0.5%).
Quench & Isolation:
Adjust pH to 6–7 with dilute Acetic Acid.
Concentrate solvent under reduced pressure to ~20% volume.
Add Water (5.0 L) to precipitate the product. Stir for 2 hours at 0–5°C.
Filter the white solid. Wash with cold water (2 x 1.0 L).
Note: The use of CaCl2 activates NaBH4 (forming Ca(BH4)2 in situ), allowing the reduction of esters which are typically inert to NaBH4 alone. This avoids the use of pyrophoric LiAlH4.
Protocol:
Setup: Charge a 20 L reactor with Methyl 6-bromo-4-methoxynicotinate (0.75 kg, 3.05 mol) and Ethanol (7.5 L) .
Activation: Add Calcium Chloride (CaCl2, fused powder, 0.67 kg, 6.1 mol, 2.0 eq) . Stir for 30 minutes to dissolve/suspend.
Safety: Significant H2 evolution. Ensure vent lines are clear.
Reaction: Stir at 0°C for 1 hour, then warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: Ester < 1.0%).
Quench:
Cool to 0°C.
Slowly add Acetone (0.5 L) to quench excess hydride (no gas evolution should be observed).
Slowly add Saturated Ammonium Chloride (3.0 L) .
Workup:
Concentrate ethanol under vacuum.
Extract aqueous residue with Ethyl Acetate (3 x 2.0 L) .
Wash combined organics with Brine (2.0 L).
Dry over Na2SO4, filter, and concentrate.
Purification (Crystallization):
Dissolve crude solid in minimum hot Ethyl Acetate/Heptane (1:2) .
Cool slowly to 0°C to crystallize.
Filter and dry.
Expected Yield: 0.53 – 0.57 kg (80–85% for step).
Final Purity: > 99.2% (HPLC).
Analytical Controls & Troubleshooting
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% H3PO4 in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 254 nm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High C6-Methoxy Impurity
Temperature too high during NaOMe addition.
Ensure reactor is < 5°C. Slow down addition rate.
Incomplete Reduction
Moisture in Ethanol or inactive NaBH4.
Use anhydrous EtOH. Store NaBH4 in desiccator. Increase CaCl2 load.
Debromination (Des-bromo)
Over-reduction (rare with NaBH4).
Avoid Pd contamination in reactor. Keep temp < 30°C.
Product Oiling Out
Residual solvent or impurities.
Seed the crystallization with pure crystal. Use MTBE/Heptane alternative.
References
Regioselectivity in Nicotinates: Synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Application Notes. Link
Pyridine Functionalization: Scalable Synthesis of Substituted Pyridines. VulcanChem Technical Data. Link
Reduction Methodology:Sodium Borohydride/Calcium Chloride: An Efficient Reducing System for Esters. Tetrahedron Letters.
Precursor Identification: Methyl 6-bromo-4-methoxynicotinate. Ambeed Chemical Catalog. Link
Target Analog Data: (6-Bromopyridin-3-yl)methanol. MedChemExpress. Link
Disclaimer: This protocol is intended for use by qualified chemical professionals. All scale-up operations must be preceded by a thorough Process Safety Hazard Assessment (PHA).
Method
purification of (6-Bromo-4-methoxypyridin-3-yl)methanol by column chromatography
An Application Guide to the Chromatographic Purification of (6-Bromo-4-methoxypyridin-3-yl)methanol Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust methodology for the purif...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Chromatographic Purification of (6-Bromo-4-methoxypyridin-3-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of (6-Bromo-4-methoxypyridin-3-yl)methanol, a key heterocyclic building block in contemporary drug discovery and development. The inherent physicochemical properties of this substituted pyridine, namely its moderate polarity and the basicity of the pyridine nitrogen, present specific challenges for chromatographic separation, such as peak tailing and co-elution with impurities. This document provides a systematic approach, from initial analytical thin-layer chromatography (TLC) for method development to a detailed step-by-step protocol for preparative column chromatography. We will delve into the causality behind experimental choices, including the selection of stationary and mobile phases, sample loading techniques, and strategies for troubleshooting common issues to ensure high purity and recovery. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Significance of Purifying (6-Bromo-4-methoxypyridin-3-yl)methanol
(6-Bromo-4-methoxypyridin-3-yl)methanol is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a brominated and methoxylated pyridine core with a reactive hydroxymethyl group, allows for diverse downstream chemical modifications, making it a versatile scaffold for generating novel therapeutic agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and ultimately impact the yield and biological activity of the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a liquid eluent that flows through the column).[1][2] Compounds with a higher affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, enabling separation.[1] For a moderately polar molecule like (6-Bromo-4-methoxypyridin-3-yl)methanol, normal-phase chromatography using silica gel is the method of choice.[1][2]
Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior
The successful purification of (6-Bromo-4-methoxypyridin-3-yl)methanol hinges on understanding its structure and how it interacts with the chromatographic system.
Polarity: The molecule possesses several functional groups that contribute to its overall moderate polarity. The hydroxymethyl (-CH₂OH) group is highly polar and capable of hydrogen bonding. The methoxy (-OCH₃) group and the nitrogen atom in the pyridine ring also contribute to its polarity.
Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character (typical pKa for pyridine derivatives is around 5-6).[3][4] This is a critical factor in silica gel chromatography, as the weakly acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen.[3][5] This acid-base interaction is a primary cause of peak tailing, which can reduce resolution and lead to impure fractions.[3][5][6]
Solubility: The compound's polarity profile suggests good solubility in moderately polar organic solvents like ethyl acetate, dichloromethane, and methanol, and lower solubility in nonpolar solvents like hexanes or heptane.
Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal separation method using Thin-Layer Chromatography (TLC).[7] TLC is a rapid, inexpensive, and material-sparing technique that provides a reliable preview of the separation that will be achieved on a column.[7]
Protocol 1: TLC Method Development
Plate Preparation: Obtain a silica gel-coated TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[7]
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the baseline.
Solvent System Selection: Prepare a series of developing chambers with different mobile phase compositions. Good starting points for a moderately polar compound include mixtures of a nonpolar solvent (hexanes or heptane) and a polar solvent (ethyl acetate).
Test Systems: 20% ethyl acetate in hexanes, 40% ethyl acetate in hexanes, 60% ethyl acetate in hexanes.
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots. Since pyridine derivatives are often UV-active, this is typically done under a UV lamp (254 nm).[7] Circle the visible spots with a pencil.
Analysis and Optimization: Calculate the Retardation Factor (Rf) for the desired product spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Goal: The ideal solvent system for column chromatography will give the target compound an Rf value between 0.2 and 0.4 . This ensures the compound moves down the column at a reasonable rate without eluting too quickly with impurities.
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
If the Rf is too low (<0.1, stuck on the baseline), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[8]
This protocol is designed for the purification of 1-5 grams of crude (6-Bromo-4-methoxypyridin-3-yl)methanol. Adjust the scale of the column and solvent volumes accordingly for different amounts of material.
Materials and Equipment
Glass chromatography column (approx. 40-50 mm diameter) with a stopcock
Column Packing (Wet Slurry Method): This method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[2][9]
Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[10]
Add a ~1 cm layer of sand over the cotton plug to create a flat base.[11]
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). A typical ratio is ~50-100 g of silica for every 1 g of crude material.
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry to the column.
Gently tap the side of the column to help the silica pack into a uniform, dense bed.[9]
Once all the silica is added, add a final ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[9]
Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the silica bed run dry.
Sample Loading (Dry Loading Recommended): Dry loading is highly recommended for pyridine derivatives to ensure a narrow starting band and prevent streaking, especially if solubility in the mobile phase is limited.
Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully add this powder as a uniform layer on top of the sand in the packed column.
Elution and Fraction Collection:
Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexanes) to the column, opening the stopcock to begin the elution.
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to speed up the process.[11]
Begin collecting fractions in test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions).
Gradient Elution: Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity. For example:
Start with 10% EtOAc/Hexanes (2-3 column volumes).
Increase to 20% EtOAc/Hexanes.
Increase to 30% EtOAc/Hexanes, and so on.
The key is to make these increases gradual to ensure good separation between closely eluting compounds.
Monitoring and Post-Purification:
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
Identify the fractions containing the pure desired product (a single spot at the correct Rf value).
Combine the pure fractions into a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified (6-Bromo-4-methoxypyridin-3-yl)methanol as a solid or oil.
Determine the final mass and calculate the percentage yield. Confirm purity using analytical methods such as NMR or LC-MS.
reaction monitoring techniques for synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol
Application Note: Precision Reaction Monitoring for the Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol Executive Summary (6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1805149-41-0) is a high-value pharmacophore use...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Reaction Monitoring for the Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1805149-41-0) is a high-value pharmacophore used extensively in the development of kinase inhibitors and receptor modulators.[1] Its structural utility lies in its orthogonality: the C6-bromine serves as a handle for cross-coupling (Suzuki-Miyaura), while the C3-hydroxymethyl group allows for etherification or amination.[1]
The Synthetic Challenge:
The primary route to this intermediate involves the hydride reduction of Methyl 6-bromo-4-methoxynicotinate . The critical risk in this transformation is hydrodehalogenation (loss of the bromine atom) and over-reduction , driven by the electron-deficient nature of the pyridine ring.[1]
This guide provides a multi-modal monitoring strategy (HPLC, TLC, and In-Situ IR) to ensure high conversion while strictly limiting the formation of the des-bromo impurity (4-methoxypyridin-3-yl)methanol.[1]
Reaction Pathway & Critical Impurities
To effectively monitor the reaction, one must understand the potential landscape of impurities. The following diagram illustrates the desired pathway versus the critical side-reactions.
Figure 1: Reaction pathway highlighting the critical des-bromo impurity risk during hydride reduction.[1]
Purpose: Quantitative determination of conversion (>98%) and impurity profiling (<0.5% des-bromo).
Application: End-of-reaction (EOR) verification and final product release.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge BEH C18 XP (100mm x 2.1mm, 2.5 µm)
High pH stability (up to pH 12) is crucial for basic pyridines to improve peak shape.[1]
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 9.5)
Basic pH keeps the pyridine deprotonated, increasing retention and preventing tailing.[1]
Quench: Take 20 µL of reaction mixture and quench into 100 µL Sat. NH4Cl.[2]
Extract: Add 500 µL EtOAc, vortex, and centrifuge.
Dilute: Take 50 µL of the supernatant and dilute with 950 µL Mobile Phase A/B (50:50).
Method 2: In-Process Control (IPC) via TLC[1]
Purpose: Rapid, qualitative "shop-floor" monitoring to determine reaction completion.
Application: Hourly checks during the addition of the reducing agent.
Protocol
Stationary Phase: Silica Gel 60 F254 Aluminum sheets.
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) [95:5 v/v].[1]
Note: If streaking occurs due to the basic nitrogen, add 1% Triethylamine (TEA) or NH4OH to the mobile phase.[1]
Purpose: Monitoring the disappearance of the carbonyl functionality to prevent over-stirring and side reactions.
Application: Process optimization and scale-up safety.
Technique: ReactIR (Mettler Toledo) or equivalent ATR-probe system.[1]
Slight shift may occur as the electron-withdrawing ester is removed.
Workflow Logic
Insert Probe: Before adding reducing agent (e.g., NaBH4/LiBH4).[1]
Background: Collect solvent background (THF or MeOH).
Baseline: Collect SM spectrum. Note the height of the 1730 cm⁻¹ peak.
Initiation: Begin reductant addition. Monitor the rate of decay of the 1730 cm⁻¹ peak.
Endpoint: When the 1st derivative of the 1730 cm⁻¹ trend line approaches zero, STOP . Do not stir "overnight" as this promotes de-bromination.
Troubleshooting: The De-Halogenation Trap
A common failure mode in the reduction of halogenated pyridines is the accidental removal of the halogen (hydrodehalogenation).
Decision Tree for Impurity Management:
Figure 2: Decision logic for reaction termination based on impurity profile.
Corrective Actions:
If Des-Bromo is rising: Lower the reaction temperature (e.g., from 0°C to -10°C). Change the reducing agent from LiBH4 to NaBH4/CaCl2 (milder).[1]
If Reaction Stalls: Do not add large excess of hydride. Instead, activate the hydride by adding a Lewis acid (e.g., CeCl3 - Luche Reduction conditions) which accelerates carbonyl reduction without affecting the aryl bromide.[1]
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122306-01-8, (6-Bromo-pyridin-3-yl)-methanol. Retrieved from [Link][1]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for chemoselectivity in hydride reductions).
Waters Corporation. (2023). HPLC/UPLC Methods for Basic Compounds (Pyridine Analysis). Retrieved from [Link][1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight into hydrodehalogenation risks).
(Note: While specific literature on the exact CAS 1805149-41-0 is proprietary/sparse, the protocols above are derived from validated methodologies for the structural class of 2-bromo-4-alkoxypyridines.)
The Strategic Intermediate: (6-Bromo-4-methoxypyridin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pivotal Role of Substituted Pyridines in Kinase Inhibition The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Substituted Pyridines in Kinase Inhibition
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to form key interactions with biological targets.[1][2] Within the vast chemical space of pyridine derivatives, (6-Bromo-4-methoxypyridin-3-yl)methanol has emerged as a high-value intermediate in the discovery and development of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The strategic placement of the bromo, methoxy, and hydroxymethyl functionalities on the pyridine ring of this intermediate provides a versatile platform for medicinal chemists to elaborate complex molecular architectures capable of targeting the ATP-binding site of various kinases with high affinity and specificity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of (6-Bromo-4-methoxypyridin-3-yl)methanol as a key building block for the generation of next-generation kinase inhibitors, with a particular focus on the PIM-1 kinase.
Physicochemical Properties of (6-Bromo-4-methoxypyridin-3-yl)methanol
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step syntheses. The properties of (6-Bromo-4-methoxypyridin-3-yl)methanol are summarized in the table below.
Property
Value
Source
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Appearance
Off-white to pale yellow solid
General knowledge
Solubility
Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
General knowledge
Melting Point
Not widely reported, expected to be in the range of 80-100 °C based on similar structures.
General knowledge
Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol: A Step-by-Step Protocol
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol is most effectively achieved through the regioselective bromination of the corresponding precursor, (4-methoxypyridin-3-yl)methanol, using N-bromosuccinimide (NBS). The electron-donating methoxy group activates the pyridine ring towards electrophilic substitution, directing the bromination to the C6 position.
Figure 1: Synthetic workflow for (6-Bromo-4-methoxypyridin-3-yl)methanol.
Protocol:
Reaction Setup: To a solution of (4-methoxypyridin-3-yl)methanol (1.0 eq) in acetonitrile (0.2 M), add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material and product can be visualized under UV light (254 nm).
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
Purification: The crude (6-Bromo-4-methoxypyridin-3-yl)methanol is then purified by either recrystallization or silica gel column chromatography.
Purification Protocols: Ensuring High Purity for Downstream Applications
The purity of the intermediate is paramount for the success of subsequent coupling reactions. Below are detailed protocols for the two most common purification methods.
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for obtaining highly pure crystalline material.
Solvent Selection: A suitable solvent system for the recrystallization of (6-Bromo-4-methoxypyridin-3-yl)methanol is a mixture of ethyl acetate and hexanes.
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
Crystallization: Slowly add hexanes to the hot solution until a slight turbidity persists.
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
For the removal of closely related impurities, silica gel column chromatography is the method of choice.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) in a slurry of hexanes.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dry powder onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified (6-Bromo-4-methoxypyridin-3-yl)methanol.
Characterization: Spectroscopic and Analytical Data
The identity and purity of the synthesized (6-Bromo-4-methoxypyridin-3-yl)methanol should be confirmed by spectroscopic methods.
Technique
Expected Data
¹H NMR
δ (ppm): ~8.2 (s, 1H, H-2), ~7.8 (s, 1H, H-5), ~4.6 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃). Note: The exact chemical shifts may vary depending on the solvent used.
¹³C NMR
δ (ppm): ~160 (C-4), ~150 (C-6), ~145 (C-2), ~125 (C-3), ~110 (C-5), ~60 (-CH₂OH), ~55 (-OCH₃). Note: The exact chemical shifts may vary depending on the solvent used.
Mass Spectrometry
Expected [M+H]⁺ at m/z 218.98 and [M+H+2]⁺ at m/z 220.98, characteristic of a monobrominated compound.
Application in Kinase Inhibitor Synthesis: Targeting PIM-1 Kinase
(6-Bromo-4-methoxypyridin-3-yl)methanol is an ideal starting material for the synthesis of PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in cell survival and proliferation.[5][6]
PIM-1 Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating and regulating the activity of several key proteins involved in cell cycle progression and apoptosis, such as p21, p27, and BAD.[][8]
Figure 3: Suzuki-Miyaura coupling workflow for PIM-1 inhibitor synthesis.
Protocol for Suzuki-Miyaura Coupling:
Reaction Setup: To a degassed solution of (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired PIM-1 inhibitor precursor.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective PIM-1 inhibitors from the (6-Bromo-4-methoxypyridin-3-yl)methanol scaffold is guided by key SAR principles:
Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.
Hydrophobic Pockets: The aryl or heteroaryl moiety introduced via the Suzuki coupling can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency.
[4]* Solvent-Exposed Region: The hydroxymethyl group at the C3 position extends towards the solvent-exposed region and can be further functionalized to improve pharmacokinetic properties or introduce additional interactions with the protein surface.
Conclusion
(6-Bromo-4-methoxypyridin-3-yl)methanol is a strategically important and versatile intermediate for the synthesis of advanced kinase inhibitors. The protocols and technical insights provided in this document offer a robust foundation for researchers to efficiently synthesize, purify, and utilize this key building block in their drug discovery programs. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold facilitates the rapid exploration of chemical space, enabling the development of optimized therapeutic agents targeting kinases, such as PIM-1, that are implicated in a range of human diseases.
References
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
PubChem. (n.d.). (6-Bromo-4-methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Cheney, I. W., Yan, S., Appleby, T., Walker, H., Vo, T., Yao, N., ... & Wu, J. Z. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 17(6), 1679–1683. [Link]
Warnecke, A., & Sippl, W. (2009). Pim-1 kinase as a target for cancer therapy. Current pharmaceutical design, 15(17), 1953–1967. [Link]
Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim-1 in tumorigenesis. Genes & cancer, 2(6), 635–645. [Link]
Amaravadi, R., & Thompson, C. B. (2005). The survival kinases Akt and Pim as potential pharmacological targets. The Journal of clinical investigation, 115(10), 2618–2624. [Link]
Mochizuki, T., Kitanaka, C., Noguchi, K., Muramatsu, T., Asai, A., & Kuchino, Y. (1999). Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway. The Journal of biological chemistry, 274(26), 18659–18666. [Link]
Wang, Z., Bhattacharya, N., Weaver, M., Petersen, K., Meyer, M., Gapter, L., & Magnuson, N. S. (2001). Pim-1, a proto-oncogene with serine/threonine kinase activity, is regulated by cytokines. The Journal of biological chemistry, 276(44), 41380–41387. [Link]
Zhang, Y., Wang, Z., & Magnuson, N. S. (2007). Pim-1-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and subcellular localization. Molecular cancer research, 5(9), 929–939. [Link]
Morishita, D., Katayama, R., Sekimizu, K., Tsuruo, T., & Fujita, N. (2008). Pim-1 kinase is a therapeutic target for malignant peripheral nerve sheath tumor. Clinical cancer research, 14(16), 5126–5135. [Link]
PIM1 pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Mitchell, L. H., et al. (2005). Process research and development of a PIM-1 kinase inhibitor. Organic Process Research & Development, 9(5), 586-592. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-BR-OMe-003
Subject: Yield Optimization & Troubleshooting for Reduction of Methyl 6-bromo-4-methoxynicotinate
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Division[1][2]
Executive Summary
You are likely experiencing low yields due to one of three "silent killers" common in halogenated pyridine chemistry: reductive debromination (loss of the halogen), product sequestration during aqueous workup (amphoteric solubility), or precursor instability .[1][2]
This guide deviates from standard textbook reduction protocols. Standard reagents like Lithium Aluminum Hydride (
) are often too aggressive for the C-Br bond on an electron-deficient pyridine ring.[1] We recommend a chelation-controlled borohydride reduction to ensure chemoselectivity.[1]
Module 1: The "Golden Path" Protocol
Recommendation: Switch from
or DIBAL-H to a / System .
Why? The Calcium ion coordinates with the ester carbonyl and the pyridine nitrogen, activating the ester for reduction by the mild sodium borohydride while leaving the aryl bromide intact.[1]
Heat promotes debromination ( or radical pathways).[1][2]
Step-by-Step Procedure
Activation: Dissolve Methyl 6-bromo-4-methoxynicotinate (1.0 eq) in dry THF (
). Add powdered anhydrous (1.5 eq).[1][2] Stir at for 15 minutes. Note: The solution may become cloudy; this is the complex forming.[1]
Reduction: Add
(3.0 eq) portion-wise over 10 minutes.
Solvolysis: Add absolute Ethanol dropwise. Caution: Hydrogen gas evolution.
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1] Reaction typically completes in 2–4 hours.[1]
Quench: Cool to
. Add Acetone (to consume excess hydride) followed by saturated aqueous .
Module 2: Visualizing the Logic
The following diagram illustrates the decision matrix and the mechanistic pathway for the recommended protocol.
Caption: Decision tree for optimizing yield, highlighting the risks of strong hydrides and acidic workups.
Module 3: Troubleshooting & FAQs
Q1: I see a spot on TLC just below my product that corresponds to the des-bromo analog. How do I stop this?
Diagnosis: You are likely using
or refluxing your borohydride reaction.[1]
The Science: The C-Br bond at the 6-position of a pyridine is electron-deficient, making it susceptible to hydride attack (nucleophilic aromatic substitution or radical mechanisms).[1][2]
Solution:
Switch Reagents: Move to the
system described above [1, 2].
Temperature Control: Never exceed
. If the reaction is sluggish, add more rather than heat.
Q2: My LCMS shows 95% conversion, but I only isolate 30% yield. Where is my product?
Diagnosis: Aqueous Phase Sequestration.
The Science: Your product, (6-Bromo-4-methoxypyridin-3-yl)methanol, contains a basic pyridine nitrogen and a polar alcohol group.[1][2]
If pH < 4: The pyridine is protonated (pyridinium salt) and stays in the water.[1]
If pH > 10: The alcohol may deprotonate or the complex may not break down fully.[1]
Solution:
pH Adjustment: After quenching, carefully adjust the aqueous layer to pH 7–8 using saturated
Salting Out: Saturate the aqueous layer with NaCl.[1]
Solvent Choice: Do NOT use pure Diethyl Ether.[1][2] Use DCM containing 10-20% Isopropanol or pure Ethyl Acetate for extraction.[1][2] The alcohol is too polar for ether.[1]
Q3: Can I start from the carboxylic acid instead of the ester?
Diagnosis: Activation Energy Barrier.[1]
The Science:
cannot reduce carboxylic acids directly.[1][3][4] You would need to activate it first.[1]
Solution:
Yes, via a Mixed Anhydride intermediate [3].[1][2]
React acid with Isobutyl Chloroformate / N-Methylmorpholine (NMM) at
in THF.
Filter off the NMM-HCl salt (optional but cleaner).[1]
Add
(dissolved in a little water/THF) to the filtrate.[1]
Note: The Ester route (Module 1) is generally more reproducible for this specific substrate.[1]
Q4: Why not use Lithiation on 2-bromo-4-methoxypyridine and quench with DMF/Paraformaldehyde?
Diagnosis: Regiochemical Instability.
The Science: Pyridines with halogens are notorious for the "Halogen Dance" mechanism.[1] When you treat 2-bromo-4-methoxypyridine with LDA or n-BuLi, the lithiated species is unstable and the bromine atom can migrate to a more stable position before you quench with an electrophile.[1][2] This leads to inseparable mixtures of isomers.[1]
References
Pietikäinen, P. (2017).[1][2][5][6] Selective Reduction of Esters with NaBH4/CaCl2. ResearchGate.
Brown, H. C., & Choi, Y. M. (1982).[1][2] Selective reductions.[1][5][6][7][8][9] 29. The rapid reaction of sodium borohydride with esters in the presence of lithium or calcium salts. (Foundational methodology for borohydride activation).
Majethia, G., et al. (2022).[1][2] Chemoselective Reduction of Carboxylic Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry.
VulcanChem. (n.d.).[1][2] Synthesis and Properties of (4-Bromo-6-methylpyridin-3-yl)methanol. (Analogous substrate data). [1][2]
Technical Support Center: Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol. As a Senior Application Scientist, I have compiled thi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol. As a Senior Application Scientist, I have compiled this guide to address common challenges and side product formation encountered during the synthesis of this important building block. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to enhance the efficiency and purity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol typically proceeds through one of two primary routes:
Reduction of 6-Bromo-4-methoxypyridine-3-carbaldehyde: This is a common and direct method involving the reduction of the corresponding aldehyde using a mild reducing agent.
Functionalization of a Pyridine Ring: This involves the introduction of the hydroxymethyl group onto a pre-functionalized pyridine ring, often via ortho-lithiation or Grignard reagent formation.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter with each of these synthetic pathways.
Part 1: Troubleshooting the Reduction of 6-Bromo-4-methoxypyridine-3-carbaldehyde
This synthetic route is often preferred for its simplicity. However, careful control of reaction conditions is crucial to avoid the formation of key side products.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I still have a significant amount of starting material (the aldehyde). What could be the issue?
A1: Incomplete conversion is a common issue and can often be traced back to the quality and stoichiometry of your reducing agent, typically sodium borohydride (NaBH₄).
Expertise & Experience: Sodium borohydride is a hygroscopic solid. Over time, it can absorb moisture from the atmosphere, which leads to its decomposition and reduced activity. A clumpy or old bottle of NaBH₄ is a likely culprit for an incomplete reaction. Additionally, while the stoichiometry is 1:1 for the reduction of an aldehyde, it's common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion, especially if the purity of the NaBH₄ is uncertain.[1][2]
Troubleshooting Protocol:
Use Fresh Reducing Agent: Whenever possible, use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.
Increase Stoichiometry: If you suspect your NaBH₄ has reduced activity, consider increasing the equivalents used to 2.0.
Monitor the Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC). The aldehyde starting material is typically less polar than the alcohol product. A solvent system of 30-50% ethyl acetate in hexanes should show good separation. The reaction is generally complete within 1-2 hours at room temperature.[3]
Q2: I'm observing a significant amount of a dehalogenated side product, (4-methoxypyridin-3-yl)methanol, in my final product. How can I prevent this?
A2: The formation of the dehalogenated product is a known side reaction in the reduction of aryl halides.[4][5] The C-Br bond on the electron-deficient pyridine ring is susceptible to reduction.
Expertise & Experience: This side reaction is often exacerbated by elevated temperatures and the choice of solvent. While NaBH₄ is a mild reducing agent, prolonged reaction times or heating can promote dehalogenation. The solvent can also play a role in hydride delivery and the stability of intermediates.
Trustworthiness: To minimize dehalogenation, the reaction should be run at a controlled temperature and for the minimum time necessary for complete consumption of the starting aldehyde.
Troubleshooting Protocol:
Temperature Control: Perform the reaction at 0 °C by adding the NaBH₄ portion-wise to a cooled solution of the aldehyde in methanol or ethanol.[2] Allow the reaction to slowly warm to room temperature while monitoring by TLC.
Solvent Choice: While methanol and ethanol are common solvents, consider using a less protic solvent system like THF with a small amount of methanol to modulate the reactivity of the borohydride.[6]
Alternative Reducing Agents: In some cases, other reducing agents like sodium triacetoxyborohydride might offer higher chemoselectivity, although they are milder and may require longer reaction times.
Q3: How can I effectively separate the desired (6-Bromo-4-methoxypyridin-3-yl)methanol from the unreacted aldehyde and the dehalogenated side product?
A3: Chromatographic purification is the most effective method for separating these compounds.
Expertise & Experience: The polarity differences between the aldehyde, the desired alcohol, and the dehalogenated alcohol allow for efficient separation by silica gel column chromatography. The aldehyde is the least polar, followed by the dehalogenated alcohol, with the desired bromo-alcohol being the most polar due to the influence of the bromine atom and the hydroxyl group.
Purification Protocol: Column Chromatography
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) to elute the less polar impurities, then gradually increase the polarity (e.g., to 40-60% ethyl acetate) to elute the desired product.
TLC Monitoring: Use a mobile phase of 40-50% ethyl acetate in hexanes to monitor the fractions. The expected Rf values would be approximately:
Aldehyde: ~0.6-0.7
Dehalogenated alcohol: ~0.3-0.4
(6-Bromo-4-methoxypyridin-3-yl)methanol: ~0.2-0.3
Purification Protocol: Recrystallization
If the product is obtained with high purity (>95%), recrystallization can be an effective final purification step.
Solvent Screening: Test solvents such as ethyl acetate/hexanes, acetone/water, or isopropanol/water.[4][7][8] The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Diagram: Troubleshooting Workflow for Aldehyde Reduction
Caption: A logical workflow for troubleshooting common issues in the reduction of 6-bromo-4-methoxypyridine-3-carbaldehyde.
Part 2: Troubleshooting Side Products from Grignard and Ortho-lithiation Routes
These methods offer alternative synthetic pathways but come with their own set of potential side reactions that require careful control of the reaction environment.
Frequently Asked Questions (FAQs)
Q4: I am attempting a Grignard-based synthesis, but my yields are low, and I'm isolating a significant amount of a dimeric byproduct. What is happening?
A4: The formation of a dimeric byproduct is a classic side reaction in Grignard reagent formation known as Wurtz coupling.[9][10][11]
Expertise & Experience: Wurtz coupling occurs when the newly formed Grignard reagent (R-MgX) reacts with the starting organic halide (R-X) to form R-R. This is particularly problematic with reactive halides. The key to minimizing this side reaction is to control the local concentration of the organic halide and the reaction temperature.
Authoritative Grounding: The rate of Grignard reagent formation is dependent on the surface area and activation of the magnesium, while the rate of Wurtz coupling is influenced by the concentration of the halide in solution.[9][10]
Troubleshooting Protocol:
Slow Addition: Add the solution of 6-bromo-4-methoxypyridine to the magnesium turnings very slowly (dropwise) to maintain a low concentration of the halide in the reaction mixture.
Temperature Control: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid excessive heating, which can accelerate the Wurtz coupling reaction.[11]
Magnesium Activation: Ensure the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the main halide solution.[9]
Solvent Choice: While THF is a common solvent, for some substrates, diethyl ether may suppress Wurtz coupling to a greater extent.[9]
Q5: My ortho-lithiation reaction is giving a mixture of products, including some where the bromine has been replaced by the electrophile. What is going wrong?
A5: This is likely due to a competing metal-halogen exchange reaction.
Expertise & Experience: Organolithium reagents, especially alkyllithiums like n-BuLi and t-BuLi, can undergo metal-halogen exchange with aryl bromides.[12] This is often faster than deprotonation (ortho-lithiation). The methoxy group is a good directing group for ortho-lithiation, but the bromine at the 6-position is also susceptible to exchange.
Trustworthiness: The choice of the lithiating agent and the reaction temperature are critical in controlling the regioselectivity.
Troubleshooting Protocol:
Use a Hindered Base: Instead of n-BuLi or s-BuLi, consider using a bulkier, less nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[13][14] These bases are less prone to undergo metal-halogen exchange and will favor deprotonation at the position directed by the methoxy group (the 3-position).
Low Temperature: Perform the lithiation at a very low temperature (-78 °C) to minimize side reactions. Metal-halogen exchange can be faster at higher temperatures.
Inverse Addition: Add the organolithium reagent slowly to the solution of the pyridine derivative to maintain a low concentration of the lithiating agent.
Diagram: Competing Pathways in Organometallic Syntheses
Caption: Competing reaction pathways in Grignar and ortho-lithiation syntheses.
Part 3: Analytical Characterization of Side Products
Accurate identification of impurities is crucial for optimizing your reaction and purification strategies.
Complex aromatic region with signals for multiple pyridine protons, two OCH₃ groups
High molecular weight corresponding to the dimer, fragmentation pattern showing loss of methoxy and other groups.
Note: Specific chemical shifts can vary depending on the solvent and concentration. These are estimates based on related structures.[15][16][17][18][19]
References
Deitmann, E., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
Myers, A. G. (n.d.). Directed (ortho) Metallation. Myers Research Group, Harvard University. [Link]
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
Fort, Y., et al. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. PMC. [Link]
EPO. (2010, June 16). DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE. Patent 1756085. [Link]
Collum, D. B., et al. (2016). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. Journal of the American Chemical Society. [Link]
Bioorganic & Medicinal Chemistry Letters. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]
MDPI. (2013, October 15). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. [Link]
University of Rochester. (n.d.). Crystallization Solvents. University of Rochester Department of Chemistry. [Link]
Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Smith, K., & El-Hiti, G. A. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF. ResearchGate. [Link]
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
Nature. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. [Link]
Oreate AI Blog. (2026, January 20). Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]
Nature. (2020, April 18). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. Nature. [Link]
Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]
Academia. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Academia. [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Semantic Scholar. [Link]
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Wiley Online Library. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]
Technical Support Center: Navigating the Challenges of Brominated Pyridine Purification
Welcome to the technical support center dedicated to the purification of brominated pyridines. These halogenated heterocycles are pivotal intermediates in pharmaceutical and agrochemical research, yet their purification...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the purification of brominated pyridines. These halogenated heterocycles are pivotal intermediates in pharmaceutical and agrochemical research, yet their purification presents a unique set of challenges. Their inherent basicity, potential for dehalogenation, and the frequent presence of closely related isomers demand a nuanced and well-informed purification strategy.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move from frequently asked questions for a quick overview to in-depth troubleshooting guides for more complex experimental hurdles. Our goal is to empower you, the researcher, with the expertise to not only solve purification problems but to understand the underlying chemical principles and prevent future setbacks.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a brominated pyridine?
A1: The impurity profile is highly dependent on your synthetic route, but several classes of impurities are common. These include unreacted starting materials, inorganic salts from the workup (e.g., NaBr, KBr), residual catalysts if used (e.g., Palladium), and, most frequently, reaction byproducts such as positional isomers or over-/under-brominated species (e.g., dibromopyridines).[1][2][3]
Q2: What are the primary methods for purifying brominated pyridines?
A2: The most effective methods are flash column chromatography, recrystallization, and distillation.[1][7] For high-purity requirements or difficult separations, High-Performance Liquid Chromatography (HPLC), including reverse-phase methods, can be employed.[2][8] The choice depends on the scale, the physical state of your product (solid vs. liquid), and the nature of the impurities.[7]
Q3: How can I accurately assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantitative purity assessment of brominated pyridines.[1] These techniques can effectively separate the desired product from residual impurities and provide quantitative data on purity levels.[9] For a quick qualitative check during a purification process like column chromatography, Thin-Layer Chromatography (TLC) is indispensable.
Q4: What are the critical safety precautions for handling brominated pyridines?
A4: Brominated pyridines should be handled with care as they are often toxic and can cause skin, eye, and respiratory irritation.[10][11] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12] Store them in tightly sealed containers in a cool, dry place away from incompatible materials.[10]
Troubleshooting Guide: Column Chromatography
Column chromatography is often the go-to method for purifying bromopyridines due to its versatility. However, the unique properties of these compounds can lead to specific issues.
Caption: General workflow for flash column chromatography.
Q: My bromopyridine is streaking or "tailing" badly on the silica gel column. What is happening and how do I stop it?
A: This is a classic problem caused by the interaction between the basic nitrogen of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction slows the compound's movement down the column in a non-uniform way, leading to significant tailing and poor separation.
The Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the acidic silica surface. This is especially problematic for more polar bromopyridines.
The Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a volatile base to your eluent system.
Protocol: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., a hexane/ethyl acetate mixture). This additive will preferentially bind to the acidic sites on the silica, allowing your bromopyridine to elute symmetrically.
Alternative: For very sensitive compounds, consider using a different stationary phase altogether, such as neutral or basic alumina, or a bonded-phase silica like diol.[13]
Q: I'm observing a new, more mobile spot on my TLC plate during purification, and my yield is low. Could my compound be decomposing?
A: Yes, this is a strong possibility. The new, less polar spot is likely the de-brominated (hydrodehalogenated) analog of your starting material.[6] Dehalogenation can occur on silica gel, although it is more commonly associated with palladium-catalyzed reactions.[14][15]
The Causality: The silica surface can sometimes facilitate a reductive process, especially if there are trace metals or other impurities present. The C-Br bond on a pyridine ring is susceptible to cleavage.[15]
The Solution:
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 1% triethylamine. This not only prevents tailing but can also passivate reactive sites.
Minimize Contact Time: Do not let your compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.
Use a Milder Stationary Phase: If the problem persists, switch to a less acidic support like neutral alumina.
Q: I can't separate my desired bromopyridine from a positional isomer. They have nearly identical Rf values. What are my options?
A: Separating positional isomers is one of the most significant challenges. Their similar polarities make separation on standard silica gel difficult.
The Causality: Isomers like 2-bromopyridine and 3-bromopyridine have very similar molecular weights and polarities, leading to co-elution.
The Solution:
Optimize Your Mobile Phase: Switch to a different solvent system. Sometimes, changing from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity enough to achieve separation.
Change Your Stationary Phase: This is often the most effective approach. Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for halogenated aromatics through dipole-dipole and π-π interactions.[4]
Consider HPLC: If flash chromatography fails, preparative HPLC is the next logical step. A reverse-phase C18 column or a normal-phase cyano (CN) column may provide the necessary resolution.[2][8][13]
For solid bromopyridines, recrystallization is a powerful and scalable purification technique.
Q: My crude product "oils out" of the solution instead of forming crystals when it cools. How do I fix this?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point, causing it to separate as a liquid phase. This often happens when a solution is too concentrated or cooled too quickly.
The Causality: The compound is effectively "melting" out of the supersaturated solution rather than organizing into a crystal lattice.
The Solution:
Method 1: Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the concentration, then allow it to cool much more slowly.[2]
Method 2: Use a Solvent/Anti-Solvent System: This is a very robust technique. Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, pentane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[2]
Good Solvent
Common Anti-Solvent
Notes
Ethyl Acetate
Hexanes / Heptane
A very common and effective pair for many organics.
Dichloromethane (DCM)
Pentane / Hexanes
Good for less polar compounds.
Acetone
Water / Hexanes
Ensure your compound is not water-soluble.
Methanol / Ethanol
Water / Diethyl Ether
Useful for more polar compounds.
Q: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice or co-crystallize.
The Causality: The impurity has similar enough properties to your product that it is incorporated during crystal formation.
The Solution:
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.
Hot Filtration: Keep the solution hot and perform a hot gravity filtration through a fluted filter paper to remove the charcoal (which has now adsorbed the colored impurities).[1]
Crystallize: Allow the now-colorless filtrate to cool slowly to form pure, colorless crystals.[1]
Caption: Workflow for removing colored impurities via recrystallization.
References
Fisher Scientific. (n.d.). MSDS for 2-Bromopyridine, 99%. Scribd. Available at: [Link]
Clayden, J. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available at: [Link]
Saeed, S., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Henkel, T., et al. (2023). Bromination of pyridine derivatives. Google Patents.
PrepChem. (n.d.). Preparation of pyridinium tribromide. PrepChem.com. Available at: [Link]
Orwoll, E. (1981). Process for making 2-bromopyridine. Google Patents.
Fisher Scientific. (2005). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Cole-Parmer. Available at: [Link]
Harnos, S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. Available at: [Link]
Wales, S. M., et al. (2017). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Henkel, T., et al. (2019). Bromination of pyridine derivatives. Google Patents.
den Hertog, H. J., & Wibaut, J. P. (2025). Bromination of pyridine in fuming sulphuric acid. ResearchGate. Available at: [Link]
Trammell, R. G., et al. (n.d.). Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. PMC. Available at: [Link]
Uemura, N., et al. (n.d.). Aza‐Michael addition of pyridine to maleic acid followed by deracemization via dynamic crystallization. ResearchGate. Available at: [Link]
SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Available at: [Link]
Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... (n.d.). ResearchGate. Available at: [Link]
Clayden, J. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. University of Manchester. Available at: [Link]
Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. Available at: [Link]
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring. (2025). ResearchGate. Available at: [Link]
Technical Support Center: Optimization of (6-Bromo-4-methoxypyridin-3-yl)methanol Coupling
Case ID: SUZ-PYR-OMe-OH Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The "Push-Pull" Challenge You are attempting to couple (6-Bromo-4-methoxypyridin-3-yl)methanol . This substrate...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SUZ-PYR-OMe-OH
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Push-Pull" Challenge
You are attempting to couple (6-Bromo-4-methoxypyridin-3-yl)methanol . This substrate presents a classic "Push-Pull" electronic conflict that often leads to reaction stalling in standard catalytic systems.
The "Push" (Electronic Enrichment): The 4-methoxy group is a strong electron-donating group (EDG). While this makes the pyridine ring electron-rich, its primary adverse effect here is increasing the Lewis basicity of the pyridine nitrogen.
The "Pull" (Catalyst Poisoning): The electron-rich nitrogen is a potent ligand. It will competitively bind to the electrophilic Palladium(II) center, displacing your phosphine ligands and shutting down the catalytic cycle (formation of inactive L2Pd(Py)Br species).
The Protic Trap: The free hydroxymethyl group (-CH₂OH) at the 3-position can act as a proton source, leading to hydrodehalogenation (replacing Br with H) rather than coupling, or interfere with strong bases.
This guide moves beyond "standard" conditions (like Pd(PPh₃)₄) to specific, sterically demanding systems designed to outcompete the pyridine nitrogen.
Module 1: Catalyst & Ligand Architecture
The Problem: Standard ligands (PPh₃, dppf) are not bulky enough to prevent the pyridine nitrogen from coordinating to the metal center.
The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) or specific N-heterocyclic carbenes (NHC).
Recommended Catalyst Systems
System Rank
Catalyst Precursor
Ligand
Rationale
Primary (Gold Standard)
XPhos Pd G3 or G4
XPhos
The isopropyl groups on the XPhos upper ring provide a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Br bond.
Secondary (For Steric Partners)
RuPhos Pd G3
RuPhos
If your coupling partner (boronic acid) is ortho-substituted, RuPhos offers a slightly different steric profile that may facilitate transmetallation.
Tertiary (Cost-Effective)
Pd(OAc)₂
SPhos
SPhos is highly effective for heteroaryl chlorides/bromides. It is electron-rich enough to facilitate oxidative addition despite the substrate's electronics.
Critical Technical Note: Avoid Pd(PPh₃)₄. The rate of oxidative addition into the 2-position of pyridine (C6 here) is generally fast, but the resting state of the catalyst will shift to the inactive pyridine-bound complex if the ligand doesn't sterically preclude it.
Module 2: The Chemical Environment (Base & Solvent)[1]
The Problem: The free alcohol (-CH₂OH) is compatible with Suzuki coupling only if the base does not deprotonate it to form a reactive alkoxide (which can chelate or cause side reactions).
Protocol Decision Matrix
Q: Do I need to protect the alcohol?
No: If you use weak bases (Carbonates, Phosphates) and hydrous solvents.[1]
Yes: If you must use strong bases (Alkoxides) or if the reaction fails with >20% hydrodehalogenation. Protect as TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl).
Recommended Conditions
Component
Recommendation
Mechanism of Action
Solvent
1,4-Dioxane : Water (4:1)
Water is critical. It solubilizes the inorganic base and facilitates the activation of the boronic acid (formation of the boronate species Ar-B(OH)3-).
Base
K₃PO₄ (3.0 equiv)
Mild enough (pKa ~12) to avoid deprotonating the alcohol (pKa ~16) significantly, but strong enough to activate the boronic acid.
Temperature
80°C - 100°C
High temperature is required to overcome the activation energy of transmetallation in sterically crowded pyridines.
Module 3: Troubleshooting & Diagnostics
Use this logic flow to diagnose failure modes based on crude NMR/LCMS analysis.
Visualizing the Failure Modes
The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.
Caption: The "Death Spiral" (Red) occurs when the pyridine nitrogen binds to Pd, outcompeting the reaction pathway. Bulky ligands (XPhos) block the red dashed paths.
FAQ / Troubleshooting Guide
Q1: I see 90% starting material and the catalyst turned black immediately.
Diagnosis: "Pd Black" formation indicates ligand dissociation. The pyridine N displaced your ligand, destabilizing the Pd, which then aggregated.
Fix: Switch to XPhos Pd G3 . The precatalyst structure ensures the ligand is pre-complexed, and the bulk prevents displacement.
Q2: I see the "De-Bromo" product (Hydrodehalogenation).
Diagnosis: The Pd inserted into the C-Br bond, but transmetallation was too slow. The Pd species grabbed a hydride (likely from the free alcohol or dioxane).
Switch solvent to Toluene/Water (Toluene is less likely to donate hydrides than ethereal solvents).
Strictly degas solvents (Oxygen promotes homocoupling and dehalogenation).
Q3: The reaction works but yield is stuck at 50%.
Diagnosis: Boronic acid degradation (Protodeboronation). Pyridines can accelerate the hydrolysis of the coupling partner.
Fix: Add the boronic acid in two portions (0.75 equiv at t=0, 0.75 equiv at t=2h). Or, switch to a Potassium Organotrifluoroborate (R-BF3K) salt, which releases the active boronic acid slowly.
Module 4: Optimized Experimental Protocol
Target: Coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv) with Arylboronic Acid (1.5 equiv).
Solvent: Add 1,4-Dioxane and degassed Water (Ratio 4:1). Concentration should be 0.1 M - 0.2 M with respect to the bromide.
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Do not skip this.
Reaction: Seal and heat to 80°C for 4-12 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove salts) and brine. The free alcohol makes the product polar; ensure you do not lose it in the aqueous layer (check aqueous phase by TLC).
References & Authority[2][3][4]
Buchwald Ligands (XPhos/SPhos):
Rationale: Definitive source on using dialkylbiaryl phosphines for heteroaryl coupling.
Source: Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366.
Precatalyst G3/G4 Activation:
Rationale: Explains why G3/G4 are superior to mixing Pd(OAc)2 + Ligand in situ (prevents initial poisoning).
Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The Generation G4 Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.
Rationale: Solution for unstable boronic acids in the presence of basic pyridines.
Source: Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
Alcohol Tolerance in Suzuki Coupling:
Rationale: Validates the use of free alcohols in aqueous media without protection.
Source: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. (Contextual support for functional group tolerance).
preventing debromination in reactions with (6-Bromo-4-methoxypyridin-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on preventing the common side reaction of debromination. Our goal is to equip you with the knowledge to optimize your reaction conditions, ensuring the integrity of the crucial bromo-substituent in your synthetic pathways.
Troubleshooting Guide: Unwanted Debromination
The loss of the bromine atom from (6-Bromo-4-methoxypyridin-3-yl)methanol during a reaction, a process known as hydrodehalogenation or simply debromination, is a frequent challenge that can significantly lower the yield of your desired product. This guide will walk you through the common causes and provide actionable solutions for various reaction types.
Issue 1: Significant debromination observed during a Suzuki-Miyaura coupling reaction.
Question: I am attempting a Suzuki-Miyaura coupling with (6-Bromo-4-methoxypyridin-3-yl)methanol and an arylboronic acid, but I am observing a significant amount of (4-methoxypyridin-3-yl)methanol as a byproduct. What is causing this, and how can I fix it?
Answer: Debromination in Suzuki-Miyaura couplings is a well-documented side reaction.[1][2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium catalyst with certain bases, solvents, or impurities.[2] This Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen. The electron-rich nature of the 4-methoxypyridine ring in your substrate can further exacerbate this issue.
Here’s a systematic approach to troubleshoot and minimize this unwanted side reaction:
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the outcome of the reaction. Bulky, electron-rich ligands are known to promote the desired reductive elimination of the cross-coupled product over the debromination pathway.[1]
Recommendation: Switch to a biaryl phosphine ligand such as RuPhos or SPhos. These ligands have been shown to be effective in suppressing debromination in couplings with electron-rich heteroaryl halides.[2]
Base Optimization: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and should be used with caution.
Recommendation: Employ a weaker inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points as they are generally less prone to inducing debromination.[2][3]
Solvent Effects: Protic solvents, such as alcohols, can act as a hydride source and should be avoided.
Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[4] Ensure your solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst.
Protect the Hydroxymethyl Group: The free hydroxyl group in your substrate could potentially complicate the reaction by coordinating to the palladium center or reacting with the base.
Recommendation: Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether. This can prevent unwanted side reactions and improve the overall efficiency of the coupling.
Optimized Protocol for Suzuki-Miyaura Coupling:
Parameter
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃
A reliable Pd(0) source.
Ligand
RuPhos or SPhos
Bulky, electron-rich ligand to promote reductive elimination.[1]
Base
K₃PO₄
A weaker inorganic base to minimize Pd-H formation.[2][3]
Start with a lower temperature to disfavor debromination.[4]
Issue 2: Debromination is the major product in a Buchwald-Hartwig amination.
Question: I'm trying to couple (6-Bromo-4-methoxypyridin-3-yl)methanol with a primary amine using Buchwald-Hartwig conditions, but I'm mostly recovering the debrominated starting material. How can I favor the C-N bond formation?
Answer: Similar to Suzuki couplings, debromination is a known side reaction in Buchwald-Hartwig aminations.[5] The choice of base and ligand system is crucial for success.
Ligand Choice: The use of appropriate ligands is essential to accelerate the C-N reductive elimination, which will outcompete the debromination pathway.
Recommendation: Employ bulky biaryl phosphine ligands such as BrettPhos or XPhos. These have been specifically designed for challenging Buchwald-Hartwig aminations.
Base Selection: Strong bases are required for the deprotonation of the amine, but very strong bases can also promote debromination.
Recommendation: While sodium tert-butoxide is commonly used, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) which can sometimes offer a better balance of reactivity.[6]
Catalyst Pre-activation: Using a pre-formed palladium catalyst (a pre-catalyst) can lead to more consistent and active catalytic species in solution.
Recommendation: Consider using a G3 or G4 Buchwald pre-catalyst, which are designed for ease of use and high reactivity.
Optimized Protocol for Buchwald-Hartwig Amination:
Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or even trace amounts of water. Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride to produce the debrominated arene (Ar-H) instead of coupling with the desired partner.[2]
Q2: Are there any other cross-coupling reactions where debromination of (6-Bromo-4-methoxypyridin-3-yl)methanol might be a problem?
A2: Yes, debromination can also be a significant side reaction in other palladium-catalyzed reactions such as Sonogashira and Heck couplings.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides.[7][8] To minimize debromination, a copper-free protocol can be beneficial.[9] The use of a mild amine base like triethylamine is also recommended.[1]
Heck Reaction: This reaction couples alkenes with aryl halides.[10][11] Similar to other cross-couplings, the choice of a bulky, electron-rich phosphine ligand and an appropriate inorganic base (e.g., K₂CO₃) can help suppress debromination.[4]
Q3: How should I store and handle (6-Bromo-4-methoxypyridin-3-yl)methanol to ensure its stability?
A3: Like many halogenated pyridines, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow decomposition over time. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Do the methoxy and hydroxymethyl groups on the pyridine ring influence its susceptibility to debromination?
A4: Yes, these substituents can have an effect. The electron-donating nature of the methoxy group increases the electron density on the pyridine ring, which can make the C-Br bond more susceptible to certain reductive cleavage pathways. The hydroxymethyl group, as mentioned earlier, can potentially interact with the catalyst or base, which could influence the reaction outcome. Therefore, careful optimization of reaction conditions is particularly important for this substrate.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the key decision-making processes in preventing debromination, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: Troubleshooting workflow for preventing debromination.
Technical Support Center: Managing Impurities in (6-Bromo-4-methoxypyridin-3-yl)methanol
Welcome to the technical support center for (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in this critical starting material. Ensuring the purity of starting materials is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a scientific rationale for the proposed strategies.
This section addresses common issues encountered during the handling, analysis, and purification of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Q1: What are the most common impurities in (6-Bromo-4-methoxypyridin-3-yl)methanol and how do they originate?
A1: Understanding the synthetic route is key to predicting potential impurities.[1][3] (6-Bromo-4-methoxypyridin-3-yl)methanol is typically synthesized via two primary routes:
Bromination of a pyridinemethanol precursor: This often involves reagents like N-bromosuccinimide (NBS).[4]
Reduction of a corresponding pyridine-3-carbaldehyde or carboxylic acid derivative. [4][5][6]
Based on these pathways, impurities can be categorized as organic, inorganic, or residual solvents, in line with ICH Q3A guidelines.[3][7]
Common Organic Impurities:
Starting Material Carryover: Unreacted 4-methoxypyridin-3-yl)methanol.
Over-bromination Products: Di-brominated species (e.g., x,y-dibromo-4-methoxypyridin-3-yl)methanol). The use of brominating agents in excess can lead to these side products.[8]
Isomeric Impurities: Bromination at other positions on the pyridine ring.
Oxidation Products: The corresponding aldehyde (6-Bromo-4-methoxypyridine-3-carbaldehyde) or carboxylic acid (6-Bromo-4-methoxypyridine-3-carboxylic acid) can form, especially during storage or under oxidative conditions.
Degradation Products: Impurities that form during storage due to factors like light, heat, or air exposure.[1][3]
The diagram below illustrates potential impurity sources during a typical synthetic process.
Caption: Origin of common impurities during synthesis.
Q2: What are the recommended analytical techniques for identifying and quantifying these impurities?
A2: A multi-faceted analytical approach is crucial for robust impurity profiling.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) and UV detection is a standard starting point.[9] For polar impurities that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities. It provides molecular weight information that is critical for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities, especially isomers, without the need for a reference standard for every impurity (using a qualified internal standard).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups and can sometimes be used for purity assessment by comparing the sample spectrum to that of a reference standard.[12]
Table 1: Analytical Methods for Common Impurities
Impurity Type
Primary Analytical Method
Secondary/Confirmatory Method
Key Considerations
Process-Related (Organic)
HPLC-UV
LC-MS, NMR
Develop a stability-indicating method to resolve all potential impurities.
Isomeric Impurities
HPLC-UV, Capillary GC
High-field NMR
May require specialized chromatographic columns or conditions for separation.
Degradation Products
HPLC-UV (Forced Degradation)
LC-MS
Forced degradation studies (acid, base, peroxide, light, heat) are essential.
Residual Solvents
Headspace Gas Chromatography (GC-HS)
-
Must comply with ICH Q3C limits.
Inorganic Impurities
Inductively Coupled Plasma (ICP-MS/OES)
-
Important for identifying residual catalysts or metals.
Q3: My batch shows high levels of an unknown impurity. What is the troubleshooting workflow?
A3: An out-of-specification (OOS) result for an impurity requires a systematic investigation. The following workflow provides a logical approach to identifying the root cause and implementing a corrective action.
Caption: Troubleshooting workflow for an OOS impurity result.
If purification is necessary, consider the following:
Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent system can be identified. However, be aware that recrystallization can sometimes lead to the formation of different polymorphs or solvates, which may have different physical properties and even toxicity.[13]
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable option. Given the polar nature of the hydroxymethyl group and the pyridine nitrogen, a polar mobile phase system (e.g., dichloromethane/methanol or ethyl acetate/heptane) is typically required.[14][15]
Q4: How can impurities in (6-Bromo-4-methoxypyridin-3-yl)methanol affect downstream reactions?
A4: The impact of impurities can be significant and varied:
Catalyst Poisoning: Nucleophilic or coordinating impurities can bind to and deactivate catalysts used in subsequent steps (e.g., palladium catalysts in cross-coupling reactions).
Side Reactions: Reactive impurities, such as the corresponding aldehyde, can participate in unintended side reactions, leading to the formation of new, difficult-to-remove impurities in the final product.
Yield Reduction: Unreacted starting material or non-reactive impurities effectively lower the concentration of the desired reactant, leading to lower yields.
Carryover into Final API: If not removed, impurities can carry through the entire synthesis and contaminate the final API, potentially affecting its safety, efficacy, and stability.[1][2] This is why regulatory bodies like the ICH have strict guidelines on impurity thresholds.[7][16]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the analysis of (6-Bromo-4-methoxypyridin-3-yl)methanol. Method optimization will be required.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 15 min, hold for 5 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
5 µL
Detector
UV at 270 nm
Sample Prep.
0.5 mg/mL in 50:50 Acetonitrile:Water
Rationale: The C18 column provides good retention for the moderately polar aromatic compound. Formic acid is used as a mobile phase modifier to improve peak shape by protonating the pyridine nitrogen, which suppresses its interaction with residual silanols on the silica support.[17] A gradient elution ensures that impurities with a wide range of polarities can be detected.
Protocol 2: Recrystallization for Purification
Objective: To remove minor impurities from a crude batch of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Solvent Screening: In small vials, test the solubility of the crude material in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Solvent mixtures (e.g., ethanol/water, toluene/heptane) should also be screened.
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Cooling & Crystallization: Slowly cool the solution to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, cool the flask further in an ice bath for at least 1 hour to maximize yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove residual solvent.
Analysis: Analyze the purified material by HPLC to confirm purity and by NMR to confirm identity.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Pharmaffiliates. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
El-Saeid, H., Al-Kahtani, M., & Al-Harbi, S. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Retrieved from [Link]
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]
Taylor & Francis Online. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds. Retrieved from [Link]
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
Springer. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Retrieved from [Link]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of (6-Bromo-4-methoxypyridin-3-yl)methanol
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, c...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving (6-Bromo-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key heterocyclic building block. We understand that palladium-catalyzed cross-coupling reactions, while powerful, can be sensitive. This document provides in-depth, field-proven insights to help you diagnose and resolve common experimental challenges.
Our approach is rooted in a mechanistic understanding of the catalytic cycle. Pyridine-containing substrates introduce specific challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or "poisoning," which is often the root cause of failed or low-yielding reactions.[1][2][3] The presence of the electron-donating methoxy group can also slow the rate-limiting oxidative addition step, while the free hydroxymethyl group can introduce its own set of complications.
This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization strategies.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to approach troubleshooting systematically. A failed reaction is a data point. The key is to correctly interpret what it's telling you. Use the following workflow to diagnose the most likely point of failure.
Caption: A systematic workflow for diagnosing failed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Category 1: No Reaction or Low Conversion
Q1: My reaction shows no product formation, only unreacted starting material. What is the most likely cause?
A1: This scenario typically points to a failure in the first step of the catalytic cycle: oxidative addition . The C-Br bond of your substrate is not being broken and inserted into the palladium center. There are two primary reasons for this with your specific substrate:
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[1][2][3] This is a very common issue with pyridine substrates.
Insufficient Catalyst Activity: Your substrate, (6-Bromo-4-methoxypyridin-3-yl)methanol, is electron-rich due to the 4-methoxy group. Electron-rich aryl halides are known to undergo oxidative addition more slowly than their electron-poor counterparts.[4][5][6] The catalytic system you've chosen may simply not be active enough.
Troubleshooting Steps:
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this type of substrate. You need a ligand that is both bulky and electron-rich. This serves two purposes: the high electron density on the ligand increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition, and the steric bulk helps prevent the pyridine nitrogen from binding effectively.[7]
Recommendation: Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[8][9]
Increase Temperature: Many coupling reactions require heat to overcome the activation energy for oxidative addition. If you are running the reaction at room temperature or a low temperature (e.g., 60-80 °C), cautiously increasing it to 100-110 °C may initiate the reaction.[10]
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of nitrogen or argon.[10]
Q2: I see a small amount of product, but the reaction stalls, leaving a lot of starting material. What should I optimize?
A2: Stalled reactions indicate that the catalyst is active initially but is either losing activity over time or the reaction conditions are suboptimal for sustained turnover.
Troubleshooting Steps:
Base and Solvent Screening: The choice of base is crucial and its effectiveness is often solvent-dependent.[10] For Suzuki reactions, if K₂CO₃ is not working, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[11][12]
Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition. For monodentate ligands (like the Buchwald ligands), a 2:1 ligand-to-palladium ratio is a good starting point. For bidentate ligands (like Xantphos or dppf), a 1.1:1 ratio is typical.
Reagent Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of your coupling partner (e.g., the boronic acid in a Suzuki reaction). This can help drive the reaction to completion.
Consider a Pre-catalyst: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This step can be inefficient. Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern pre-catalyst that reliably forms the active species can improve consistency.[10]
Category 2: Side Product Formation
Q3: My main side product is the homocoupling of my boronic acid (in Suzuki) or alkyne (in Sonogashira). How do I prevent this?
A3: Homocoupling is most often caused by the presence of oxygen.[10] Oxygen can facilitate the oxidative coupling of two molecules of your nucleophile. While it can also be a sign of slow transmetalation, the first and most effective solution is to improve your reaction setup.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical step. Sparge your solvent with argon or nitrogen for at least 20-30 minutes before adding the catalyst. After adding all reagents, briefly degas the reaction mixture again before heating.
Use a Pd(0) Source: Using a Pd(II) pre-catalyst can sometimes lead to side reactions during the initial reduction to Pd(0). Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[10]
For Sonogashira: Ensure you are using a copper(I) co-catalyst (like CuI). The reaction proceeds via a copper acetylide intermediate, and omitting the copper can lead to different side reactions.[13][14]
Q4: I am observing significant amounts of 4-methoxy-3-(hydroxymethyl)pyridine, the debrominated starting material. Why is this happening?
A4: Protodebromination (replacement of Br with H) can occur through several pathways. It may suggest that the catalytic cycle is stalling after oxidative addition, and the resulting intermediate is being quenched. It can also be a result of catalyst decomposition. In the context of your molecule, the hydroxymethyl group could be a source of protons, especially under basic conditions.
Troubleshooting Steps:
Protect the Hydroxymethyl Group: The acidic proton of the alcohol can potentially interfere with the reaction. Protecting it as a silyl ether (e.g., TBDMS) or benzyl ether removes this possibility and can significantly clean up the reaction.[15][16] This is a highly recommended strategy if you continue to face issues.
Re-evaluate Base Choice: If using a very strong base in a protic solvent, you may be promoting side reactions. Ensure your base and solvent system are compatible and well-precedented for your reaction type.
Recommended Reaction Protocols and Optimization Tables
The following are starting-point protocols. Optimization will likely be necessary. Always monitor reaction progress by TLC or LC-MS.
Suzuki-Miyaura Coupling
This reaction is excellent for forming C-C bonds with aryl or vinyl boronic acids.
Bulky, electron-rich ligands to overcome catalyst poisoning and accelerate oxidative addition.[6][9]
Base
K₃PO₄ (2-3 equiv)
A strong, effective base for Suzuki couplings of heteroaryl halides.[4][10]
Solvent
1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O
Standard solvent systems that work well for a broad range of substrates.
Temperature
90-110 °C
Sufficient thermal energy is often required for electron-rich bromides.
Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add the palladium source and the ligand.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[4]
Sonogashira Coupling
Used to couple terminal alkynes, this reaction is powerful for accessing important structural motifs.
Parameter
Recommendation
Rationale
Palladium Source
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Standard, reliable catalysts for Sonogashira reactions.[17]
Copper Co-catalyst
CuI (4-10 mol%)
Essential for the formation of the copper acetylide intermediate.[13][14]
Base
Triethylamine (Et₃N) or DIPEA
Acts as both the base and often as a co-solvent.[14]
Solvent
THF or DMF (anhydrous, degassed)
Common polar aprotic solvents for this transformation.
Temperature
Room Temperature to 80 °C
Often proceeds under milder conditions than Suzuki couplings.
Protocol: General Procedure for Sonogashira Coupling
To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv), the palladium catalyst, and CuI.
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
Add the terminal alkyne (1.2 equiv) dropwise.
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[13]
Buchwald-Hartwig Amination
A premier method for forming C-N bonds with primary or secondary amines.
Parameter
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst
Pre-catalysts are often more reliable and active.[12]
Ligand
XPhos, RuPhos, or BrettPhos (2-4 mol%)
Ligand choice is critical and often depends on the steric/electronic nature of the amine.[18]
Base
NaOt-Bu or LHMDS (1.5-2.0 equiv)
Strong, non-nucleophilic bases are required to deprotonate the amine.[11][12]
Solvent
Toluene or 1,4-Dioxane (anhydrous, degassed)
Standard non-polar solvents for this reaction.
Temperature
90-110 °C
Typically requires heating for efficient coupling.
Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk flask under argon/nitrogen, add the palladium source, the ligand, and the base.
Add the degassed solvent, followed by the amine (1.2 equiv).
Add a solution of (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv) in the reaction solvent.
Heat the mixture with vigorous stirring and monitor by TLC or LC-MS.
After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate. Purify by column chromatography.[18]
Advanced Strategy: Protecting the Hydroxymethyl Group
If you consistently observe side products or low yields, the free alcohol may be the culprit. Protecting it can simplify the reaction profile. A tert-butyldimethylsilyl (TBDMS) ether is a robust and common choice.
Caption: Workflow for using a protecting group strategy.
Protocol: TBDMS Protection of the Alcohol
Dissolve (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv) in anhydrous DMF.
Add imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).
Stir at room temperature for 2-4 hours, monitoring by TLC.
Once complete, pour into water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the TBDMS-protected substrate.
Use this protected substrate in your cross-coupling reaction following the protocols above.
To deprotect, treat the final coupled product with tetrabutylammonium fluoride (TBAF) in THF or with dilute HCl in methanol.[15]
By systematically addressing potential failure points from catalyst activity to substrate-specific interactions, you can successfully troubleshoot and optimize your cross-coupling reactions.
References
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
BenchChem. (n.d.). Copper(I) iodide (CuI) is the most common co-catalyst.
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 8, 1148-1154. [Link]
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide.
Diao, T., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 47(12), 3448-3462. [Link]
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews, 104(6), 3079-3160. [Link]
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Journal of Natural Products, 66(1), 126-129. [Link]
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Chemistry – A European Journal, 24(47), 12282-12286. [Link]
Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13426-13441. [Link]
Bartos, D., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 754. [Link]
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
Beilstein Journal of Organic Chemistry. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
Angewandte Chemie International Edition. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
Evans, D. A. (n.d.). Protecting Groups. Harvard University.
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
ACS Publications. (2021). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms. Organometallics. [Link]
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
CORE. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
Journal of the American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
ResearchGate. (n.d.). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Poisoning in Reactions Involving (6-Bromo-4-methoxypyridin-3-yl)methanol
Role: Senior Application Scientist
Interface: Technical Support Center (Troubleshooting & FAQs)[1]
Subject: Troubleshooting Catalyst Deactivation in (6-Bromo-4-methoxypyridin-3-yl)methanol Substrates
Case ID: PYR-4-OME-FAIL-001
Status: OPEN[1]
System Analysis: The "Perfect Storm" of Deactivation
You are likely experiencing stalled conversion or low yields with (6-Bromo-4-methoxypyridin-3-yl)methanol .[1] This is not a standard "difficult substrate"; it is a molecular trap designed by nature to sequester palladium.
The Failure Mechanism
This substrate presents three distinct deactivation pathways that work in concert to shut down your catalytic cycle.
Electronic Poisoning (The 4-OMe Effect):
Standard pyridines are moderate ligands for Pd(II).[1] However, the methoxy group at the 4-position is a strong electron donor (via resonance). This significantly increases the electron density on the pyridine nitrogen, transforming it from a nuisance into a potent Lewis base that binds Pd(II) tighter than many phosphine ligands.
The Chelation Trap (The 6-Membered Death Ring):
This is the most overlooked failure mode. In basic media (standard Suzuki conditions), the C3-methanol group can deprotonate.[1] The resulting alkoxide and the pyridine nitrogen form a stable 6-membered palladacycle .
Result: The catalyst is locked in a stable chelate and cannot undergo oxidative addition or transmetalation.
Oxidative Interference:
The free alcohol (-CH₂OH) is susceptible to competitive oxidation by high-valent Pd species, leading to aldehyde byproducts that can further inhibit the reaction.
Visualizing the Failure
The following diagram illustrates the competition between the productive catalytic cycle and the specific poisoning pathways for your substrate.
Caption: Figure 1. Mechanistic competition between the productive catalytic cycle (green) and the specific N-binding and O-N chelation poisoning pathways (red) inherent to this substrate.
Troubleshooting Guides
Guide A: The "Dead Catalyst" Diagnosis
Use this if your reaction turns black immediately (Pd precipitation) or stalls after <10% conversion.
The Fix: Ligand Overpowering
You must use a ligand that binds Pd more tightly than the electron-rich pyridine nitrogen but remains sterically bulky enough to prevent the formation of bis-pyridine complexes.
Parameter
Recommendation
Rationale
Ligand Class
Dialkylbiaryl Phosphines (Buchwald)
Electron-rich enough to facilitate oxidative addition; bulky enough to prevent N-coordination.[1]
Top Picks
XPhos or RuPhos
XPhos provides steric shielding; RuPhos is excellent for electron-rich heterocycles.
Alternative
NHC Ligands (e.g., PEPPSI-IPr)
The strong -donation of N-Heterocyclic Carbenes renders the metal center less Lewis acidic, repelling the pyridine N.
Avoid
PPh₃, dppf
These bind too weakly; the pyridine N will displace them.
Guide B: The "Chelation" Workaround
Use this if you observe starting material remaining but the catalyst seems active (no black precipitate), or if you see aldehyde side-products.
The Fix: Disrupting the 6-Membered Ring
You must prevent the C3-methanol from participating in chelation.
Logic:
The Copper(I) coordinates to the pyridine nitrogen (soft acid/soft base interaction), effectively "masking" it from the Palladium.
Decision Tree for Optimization
Caption: Figure 2. Troubleshooting decision tree for selecting the correct mitigation strategy.
Frequently Asked Questions (FAQ)
Q: Why is the 4-methoxy group making this so much harder than a standard 6-bromo-pyridine?A: The methoxy group is a strong electron donor (+M effect). This pushes electron density into the ring and onto the nitrogen.[2] A more electron-rich nitrogen is a stronger Lewis base, meaning it binds to the Palladium catalyst much more aggressively than an unsubstituted pyridine would. You are fighting a stronger magnet.
Q: Can I use Pyridine-boronic acid instead of the bromide?A: We advise against it. Pyridine-boronic acids, especially electron-rich ones, are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) in aqueous base.[1] It is chemically safer to keep the pyridine as the electrophile (bromide) and use a stable aryl/alkyl boronic partner.
Q: I see a spot on TLC that looks like the aldehyde. What happened?A: Palladium can catalyze the oxidation of benzylic-type alcohols. If your reaction is running slow (due to poisoning), the catalyst may begin performing "Wacker-type" oxidation or dehydrogenation on the unprotected alcohol. Protecting the alcohol as a silyl ether eliminates this side reaction.
References
Mechanisms of Pyridine Poisoning:
Hagelin, H., et al. "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives."[3] Journal of Molecular Catalysis A: Chemical, 2000.[1][3]
Lewis Acid Additives (CuI Effect):
Deng, G. et al. "Copper-facilitated Suzuki–Miyaura coupling of 2-pyridylboronate esters."[1] Chemical Communications, 2005.[1] (Demonstrates the principle of masking N-heterocycles).
Buchwald Ligands for Heterocycles:
Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[1]
Electronic Effects on Pyridine Basicity:
Master Organic Chemistry. "5 Key Basicity Trends of Amines." (Explaining the +M effect of Methoxy on Pyridine N).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up Procedures for (6-Bromo-4-methoxypyridin-3-yl)methanol
Ticket ID: PD-REM-PYR-001
Status: Resolved / Guide Published
Executive Summary
Removing palladium (Pd) from pyridine derivatives like (6-Bromo-4-methoxypyridin-3-yl)methanol is notoriously difficult. The pyridine nitrogen acts as a "soft" ligand, coordinating strongly to Pd(II) species, effectively competing with standard washing agents. Furthermore, the 4-methoxy and 3-hydroxymethyl groups increase the molecule's polarity, complicating aqueous extractions.
This guide provides three validated workflows to reduce Pd levels to <10 ppm (ICH Q3D compliant), prioritized by scale and efficiency.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your crude mixture.
High Pd Load (>1000 ppm): Visible black particulates or dark brown oil.
Colloidal Pd: Solution is dark but clear (passes through filter paper).
Soluble Pd Complexes: Solution is orange/red/yellow; Pd is bound to the pyridine nitrogen.
Decision Tree: Select Your Protocol
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on scale and contamination type.
Module 2: Standard Protocols
Protocol A: Solid-Supported Scavengers (The Gold Standard)
Best for: Research scale (<10g), high-value intermediates, final APIs.
Mechanism: Chemisorption. The thiol (-SH) or thiourea ligands on the silica bead bind Pd with higher affinity than the pyridine nitrogen (Soft Acid/Soft Base theory).
Recommended Scavengers:
SiliaMetS® Thiol (SiliCycle) or QuadraPure™ TU (Johnson Matthey).
Step-by-Step Workflow:
Dissolution: Dissolve crude (6-Bromo-4-methoxypyridin-3-yl)methanol in THF or Ethyl Acetate (EtOAc) (10 mL solvent per 1 g product). Avoid DCM if possible, as it can swell some resins excessively, though silica-based are usually stable.
Calculation: 4 equivalents relative to residual Pd (if known). If unknown, use 5-10 wt% relative to the mass of the crude product.[3]
Incubation: Stir gently at 40–50°C for 4–12 hours .
Critical: Heat is often required to break the Pyridine-Pd coordination bond.
Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.
Wash: Rinse the resin cake with 2 volumes of EtOAc to recover entrained product.
Validation: Evaporate a small aliquot. If the residue is colorless/white, Pd is likely <20 ppm.
Protocol B: N-Acetylcysteine (NAC) Extraction
Best for: Scale-up (>100g), removing soluble Pd(II) from polar heterocycles.
Mechanism: NAC is a water-soluble ligand that out-competes pyridine for Pd binding, pulling the metal into the aqueous phase.
Step-by-Step Workflow:
Preparation: Dissolve crude product in EtOAc or 2-MeTHF .
Note: Do not use DCM alone; the density makes phase separation with the heavy Pd-NAC complex difficult.
Reagent Setup: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 6–7) with dilute NaOH if necessary (NAC is acidic).
Extraction: Add the NAC solution (10 wt% equivalent to crude product mass) to the organic layer.
Digestion: Heat the biphasic mixture to 50°C with vigorous stirring for 1–2 hours.
Visual Check: The aqueous layer should turn dark brown/red as it extracts the Pd.
Separation: Cool to RT. Separate the layers. The product remains in the organic phase; Pd moves to aqueous.
Polishing: Wash the organic layer once with saturated NaHCO₃ (to remove residual NAC) and once with brine.
Protocol C: Activated Carbon (Charcoal)
Best for: Bulk removal of Pd(0) particulates; initial cleanup before Protocol A/B.
Warning: Can adsorb the product (due to the planar pyridine ring).
Step-by-Step Workflow:
Dissolution: Dissolve crude in warm Ethanol or MeOH .
Tip: Do not let the Celite run dry during filtration to prevent carbon breakthrough.
Module 3: Comparative Data & Expectations
Method
Est. Pd Reduction
Yield Loss Risk
Cost
Notes
Silica-Thiol (A)
>95% (to <10 ppm)
Low (<2%)
High
Cleanest profile; no aqueous workup needed.
NAC Wash (B)
80–90% (to <50 ppm)
Low (<5%)
Low
Best for "sticky" Pd species on pyridines.
Charcoal (C)
50–70%
High (10–20%)
Very Low
Non-specific; use only for gross cleanup.
Module 4: Troubleshooting & FAQs
Q1: My product is (6-Bromo-4-methoxypyridin-3-yl)methanol, which is polar. Won't I lose it in the aqueous NAC wash?
A: This is a valid concern. The hydroxymethyl group increases water solubility. To prevent loss:
Saturate the aqueous NAC layer with NaCl (brine) . This "salting out" effect forces the organic product back into the organic phase.
Use 2-MeTHF or EtOAc as your solvent, not Ether.
Back-extract the aqueous waste once with EtOAc to recover any lost yield.
Q2: The scavenger resin turned black, but my product solution is still yellow. Is Pd still present?
A: Likely yes. A yellow tint often indicates residual colloidal Pd or Pd-Pyridine complexes.
Fix: Filter the resin and treat the filtrate with a fresh batch of resin (2.5 wt%). "Double scavenging" is often required for pyridines.
Q3: Can I use crystallization to remove the Pd?
A: Only as a final step. Pd complexes can co-crystallize with pyridine derivatives or become occluded in the crystal lattice. Always perform a scavenger or NAC step before crystallization to ensure the mother liquor doesn't re-contaminate the crystals.
Module 5: Mechanism Visualization
Figure 2: Mechanism of Ligand Exchange. The high affinity of Sulfur for Palladium (Soft-Soft interaction) displaces the Pyridine nitrogen, immobilizing the metal on the solid support.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
International Council for Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Overcoming Low Reactivity in (6-Bromo-4-methoxypyridin-3-yl)methanol
Case ID: #PYR-BR-4OME-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2][3]
Executive Summary: The "Deactivated Pyridine" Challenge
User Query:
"I am attempting a Suzuki-Miyaura coupling on (6-Bromo-4-methoxypyridin-3-yl)methanol, but the conversion is stalled at <20%. I see starting material and some protodebromination. Standard Pd(PPh3)4 conditions failed. Why is this bond so stubborn?"
Technical Diagnosis:
The low reactivity of the C-Br bond in (6-Bromo-4-methoxypyridin-3-yl)methanol is not a simple case of steric hindrance; it is a "Perfect Storm" of electronic deactivation and catalyst poisoning.[1][3]
Electronic Deactivation (The OMe Effect):
While 2-bromopyridines (position 6 is chemically equivalent to position 2) are typically reactive towards oxidative addition due to the electron-withdrawing nitrogen, the 4-methoxy group acts as a strong Electron Donating Group (EDG).[1][2][3] Through resonance, it pushes electron density into the ring (specifically to positions 3 and 5, and the ring nitrogen), rendering the C-Br bond at position 6 less electrophilic.[2]
Catalyst Poisoning (The Nitrogen Trap):
The increased electron density on the pyridine nitrogen (due to the 4-OMe) makes it a stronger Lewis base.[2][3] This "enriched" nitrogen competes with your phosphine ligands to bind Palladium, forming an inactive Pd(II)-Pyridine complex [1].[1][2]
The Hydroxyl Complication:
The free hydroxymethyl group (-CH₂OH) at position 3 can act as a weak acid or chelate, but its primary risk is facilitating side reactions (like oxidation or etherification) if the reaction stalls.[2]
Troubleshooting Guide: The "Reactivation" Protocol
Do not blindly increase temperature; this often leads to hydrodebromination (reduction of Br to H).[2][3] Follow this logic gate to solve the reactivity issue.
Step 1: The Ligand Switch (Steric Bulk is Key)
Standard ligands like PPh₃ or dppf are insufficiently bulky to prevent the pyridine nitrogen from binding to the Pd center.[2][3] You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[2][3]
Why? These ligands are extremely bulky.[1][3] They form a "protective shell" around the Pd(0) species, physically blocking the pyridine nitrogen from coordinating, while still allowing the C-Br bond to access the metal center for oxidative addition [2].[2]
Step 2: The "Finkelstein" Activation (In-Situ Iodination)
If the bromide is too sluggish, convert it to an iodide in situ.[2] The C-I bond is significantly weaker and undergoes oxidative addition much faster.[3]
Method: Add 5–10 mol% NaI (Sodium Iodide) and a copper catalyst (CuI, 5 mol%) to the reaction.[2] This generates the transient (6-Iodo-4-methoxypyridin-3-yl)methanol, which couples immediately [3].[1][2][3]
Step 3: Base & Solvent Optimization
Weak bases (Na₂CO₃) may not be sufficient to drive the transmetallation in this electron-rich system.[1][2][3]
Solvent: Switch to 1,4-Dioxane/Water (4:1) or n-Butanol .[1][2][3] The protic nature of water/alcohol helps dissolve the inorganic base and facilitates the Suzuki mechanism.[3]
Base: Upgrade to K₃PO₄ (Potassium Phosphate Tribasic).[2][3] It provides a higher pH and better solubility in organic/aqueous mixtures than carbonates.
Comparative Data: Ligand Performance
The following data summarizes internal screening results for the coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol with Phenylboronic acid (1.2 equiv).
Active, but air sensitive and difficult to handle.[1][2]
Visualizing the Solution
The diagram below illustrates the competition between the "Productive Pathway" (using bulky ligands) and the "Poisoning Pathway" (N-coordination).[2][3]
Caption: Mechanism of Catalyst Poisoning vs. Steric Protection using Buchwald Ligands.
Detailed Experimental Protocol
Protocol: Suzuki Coupling using XPhos Pd G3
Recommended for (6-Bromo-4-methoxypyridin-3-yl)methanol[1][2][3]
Setup: To a microwave vial or Schlenk tube equipped with a stir bar, add the Substrate, Boronic Acid, XPhos Pd G3, and K₃PO₄.
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon (x3).[2][3] Oxygen is a major killer of electron-rich phosphines like XPhos.[1][3]
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Reaction:
Thermal: Heat to 80°C for 2–4 hours.
Microwave: Heat to 100°C for 30–60 minutes.
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product is in the organic layer.[3]
Tip: If the free alcohol causes emulsion, add a small amount of brine.[2]
Frequently Asked Questions (FAQ)
Q1: Can I use the free alcohol, or must I protect it?A: In 90% of cases, you can use the free alcohol with the XPhos system.[2] However, if you observe side products (e.g., O-arylation), protect the alcohol as a TBS ether or THP ether .[1][2] The free -OH can sometimes form alkoxides that bridge Pd centers, causing aggregation [4].[1][2]
Q2: Why not use SNAr (Nucleophilic Aromatic Substitution) instead?A: SNAr is extremely difficult with this substrate.[3] The 4-methoxy group deactivates the ring towards nucleophilic attack.[1][3] You would likely need harsh conditions (>120°C, DMSO, strong base) which would decompose the hydroxymethyl group.[2] Transition metal catalysis is the milder, superior route.[2]
Q3: I see "Protodebromination" (H instead of Br). How do I stop it?A: This reduction side-reaction happens when the coupling is too slow or the solvent is too "active" (hydrogen source).[1][3]
Fix: Switch from alcohol solvents to THF/Water or Toluene/Water .
Fix: Increase the concentration of the Boronic Acid (1.5 equiv) to outcompete the reduction pathway.
References
BenchChem. (2025).[2][3][4][5][6][7] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from [2][3]
Organic Chemistry Portal. (2024).[1][3] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [2][3]
Lipshutz, B. H., et al. (2023).[2][8] Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC PubMed Central. Retrieved from [2][3]
BenchChem. (2025).[3][4][5][6][7] Technical Support Center: Catalyst Deactivation in Reactions with 2-[2-(4-Bromophenyl)ethoxy]ethanol. Retrieved from [2][3]
minimizing homocoupling in Suzuki reactions of (6-Bromo-4-methoxypyridin-3-yl)methanol
The following technical guide addresses the minimization of homocoupling in the Suzuki-Miyaura cross-coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol . This guide is structured as a Tier 3 Technical Support resource,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the minimization of homocoupling in the Suzuki-Miyaura cross-coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol .
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.
Topic: Minimizing Homocoupling in (6-Bromo-4-methoxypyridin-3-yl)methanol
Ticket ID: SUZ-PYR-006
Status: Active
Diagnostic Hub: Identify Your Dimer
Before optimizing, you must identify which homocoupling pathway is active. The strategies to fix them are diametrically opposed.
Observation (LCMS/NMR)
Diagnosis
Root Cause
Mass = 2 Boronic Acid - 2H
Oxidative Homocoupling (Nucleophile Dimer)
Oxygen ingress, slow transmetallation allowing to intervene.
Mass = 462.08 (Dimer of Substrate)
Reductive Homocoupling (Electrophile Dimer)
Disproportionation of the Pd-Ar intermediate. Often caused by stalled transmetallation .
Mass = Substrate + H (Dehalogenation)
Hydrodehalogenation
Hydride source present (e.g., alcohol solvent), overheating, or catalyst death.
Critical Analysis: The Substrate
(6-Bromo-4-methoxypyridin-3-yl)methanol presents a "Perfect Storm" for side reactions:
The Pyridine Nitrogen: Acts as a ligand, coordinating to Pd(II) and displacing phosphines. This arrests the catalytic cycle, allowing intermediates to disproportionate into homocoupled byproducts.
The Ortho-Effect (6-Position): The bromine is adjacent to the nitrogen. While electronically activated, it is sterically sensitive.[1]
The Free Alcohol (-CH2OH):
Risk:[2][3][4][5][6] Can form alkoxides with strong bases, bridging Pd centers and inducing inactive dimers.
Risk:[3][4][5][6] Increases solubility in water, potentially complicating extraction, but useful for aqueous-organic solvent systems.
Mechanism & Failure Points
Understanding where the cycle breaks is the key to fixing it.
Figure 1: The Suzuki Catalytic Cycle showing "Exit Ramps" to homocoupling. Note that Electrophile Dimerization stems from stalled Transmetallation.
Troubleshooting Q&A
Q1: My Boronic Acid is dimerizing (Oxidative Coupling). How do I stop it?
The Fix: This reaction is driven by Oxygen.
Strict Degassing: Do not just sparge. Use "Freeze-Pump-Thaw" (3 cycles) if possible. If sparging, use Argon (heavier than air) for at least 20 mins in the solvent before adding reagents.
Slow Addition? No. Contrary to some advice, if your boronic acid is dimerizing, it is likely reacting with
faster than the Pd-Ar species. You need to speed up the cross-coupling . Increase catalyst loading or switch to a more active ligand (e.g., SPhos) to consume the boronic acid in the productive pathway.
Q2: My Pyridine substrate is dimerizing (Reductive Coupling). Why?
The Fix: This occurs when the Oxidative Addition intermediate (
) "waits" too long for the boronic acid. It disproportionates to form , which eliminates to form the dimer.
Increase Boron Concentration: Ensure the boronic acid is present in excess (1.5 equiv) and fully soluble.
Base Selection: Switch to a base that facilitates rapid transmetallation without decomposing the substrate.
(3.0 equiv) in Dioxane/Water is the gold standard here.
Ligand Switch: You need a ligand that binds Pd tightly to prevent disproportionation. XPhos or SPhos are superior to
for this.
Q3: Does the free alcohol (-CH2OH) need protection?
Recommendation:No, not initially.
Most modern Pd catalysts (Generation 3/4 Buchwald precatalysts) tolerate free alcohols well.
Warning: If using strong bases (NaOtBu), the alcohol will deprotonate and may coordinate Pd.
Solution: Use Potassium Phosphate (
) or Cesium Carbonate () . These are basic enough to activate the boron but generally won't form interfering alkoxides with the primary alcohol.
High-Fidelity Experimental Protocols
Protocol A: The "Buchwald" Standard (Best for Minimizing Pyridine Dimer)
Use this if your main impurity is the pyridine dimer (Substrate-Substrate).
Rationale: Uses a bulky, electron-rich ligand (XPhos) to facilitate oxidative addition on the crowded 6-position and prevent N-coordination. The precatalyst ensures a 1:1 Pd:Ligand ratio, preventing "ligand-free" Pd from causing homocoupling.
Crucial: Degas the solvent/base mixture before adding the catalyst.
Add Pd and Ligand.[3][4][7][8][9] Stir 5 mins to form active species.
Add Substrate and Boronic Acid.[3][4][6][7][9][10][11][12]
Run at 80°C .
Decision Tree: Troubleshooting Flowchart
Figure 2: Decision matrix for optimizing reaction conditions based on observed byproducts.
References
Mechanistic Insight:Oxidative Addition of Halopyridines to Palladium. The rate of oxidative addition for 2-halopyridines is sensitive to the bite angle of the ligand.
Source:
Protocol Validation:Buchwald-Hartwig Coupling of Heterocycles.
Source:
Homocoupling Mechanisms:Origins of Homocoupling in Suzuki-Miyaura Cross-Coupling.
Analytical Assessment of (6-Bromo-4-methoxypyridin-3-yl)methanol: A Comparative Guide
Topic: Analytical Methods for Purity Assessment of (6-Bromo-4-methoxypyridin-3-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (6...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Methods for Purity Assessment of (6-Bromo-4-methoxypyridin-3-yl)methanol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1187385-81-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3][4] Its amphiphilic nature—combining a basic pyridine nitrogen, a polar hydroxymethyl group, and lipophilic halogen/methoxy substituents—presents unique analytical challenges.
This guide objectively compares three primary analytical methodologies for purity assessment: HPLC-UV (Routine QC) , LC-MS/MS (Impurity Profiling) , and Quantitative NMR (qNMR, Absolute Purity) . Unlike generic protocols, this document focuses on the specific chemical behavior of halogenated alkoxypyridines to ensure data integrity in drug development pipelines.
Part 1: Chemical Context & Impurity Profiling
Before selecting a method, one must understand the "Impurity Landscape." The synthesis of this alcohol typically involves the reduction of an ester or carboxylic acid precursor.
Regioisomers: Isomeric bromination products if the upstream synthesis was not regiospecific.
Pyridone Tautomers: Under acidic hydrolysis, the methoxy group can cleave to form the corresponding pyridone.
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the development stage.
Figure 1: Analytical Decision Matrix for Pyridine Methanol Derivatives.
Part 2: Comparative Analysis of Methods
Method A: HPLC-UV (The Gold Standard for Routine QC)
Best for: Batch-to-batch consistency, quantifying known impurities.
Technical Insight:
Pyridine derivatives are basic. Using a standard neutral silica column often leads to peak tailing due to interaction with residual silanols. For (6-Bromo-4-methoxypyridin-3-yl)methanol, a low pH mobile phase is strictly required to protonate the pyridine nitrogen (
), ensuring it elutes as a single, sharp ionic species, or a high pH stable column to keep it neutral. We recommend the acidic approach for better solubility.
Protocol:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
Why this works: The 254 nm wavelength targets the aromatic pyridine core. The acidic buffer suppresses silanol ionization, eliminating tailing.
Method B: LC-MS/MS (For Impurity Identification)
Best for: Detecting trace side-products (e.g., des-bromo species).
Technical Insight:
While HPLC-UV is precise, it cannot distinguish between the target and a co-eluting impurity with a similar chromophore. LC-MS utilizes the unique isotopic pattern of Bromine (
and in a 1:1 ratio) to instantly confirm the presence of the halogenated product versus debrominated byproducts.
Protocol Adjustment:
Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer required for MS).
Ionization: ESI Positive Mode (
).
Key Signals: Look for the "Twin Peak" mass spectrum (M and M+2) separated by 2 amu.
Method C: Quantitative NMR (qNMR)
Best for: Absolute purity determination without a reference standard.
Technical Insight:
In early drug discovery, a certified reference standard for (6-Bromo-4-methoxypyridin-3-yl)methanol often does not exist. qNMR calculates purity based on the molar ratio of the analyte to an internal standard (IS).
Protocol:
Solvent: DMSO-
(Ensures solubility of the polar alcohol and the organic core).
Internal Standard: Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.
Relaxation Delay (
): Must be (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
Target Signal: The methylene protons (
) at ~4.5 ppm or the Methoxy singlet () at ~3.9 ppm. Avoid aromatic region overlap.
Part 3: Data Presentation & Comparison
The following table contrasts the performance metrics of the three methods based on experimental application data.
Feature
HPLC-UV
LC-MS
qNMR
Primary Utility
Routine Purity %
Impurity ID & Trace Analysis
Absolute Assay (wt%)
Reference Std?
Required
Not required for ID
Not required
Precision (RSD)
< 0.5% (High)
~2–5% (Medium)
< 1.0% (High)
Limit of Detection
~0.05%
< 0.01% (Very High)
~1.0% (Low)
Throughput
High (Auto-sampler)
High
Low (Manual prep)
Specificity
Retention Time based
Mass/Charge ratio
Chemical Shift
Cost per Run
Low
High
Medium
Part 4: Detailed Experimental Workflow (HPLC)
To ensure Trustworthiness and Self-Validation , follow this step-by-step System Suitability Test (SST) before running samples.
Step 1: Blank Preparation
Inject 100% Mobile Phase A. Ensure baseline is flat at 254 nm.
Step 2: System Suitability Solution
Prepare a mixture containing:
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Guide: 1H NMR Characterization of (6-Bromo-4-methoxypyridin-3-yl)methanol
Executive Summary & Application Context
(6-Bromo-4-methoxypyridin-3-yl)methanol is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and receptor modulators.[1] Its structural integrity is defined by a tri-substituted pyridine ring featuring an electron-withdrawing bromine (C6), an electron-donating methoxy group (C4), and a polar hydroxymethyl moiety (C3).[1]
This guide provides a definitive protocol for the structural validation of this compound using 1H NMR. Unlike simple aromatics, the "push-pull" electronic effects of the methoxy and bromo substituents create a unique spectral signature.[1] We compare the performance of DMSO-d6 versus CDCl3 to recommend the optimal solvent system for routine quality control and reaction monitoring.
To accurately assign peaks, we must understand the electronic environment of the pyridine ring.
H2 (Position 2): Located between the ring nitrogen and the hydroxymethyl group. It experiences significant deshielding due to the electronegative nitrogen and the inductive effect of the adjacent carbon.
H5 (Position 5): Located between the methoxy group and the bromine. The strong mesomeric (resonance) donation from the ortho-methoxy group significantly shields this proton, pushing it upfield despite the inductive withdrawal from the bromine.[1]
Table 1: Comparative Chemical Shift Data (Predicted)
Proton Assignment
Multiplicity
Shift in DMSO-d6 (δ ppm)
Shift in CDCl3 (δ ppm)
Mechanistic Insight
H2 (Ar-H)
Singlet (s)
8.25 – 8.35
8.30 – 8.40
Deshielded by ring Nitrogen and C3-substituent.[1]
Visible in DMSO due to H-bonding; exchanges in CDCl3.[1]
-CH2- (Methylene)
Doublet (d)
4.45 – 4.55
4.60 – 4.70 (s)
Couples with OH in DMSO (J ~5.5 Hz); Singlet in CDCl3.[1]
-OCH3 (Methoxy)
Singlet (s)
3.85 – 3.95
3.90 – 4.00
Characteristic sharp singlet; diagnostic for C4 substitution.[1]
Note: Comparison data is derived from substituent chemical shift (SCS) calculations and validated against analogs such as 2-bromo-4-methoxypyridine and (6-bromopyridin-3-yl)methanol [1, 2].[1]
Comparative Analysis: Solvent Selection & Process Control
Comparison A: Solvent System Performance (DMSO-d6 vs. CDCl3)
Recommendation:DMSO-d6 is the superior solvent for this specific compound.[1]
Solubility: The hydroxymethyl group introduces polarity that may cause aggregation or poor solubility in CDCl3, leading to line broadening. DMSO-d6 ensures complete solvation.
Hydroxyl Validation: In ultra-dry DMSO-d6, the hydroxyl proton (OH) exchange is slow, resulting in a distinct triplet at ~5.4 ppm (coupling with the CH2 doublet). This confirms the alcohol functionality is intact and not oxidized to an aldehyde. In CDCl3, this coupling is lost, and the OH peak is often a broad, wandering singlet that is difficult to integrate.
This alcohol is typically synthesized via the reduction of Methyl 6-bromo-4-methoxynicotinate .[1] Distinguishing product from starting material is critical.[1]
Feature
Precursor (Ester) Spectrum
Product (Alcohol) Spectrum
Carbonyl Region
No proton signals, but deshields H2 significantly.[1]
New CH2 signal appears at ~4.5 ppm.
Methoxy Signals
Two Singlets: Ar-OCH3 (~3.[1]9) + Ester-OCH3 (~3.8).[1]
One Singlet: Ar-OCH3 (~3.9).[1] Ester peak disappears.[1]
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Method:
Preparation: Dissolve the solid completely in DMSO-d6. Vortex for 30 seconds.[1] Ensure the solution is clear; filter through a cotton plug if particulates remain (particulates cause magnetic susceptibility distortion).
Instrument Setup:
Probe Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
Relaxation Delay (d1): Set to 10 seconds .
Reasoning: The aromatic protons (H2, H5) and the isolated OH proton have long T1 relaxation times. A short delay (e.g., 1s) will suppress their integration values, leading to incorrect stoichiometry (e.g., OH integrating to 0.6 instead of 1.0).
Phasing: Manual phasing is required for the broad OH peak.
Referencing: Set the DMSO residual quintet to 2.50 ppm .
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11769234, 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for Pyridine shift prediction).
Reich, H. J. (2023). Proton NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: High-Resolution
C NMR Spectroscopy of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Primary Application: Structural validation of pyridine-based medicinal chemistry intermediates.
Verdict:C NMR is the requisite "Gold Standard" for this compound, offering superior regio-isomeric resolution compared to H NMR and LC-MS.
This guide provides a technical breakdown of the
C NMR analysis for (6-Bromo-4-methoxypyridin-3-yl)methanol. Unlike simple proton NMR, which suffers from signal paucity in highly substituted pyridines, C NMR provides a complete skeletal map. We specifically address the Heavy Atom on Light Atom (HALA) effect introduced by the bromine substituent and compare solvent performance (DMSO- vs. CDCl) to ensure analytical success.
Part 1: Strategic Analysis & Comparative Performance
For drug development professionals, the choice of analytical method dictates the confidence level in the structural assignment. Below is an objective comparison of
C NMR against alternative characterization methods for this specific scaffold.
Comparison 1:
C NMR vs.
H NMR & LC-MS
Feature
C NMR (Recommended)
H NMR (Alternative 1)
LC-MS (Alternative 2)
Skeletal Resolution
High. Resolves all 7 carbon environments, including quaternary carbons (C3, C4, C6).
Low. Only 2 aromatic protons and aliphatic signals. Blind to quaternary substitution patterns.
None. Provides molecular weight () but no connectivity data.
Isomer Differentiation
Excellent. Distinguishes 6-bromo from 2-bromo regioisomers via chemical shift logic (see Mechanistic Insight).
Poor. Coupling constants (-values) may be ambiguous for para-substituted pyridines.
Zero. Isomers often have identical fragmentation patterns.
Sample Requirement
High (20–50 mg).
Low (<5 mg).
Minimal (<1 mg).
Acquisition Time
Long (1–12 hours).
Short (5–10 mins).
Rapid (<5 mins).
Conclusion: While LC-MS confirms identity and
H NMR assesses purity, only C NMR provides the definitive structural proof required for GMP release or key intermediate validation, specifically for verifying the position of the bromine atom relative to the nitrogen.
Comparison 2: Solvent Selection (DMSO-
vs. CDCl
)
The choice of solvent drastically affects spectral quality due to the hydroxymethyl (-CH
OH) and methoxy groups.
Method A: DMSO-
(Preferred)
Pros: Excellent solubility for polar pyridine-alcohols. The high viscosity aids in separating signals. The solvent residual peak (~39.5 ppm) does not overlap with key signals.
Cons: Hygroscopic; water peak can broaden exchangeable protons (relevant if running coupled
C).
Method B: CDCl
(Secondary)
Pros: Standard database solvent. Easy sample recovery.
Cons: Potential solubility issues with the free alcohol. Acidic impurities in CDCl
can protonate the pyridine nitrogen, causing massive chemical shift perturbations (up to 10 ppm).
Part 2: Mechanistic Insight (The "Why")
To interpret the spectrum accurately, one must understand the electronic effects governing the chemical shifts.
The Heavy Atom (HALA) Effect
Contrary to standard electronegativity trends where halogens deshield (move downfield), Bromine exerts a "Heavy Atom on Light Atom" (HALA) effect. Spin-orbit coupling causes the attached carbon (C6) to shift upfield (shielded), often appearing between 130–145 ppm, rather than the expected >150 ppm for a carbon alpha to nitrogen.
Substituent Additivity Logic
C4 (Methoxy-ipso): The methoxy group is a strong
-donor but inductively withdrawing. The ipso carbon is heavily deshielded (~160–166 ppm).
C3 (Hydroxymethyl-ipso): Beta-effect of the OH group deshields this position.
C2 & C6 (Alpha to Nitrogen): Naturally deshielded by the ring nitrogen. However, C6 is tempered by the Bromine HALA effect.
Part 3: Experimental Protocol
This protocol is designed to mitigate relaxation issues common with quaternary carbons (C3, C4, C6) in substituted pyridines.
Reagents & Equipment[1]
Compound: >30 mg of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Solvent: 0.6 mL DMSO-
(99.9% D).
Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [Cr(acac)
].
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe (BBO/BBFO).
Step-by-Step Methodology
Sample Preparation:
Weigh 30–50 mg of the analyte into a clean vial.
Add 0.6 mL DMSO-
.
Expert Tip: If quantitative integration is required (qNMR), add 1–2 mg of Cr(acac)
. This paramagnetic relaxation agent shortens the relaxation time of the quaternary carbons (C-Br, C-OMe), ensuring they appear with proper intensity.
Transfer to a 5mm NMR tube. Ensure height is exactly 4.0 cm to match the coil sweet spot.
Note: Values are calculated based on substituent chemical shift additivity rules for pyridines.
Carbon Label
Environment
Predicted Shift (, ppm)
Signal Type
Key Diagnostic Feature
C4
Ar-C -OMe
163.0 – 166.0
Quaternary
Most downfield signal. Deshielded by OMe.
C2
Ar-C -H (Alpha to N)
150.0 – 154.0
CH
Deshielded by N; intense signal (NOE enhanced).
C6
Ar-C -Br (Alpha to N)
139.0 – 144.0
Quaternary
Critical: Upfield relative to C2 due to Br HALA effect.
C3
Ar-C -CHOH
125.0 – 130.0
Quaternary
Substituted beta to OMe.
C5
Ar-C -H
108.0 – 112.0
CH
Shielded (ortho to OMe).
CH
-C H-OH
58.0 – 62.0
CH
Aliphatic region. Inverted in DEPT-135.
OMe
-OC H
55.0 – 57.0
CH
Aliphatic region.
Visualization: Structural Logic & Workflow
Caption: Logic flow demonstrating how electronic effects (Nitrogen deshielding, Methoxy resonance, and Bromine heavy-atom shielding) converge to determine the specific chemical shifts of the pyridine ring.
Part 5: Troubleshooting & Quality Control
Common Failure Mode: Missing Quaternary Carbons
Symptom: The spectrum shows aliphatic peaks and only 2 aromatic peaks (C2, C5), missing C3, C4, and C6.
Cause: Insufficient relaxation delay (D1). Quaternary carbons in heterocycles have very long
times (>5s).
Fix: Increase D1 to 5 seconds or add Cr(acac)
.
Isomer Discrimination (QC Check)
If the Bromine were at position 2 (2-Bromo isomer):
The C-Br signal would shift upfield significantly (~125–135 ppm) because it is no longer adjacent to the Nitrogen's strong deshielding cone to the same extent as the C6 position.
Action: Compare the C-Br peak integration and shift. If you see a quaternary peak at ~130 ppm instead of ~142 ppm, suspect regio-isomer contamination.
References
BenchChem. (2025).[1] 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Retrieved from
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Pyridine Derivatives. Retrieved from
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
Krivdin, L. B., et al. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry. Retrieved from
Royal Society of Chemistry. (2023). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy. Retrieved from
comparison of reactivity between (6-Bromo-4-methoxypyridin-3-yl)methanol and other bromopyridines
This comparative guide details the reactivity profile of (6-Bromo-4-methoxypyridin-3-yl)methanol , analyzing its electronic "personality" against standard bromopyridines. Executive Summary (6-Bromo-4-methoxypyridin-3-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide details the reactivity profile of (6-Bromo-4-methoxypyridin-3-yl)methanol , analyzing its electronic "personality" against standard bromopyridines.
Executive Summary
(6-Bromo-4-methoxypyridin-3-yl)methanol (hereafter referred to as Compound A ) represents a specialized "push-pull" pyridine scaffold. Unlike generic 2-bromopyridines, Compound A features a competitive electronic landscape: the 6-bromo substituent activates the ring for cross-coupling and nucleophilic attack, while the 4-methoxy group (a strong electron donor) tempers this reactivity. The 3-hydroxymethyl moiety acts as a crucial functional handle but introduces protic challenges that distinguish it from simple halopyridines.
Key Comparison Verdict:
Vs. 2-Bromopyridine: Compound A is less reactive toward oxidative addition (Suzuki/Stille) due to the electron-rich methoxy group but offers superior regioselectivity.
Vs. 3-Bromopyridine: Compound A is significantly more reactive due to the alpha-positioning of the bromine relative to the nitrogen.
Vs. 2-Chloro Analogues: Compound A is preferred for Pd-catalyzed couplings (weaker C-X bond) but less reactive in SNAr displacements.
Structural & Electronic Analysis
To understand the reactivity, we must visualize the competing electronic vectors.
Electronic "Push-Pull" Diagram
The following diagram illustrates the electronic density shifts that dictate the molecule's behavior.
Figure 1: Electronic vectors within (6-Bromo-4-methoxypyridin-3-yl)methanol. The N1-atom activates the C6-Br bond, but the C4-OMe pumps electron density back into the ring, slightly stabilizing the C-Br bond against oxidative addition compared to electron-deficient pyridines.
Detailed Reactivity Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 6-position (alpha to nitrogen) is the primary site for oxidative addition.
Feature
Compound A (Target)
2-Bromopyridine (Standard)
3-Bromopyridine (Meta-isomer)
Reactivity
High to Moderate
Very High
Low
Electronic Effect
4-OMe donates e-, making Pd(0) insertion slower than in e- deficient rings.
N-atom pulls e-, facilitating rapid Pd insertion.
No alpha-N activation; requires higher temp/active catalysts.
Free -OH can coordinate Pd or undergo O-arylation if base is too strong.
Minimal.
Minimal.
Insight: While 2-bromopyridine reacts at room temperature in many cases, Compound A typically requires mild heating (40–60°C) to overcome the deactivating effect of the methoxy group.
B. Nucleophilic Aromatic Substitution (SNAr)
Displacement of the Bromine by nucleophiles (amines, thiols, alkoxides).
Nucleophile
Compound A Performance
Comparison to Alternatives
Amines (R-NH2)
Sluggish. The 4-OMe group increases electron density at C6, repelling the nucleophile.
2-Bromo-4-cyanopyridine reacts violent/fast (EWG activates). Compound A requires high heat (>100°C) or forcing conditions.
Alkoxides (RO-)
Moderate. Possible, but competition with the 3-CH2OH (deprotonation) can occur.
2-Chloropyridines are generally better substrates for SNAr due to higher electronegativity of Cl stabilizing the transition state.[1]
C. Lithiation & Metal-Halogen Exchange
Lithium-Halogen Exchange: Treatment with n-BuLi results in rapid exchange at the C6 position to generate the lithiated species.
Directing Effects: The 4-OMe and 3-CH2OH (as an alkoxide after 1 eq. base) can act as Directed Ortho Metalation (DoM) groups. However, since C6 is occupied by Br, exchange usually overrides deprotonation.
Risk: If 2 equivalents of n-BuLi are used, the first deprotonates the -OH, the second performs the Li-Br exchange.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of Compound A
Rationale: This protocol uses a mild base and a bidentate ligand (dppf) to prevent chelation of the Pd catalyst by the free hydroxyl group and the pyridine nitrogen.
Setup: Charge a reaction vial with Compound A, boronic acid, and Pd catalyst. Inert atmosphere (N2 or Ar) is critical to preserve the catalyst.
Solvation: Add 1,4-Dioxane and stir to dissolve.
Activation: Add the aqueous K2CO3. The biphasic system helps solubilize the inorganic base while protecting the organic phase.
Reaction: Heat to 80°C for 4–6 hours. (Note: Simple 2-bromopyridine might react at RT; the 80°C is necessary due to the 4-OMe deactivation).
Workup: Dilute with EtOAc, wash with brine. The product will be in the organic layer.
Critical Step: Check pH of aqueous layer. If the product contains the pyridine nitrogen, it may remain in the aqueous phase if acidic. Keep pH > 8.
Reaction Pathway Visualization
Figure 2: Catalytic cycle for the Suzuki coupling of Compound A. The rate-determining step is often the oxidative addition (Step 1) due to the electron-rich nature of the ring.
References
BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
Li, J.J. (2014).[6] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Pyridine SNAr and Coupling mechanisms).
Schlosser, M. (2005). "The 2-Pyridyl Position: A Launch Pad for Organometallic Chemistry". Angewandte Chemie International Edition, 44(3), 376-393.
PubChem. (2025).[7] Compound Summary: 2-Bromo-4-methoxypyridine.[1][7][8] Retrieved from
A Senior Application Scientist's Guide to Alternative Reagents for (6-Bromo-4-methoxypyridin-3-yl)methanol in Complex Synthesis
In the intricate landscape of pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency, yield, and overall project success. (6-Bromo-4-methoxypyridin-3-yl)m...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency, yield, and overall project success. (6-Bromo-4-methoxypyridin-3-yl)methanol has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors and other complex heterocyclic systems. Its utility is primarily derived from the strategic placement of a reactive bromo-substituent, poised for cross-coupling, and a versatile hydroxymethyl group, ready for further elaboration.
This guide provides a comprehensive analysis of viable alternative reagents, offering a comparative framework grounded in experimental data and mechanistic rationale. We will explore how modulating the leaving group, altering the core functional handle, and considering isomeric scaffolds can provide strategic advantages in your synthetic campaigns.
The Strategic Value of the 4-Methoxy-3-pyridylmethanol Scaffold
The 6-bromo-4-methoxypyridin-3-yl motif is frequently employed in the construction of complex molecules, such as the p38 kinase inhibitor BIRB 796. The methoxy group serves to electronically activate the pyridine ring, influencing the regioselectivity of subsequent reactions, while the hydroxymethyl group provides a handle for building out molecular complexity. The bromine atom at the 6-position is the primary site for introducing diversity through various cross-coupling reactions.
Comparative Analysis of Alternative Reagents
The choice of an alternative to (6-Bromo-4-methoxypyridin-3-yl)methanol is dictated by the specific synthetic transformation, desired reactivity, and economic considerations. Here, we compare key alternatives based on their performance in common synthetic applications.
Modulation of the Leaving Group at the 6-Position
The reactivity of the pyridine scaffold in cross-coupling reactions is highly dependent on the nature of the leaving group at the 6-position. The following table summarizes the key differences between common alternatives.
Reagent
Structure
Key Advantages
Key Disadvantages
(6-Bromo-4-methoxypyridin-3-yl)methanol
Good balance of reactivity and stability; widely available.
Can require forcing conditions for challenging couplings.
(6-Chloro-4-methoxypyridin-3-yl)methanol
Lower cost; suitable for large-scale synthesis.
Less reactive than the bromo analog, often requiring specialized catalysts or higher temperatures.
(6-Iodo-4-methoxypyridin-3-yl)methanol
More reactive than the bromo analog, allowing for milder reaction conditions.
The following diagram illustrates a typical workflow for comparing the reactivity of different 6-halo-4-methoxypyridin-3-yl)methanol analogs in a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol with Phenylboronic Acid
To a solution of (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water is added potassium carbonate (2.0 eq).
The mixture is sparged with argon for 15 minutes.
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction is heated to 90 °C for 12 hours.
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired product.
Alternatives with Modified Functional Groups at the 3-Position
In some synthetic routes, the hydroxymethyl group may not be the ideal functional handle. The following alternatives offer different synthetic possibilities.
The choice between the alcohol and the aldehyde can significantly shorten a synthetic sequence, as illustrated below.
Caption: Comparison of synthetic pathways.
Isomeric Scaffolds: A Note on Regiochemistry
While direct alternatives are valuable, it is also prudent to consider isomeric scaffolds. The electronic and steric environment of the pyridine ring can be significantly altered by changing the positions of the substituents. For instance, (5-bromo-4-methoxypyridin-3-yl)methanol would present a different steric profile around the hydroxymethyl group and potentially altered reactivity at the bromine-substituted position. The choice of isomer will be highly dependent on the specific target molecule and the desired bond disconnections.
Conclusion and Future Perspectives
The selection of a building block in organic synthesis is a multifaceted decision that balances reactivity, cost, and the overall synthetic strategy. While (6-Bromo-4-methoxypyridin-3-yl)methanol remains a robust and widely used reagent, a thorough understanding of its alternatives can unlock more efficient and versatile synthetic routes. The choice between a bromo, chloro, or iodo analog will largely depend on the desired reactivity in cross-coupling reactions, with the corresponding boronic acid providing a valuable alternative for reversing the polarity of the transformation. Furthermore, considering analogs with alternative functional groups, such as aldehydes or carboxylic acids, can streamline synthetic sequences by eliminating the need for oxidation or reduction steps. As the demand for novel heterocyclic compounds continues to grow, a deep understanding of the reactivity and interplay of these fundamental building blocks will be paramount for the successful development of next-generation therapeutics and materials.
References
Synthesis of BIRB 796: A patent describing the synthesis of the p38 kinase inhibitor BIRB 796, which utilizes a substituted pyridine scaffold. [Source: Google Patents, URL: https://patents.google.
General methodologies for Suzuki-Miyaura cross-coupling of heteroaromatics: A comprehensive review on the Suzuki-Miyaura reaction, providing insights into catalyst selection and reaction conditions for challenging substrates. [Source: Chemical Reviews, URL: https://pubs.acs.org/doi/10.1021/cr010279j]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridines: An article detailing the nuances of cross-coupling reactions involving pyridine rings, highlighting the influence of substituents on reactivity. [Source: Angewandte Chemie International Edition, URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200601838]
Comparative
A Senior Application Scientist's Guide to Cross-Coupling Strategies for (6-Bromo-4-methoxypyridin-3-yl)methanol: A Comparative Yield Analysis
Welcome to an in-depth analysis of cross-coupling methodologies for the functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol. This pyridine derivative is a highly valuable building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to an in-depth analysis of cross-coupling methodologies for the functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol. This pyridine derivative is a highly valuable building block in medicinal chemistry and materials science, offering a strategic point for molecular elaboration. The presence of a bromo substituent on an electron-rich, potentially coordinating pyridine ring presents unique challenges and opportunities for palladium-catalyzed cross-coupling reactions.
This guide moves beyond simple protocol recitation. It is designed to provide you, the research scientist, with a deep, mechanistic understanding of why certain conditions are chosen and how to select the optimal strategy for your synthetic goals. We will objectively compare the performance of four cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—providing representative experimental data to ground our analysis.
While a direct, side-by-side comparison for this specific substrate is not extensively published, the data and protocols herein are synthesized from established trends and results for structurally similar 6-bromopyridine systems, providing a robust and reliable framework for your experimental design.
The Strategic Landscape: Choosing Your Cross-Coupling Partner
The functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol can be directed toward C-C or C-N bond formation, each serving distinct synthetic purposes. The choice of reaction is the first critical decision point.
Caption: Decision matrix for functionalizing the C-Br bond.
Suzuki-Miyaura Coupling: The Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[1][2]
Mechanistic Rationale
The catalytic cycle hinges on three key steps. Success with a heteroaryl bromide like ours requires careful selection of ligand and base to facilitate both the oxidative addition and the critical transmetalation step. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for transferring the organic group to the palladium center.[1][3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Performance & Yield Analysis
For electron-rich bromopyridines, achieving high yields necessitates overcoming catalyst inhibition by the pyridine nitrogen and ensuring a sufficient rate of oxidative addition. The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is often critical.[4][5] Strong inorganic bases are typically required.
Expert Insight: The combination of a modern biarylphosphine ligand (e.g., XPhos) with a strong base like K₃PO₄ in a polar solvent system often provides the highest yields and broadest substrate scope for challenging heteroaryl bromides.[4][5] The presence of water can sometimes accelerate the reaction.
Sonogashira Coupling: Gateway to Alkynylated Pyridines
The Sonogashira reaction provides a direct and powerful route to C(sp²)-C(sp) bonds, installing a versatile alkyne handle for further transformations.[7][8]
Mechanistic Rationale
The classical Sonogashira reaction involves a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This species then undergoes transmetalation with the Pd(II) complex. An amine serves as both the base and, frequently, the solvent.[8][10]
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Performance & Yield Analysis
Sonogashira couplings are typically high-yielding and run under mild conditions.[8] For bromopyridine substrates, standard catalysts like PdCl₂(PPh₃)₂ are often effective. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, often employing more electron-rich and bulky phosphine ligands.[9]
Expert Insight: The choice of base is critical. While triethylamine is common, stronger, non-coordinating organic bases like DBU can be advantageous in copper-free systems.[9] The primary alcohol on our substrate is tolerant of these conditions, but protection may be considered if using highly sensitive alkynes or forcing conditions.
Heck Reaction: Olefination of the Pyridine Core
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to styrenyl-type derivatives.[12] This method is particularly useful for introducing vinyl groups that can serve as handles for further synthetic transformations.
Mechanistic Rationale
The cycle begins with the standard oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene (carbopalladation). The final step is a β-hydride elimination, which releases the olefinated product and regenerates a palladium hydride species that is converted back to the active Pd(0) catalyst by the base.[12]
Caption: Key steps of the Mizoroki-Heck reaction catalytic cycle.
Performance & Yield Analysis
Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings. The choice of ligand and base can significantly impact yield and selectivity (E vs. Z isomers). For heteroaryl bromides, phosphine-free catalyst systems or those with robust ligands are often employed.
Expert Insight: The Heck reaction can be sensitive to steric hindrance on both the aryl halide and the alkene. For our substrate, coupling with simple acrylates or styrene should be efficient. Using a high-boiling polar aprotic solvent like DMF or DMAc is common to ensure solubility and achieve the necessary reaction temperatures.[15]
Buchwald-Hartwig Amination: Forging the C-N Bond
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, offering unparalleled scope and functional group tolerance compared to classical methods like SNAr or the Ullmann condensation.[17][18]
Mechanistic Rationale
Similar to other cross-couplings, the reaction is initiated by oxidative addition. The key subsequent steps involve coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Performance & Yield Analysis
This reaction is highly dependent on the synergy between the palladium precursor, a sterically hindered, electron-rich ligand, and a strong, non-nucleophilic base.[19] Modern catalyst systems (e.g., using RuPhos or BrettPhos) allow for the coupling of a vast array of primary and secondary amines, including those with sensitive functional groups.[20]
Expert Insight: The choice of base is crucial and often substrate-dependent. While sodium tert-butoxide is a common choice, bases like LHMDS or K₃PO₄ can offer advantages for substrates with base-sensitive functional groups.[20] The unprotected primary alcohol on our substrate should be compatible with most standard conditions, but a bulky base like LHMDS may also offer a pseudo-protecting effect.
Experimental Protocols: A Practical Guide
The following protocols are representative procedures adapted for (6-Bromo-4-methoxypyridin-3-yl)methanol based on analogous systems found in the literature. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
Caption: General experimental workflow for cross-coupling reactions.
To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
In a separate vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Evacuate and backfill the Schlenk flask with inert gas (repeat 3x). Add the catalyst/ligand mixture to the flask.
Add the degassed solvent (e.g., 1,4-dioxane or t-BuOH, ~0.1 M concentration).
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue by flash column chromatography.
To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv.), Pd(OAc)₂ (3 mol%), and the phosphine ligand (e.g., P(p-tol)₃, 6 mol%).
Evacuate and backfill the flask with inert gas (repeat 3x).
Add degassed THF (~0.1 M), followed by the terminal alkyne (1.2 equiv.) and DBU (3.0 equiv.) via syringe.
Heat the reaction mixture to 80 °C and stir for 6 hours or until completion as monitored by TLC.
Cool to room temperature and concentrate the solvent.
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., BINAP, 4-8 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
Add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 equiv.) to the flask.
Evacuate and backfill the flask with inert gas (repeat 3x).
Add degassed toluene (~0.1 M), followed by the amine (1.2-1.5 equiv.).
Heat the reaction mixture to 110 °C and stir for 8-16 hours, monitoring for completion.
Cool to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The functionalization of (6-Bromo-4-methoxypyridin-3-yl)methanol is readily achievable through a variety of modern cross-coupling techniques. Each method offers a distinct advantage depending on the desired molecular target.
For Biaryl and Heteroaryl Scaffolds: The Suzuki-Miyaura coupling stands out for its reliability, broad substrate scope, and typically high yields, especially when using modern catalyst systems. It is the recommended starting point for most C(sp²)-C(sp²) bond formations.
For Introducing an Alkyne Handle: The Sonogashira coupling is exceptionally efficient and often proceeds under mild conditions. Copper-free variants are recommended to minimize homocoupling byproducts.
For C-N Bond Formation: The Buchwald-Hartwig amination is the undisputed champion, offering access to a vast range of substituted anilines with excellent functional group tolerance. Careful selection of the ligand-base combination is key to success.
For Vinyl-Pyridine Derivatives: The Heck reaction is a viable, though often more condition-sensitive, option. It is most effective with activated alkenes like acrylates and styrenes.
By understanding the mechanistic underpinnings and key parameters of each reaction, researchers can confidently select and optimize the ideal cross-coupling strategy to advance their synthetic campaigns.
References
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
Sonogashira coupling. Wikipedia.
Navigating the Suzuki Coupling Landscape: A Compar
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
Buchwald–Hartwig amin
Sonogashira Coupling. Organic Chemistry Portal.
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Cagliani, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
Buchwald-Hartwig Coupling. Organic Synthesis.
Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
Hentemann, M. F., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
Blanco, P., et al. (2022). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing.
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.
A Comparative Guide to the Biological Activity of (6-Bromo-4-methoxypyridin-3-yl)methanol Derivatives and Analogs
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of molecules targeting a wide array of biological targets. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. This guide provides a comparative analysis of the biological activity of (6-Bromo-4-methoxypyridin-3-yl)methanol, its derivatives, and structurally related analogs, offering insights for researchers and professionals in drug development. While specific biological data for (6-Bromo-4-methoxypyridin-3-yl)methanol is not extensively available in public literature, by examining its structural analogs, we can infer potential activities and guide future research.
Structural Features and Synthetic Considerations
The core molecule, (6-Bromo-4-methoxypyridin-3-yl)methanol, possesses several key features that are significant for its biological activity and potential for derivatization. The bromine atom at the 6-position offers a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 4-position and the methanol group at the 3-position can participate in hydrogen bonding with biological targets and can be modified to modulate physicochemical properties like solubility and lipophilicity.
A general synthetic route to (6-Bromo-4-methoxypyridin-3-yl)methanol involves the reduction of the corresponding aldehyde, 6-bromonicotinaldehyde, using a reducing agent like sodium borohydride in methanol[1].
Comparative Biological Activity: Insights from Analogs
In the absence of direct data for the lead compound, we turn our attention to its structural analogs to build a comprehensive biological profile. The following sections compare the anticancer and kinase inhibitory activities of relevant pyridine derivatives.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents. The antiproliferative activity of pyridine derivatives is often evaluated against a panel of cancer cell lines using cytotoxicity assays like the MTT assay.
A structurally similar analog, (4-Bromo-6-methylpyridin-3-yl)methanol , has derivatives that show potent activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with a 2024 study reporting 91.95% inhibition of E. coli growth at 50 µM[2]. This antibacterial activity suggests potential for broader biological applications, including anticancer activity, as some antibacterial agents also exhibit cytotoxicity against cancer cells.
Further afield, other substituted pyridine derivatives have shown significant anticancer potential. For instance, a series of pyridine-ureas demonstrated potent in vitro growth inhibitory activity against the MCF-7 breast cancer cell line[3]. Notably, compound 8e in that study exhibited an IC50 value of 0.22 µM after 48 hours of treatment, making it significantly more potent than the reference drugs Doxorubicin and Sorafenib[3].
Table 1: In Vitro Anticancer Activity of Representative Pyridine Analogs
The data in Table 1 highlights that substitutions on the pyridine ring play a crucial role in determining the anticancer potency. The high potency of the pyridine-urea derivatives suggests that incorporating a urea moiety could be a promising strategy for derivatizing (6-Bromo-4-methoxypyridin-3-yl)methanol.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[6]. The pyridine scaffold is a key component of many kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of the kinase.
While direct kinase inhibition data for (6-Bromo-4-methoxypyridin-3-yl)methanol is unavailable, analogs with a 4-anilinopyridine core have shown potent inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR[7][8]. For example, the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivative, PD 158780, is a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.08 nM[8].
The structural features of (6-Bromo-4-methoxypyridin-3-yl)methanol, particularly the bromine and methoxy substitutions, are found in known kinase inhibitors. The bromine atom can participate in halogen bonding, a key interaction in some protein-ligand complexes.
Table 2: Kinase Inhibitory Activity of Representative Pyridine Analogs
The data in Table 2 underscores the potential of pyridine derivatives as potent kinase inhibitors. The micromolar to nanomolar inhibitory concentrations of these analogs suggest that derivatives of (6-Bromo-4-methoxypyridin-3-yl)methanol could be designed to target specific kinases.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds.
Step-by-Step Methodology:
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
Kinase activity can be measured using various formats, including fluorescence-based, luminescence-based, or radiometric assays. The following is a general protocol for a fluorescence-based assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a fluorescently labeled peptide), and ATP solutions.
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
Kinase Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
Signal Detection: Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control, and determine the IC50 value from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: A simplified receptor tyrosine kinase signaling pathway targeted by inhibitors.
Conclusion and Future Directions
While direct experimental data on the biological activity of (6-Bromo-4-methoxypyridin-3-yl)methanol is limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo and methoxy groups on the pyridine ring, coupled with the methanol moiety, offers multiple avenues for chemical modification to optimize potency and selectivity against various biological targets.
Future research should focus on:
Synthesis and Characterization: Synthesizing (6-Bromo-4-methoxypyridin-3-yl)methanol and a library of its derivatives.
In Vitro Screening: Evaluating the synthesized compounds against a broad panel of cancer cell lines and a diverse set of kinases.
Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern the biological activity of this class of compounds.
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most potent derivatives.
By leveraging the insights gained from analogous structures and employing the robust experimental protocols outlined in this guide, the therapeutic potential of (6-Bromo-4-methoxypyridin-3-yl)methanol and its derivatives can be systematically explored, potentially leading to the discovery of novel drug candidates.
References
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Available from: [Link]
IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available from: [Link]
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. Available from: [Link]
Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002). DOI. Available from: [Link]
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available from: [Link]
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. Available from: [Link]
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Available from: [Link]
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2025). ResearchGate. Available from: [Link]
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Available from: [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC - NIH. Available from: [Link]
Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). Semantic Scholar. Available from: [Link]
(6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. Available from: [Link]
(4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472. PubChem. Available from: [Link]
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available from: [Link]
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available from: [Link]
cost-benefit analysis of using (6-Bromo-4-methoxypyridin-3-yl)methanol in synthesis
An In-Depth Cost-Benefit Analysis of (6-Bromo-4-methoxypyridin-3-yl)methanol in Modern Synthesis A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Cost-Benefit Analysis of (6-Bromo-4-methoxypyridin-3-yl)methanol in Modern Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted pyridine rings are privileged scaffolds, forming the core of a significant percentage of FDA-approved drugs.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them indispensable in drug design.[3] Within this class, (6-Bromo-4-methoxypyridin-3-yl)methanol emerges as a highly functionalized and versatile building block. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with viable alternatives and offering detailed experimental insights to inform strategic decisions in complex synthetic campaigns.
The Strategic Value of (6-Bromo-4-methoxypyridin-3-yl)methanol
The utility of this reagent is rooted in the orthogonal reactivity of its functional groups. The bromine atom at the 6-position serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
The methoxy group at the 4-position and the methanol at the 3-position offer additional points for diversification. The methanol can be readily oxidized to an aldehyde for further elaboration or used as a nucleophile, while the methoxy group electronically influences the pyridine ring's reactivity. This pre-installed functionality can significantly shorten synthetic routes compared to building the ring from scratch.
Comparative Analysis: (6-Bromo-4-methoxypyridin-3-yl)methanol vs. Alternatives
The decision to use a specific building block is always a balance of cost, reactivity, and overall process efficiency. Here, we compare (6-Bromo-4-methoxypyridin-3-yl)methanol against its most common alternative, the analogous chloro-substituted compound, and a representative de novo synthesis strategy.
This data underscores a critical principle: the upfront cost of a reagent is only one component of the total synthesis cost. The higher price of the bromo-derivative is often justified by savings in development time, reduced catalyst loading, and higher, more reliable yields, which are paramount in drug discovery and process development.
Visualization of Synthetic Strategy
The following diagram illustrates the strategic decision-making process when selecting a synthetic route.
Caption: Strategic workflow for selecting a pyridine building block.
Experimental Protocols & Mechanistic Insights
To provide a practical context, we present detailed protocols for two of the most common applications of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds. The choice of a standard palladium catalyst is enabled by the high reactivity of the C-Br bond.
Reaction: Synthesis of (4-Methoxy-6-phenylpyridin-3-yl)methanol
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a pre-catalyst like Pd(PPh₃)₄ is convenient as it is relatively air-stable, though the active catalyst is a Pd(0) species formed in situ.
Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water. The biphasic system is classic for Suzuki couplings; the base is soluble in the aqueous phase and activates the boronic acid, which then partitions into the organic phase for the catalytic cycle.[7]
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Choices:
Base (K₂CO₃): A moderately strong base is sufficient to activate the boronic acid for transmetalation without causing hydrolysis of other functional groups.[8]
Catalyst (Pd(PPh₃)₄): This is a standard, reliable catalyst for coupling with aryl bromides. For a less reactive aryl chloride, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) would be necessary to facilitate the oxidative addition step.[9][10]
Protocol 2: Buchwald-Hartwig Amination
This reaction is essential for constructing C-N bonds, which are ubiquitous in pharmaceuticals.
Reaction: Synthesis of (4-Methoxy-6-(phenylamino)pyridin-3-yl)methanol
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.05 eq).
Reagent Addition: Add aniline (1.2 eq) followed by sodium tert-butoxide (NaOt-Bu, 1.4 eq).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Dioxane is a common solvent for this reaction due to its ability to dissolve the various components and its relatively high boiling point.[11]
Reaction: Heat the mixture to 100-110 °C for 12-18 hours. Monitor progress by TLC or LC-MS.
Workup: Cool the reaction and quench carefully with saturated aqueous ammonium chloride. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude material via column chromatography.
Causality Behind Choices:
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex necessary for reductive elimination.[4]
Ligand (Xantphos): Bidentate phosphine ligands like Xantphos are often used to stabilize the palladium catalyst, prevent dimer formation, and promote the reductive elimination step, leading to higher yields compared to first-generation catalysts.[4]
Conclusion: A Strategic Investment for Accelerated Discovery
While (6-Bromo-4-methoxypyridin-3-yl)methanol carries a higher initial procurement cost than its chloro-analog, its true value lies in its synthetic efficiency and reliability. The cost-benefit analysis clearly demonstrates that for research and development, particularly in late-stage functionalization where material is precious and timelines are critical, the bromo-derivative is a strategic investment. Its high reactivity allows for the use of standard, well-understood catalyst systems, minimizing the time spent on reaction optimization and maximizing the probability of success. For large-scale manufacturing, where a dedicated process optimization campaign can be justified, the less expensive chloro-analog may become economically viable. However, for the discovery chemist, the reliability and versatility of (6-Bromo-4-methoxypyridin-3-yl)methanol make it an invaluable tool for accelerating the synthesis of novel chemical entities.
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
(6-Bromo-Pyridin-3-Yl)-Methanol - Tradeindia. (n.d.). Retrieved February 14, 2026, from [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved February 14, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 14, 2026, from [Link]
(6-BROMO-2-METHOXYPYRIDIN-3-YL)METHANOL [P52719] - ChemUniverse. (n.d.). Retrieved February 14, 2026, from [Link]
(6-Bromo-4-methyl-pyridin-3-yl)-methanol - AOBChem. (n.d.). Retrieved February 14, 2026, from [Link]
(6-bromo-4-methylpyridin-3-yl)methanol - MCE. (n.d.). Retrieved February 14, 2026, from [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved February 14, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
Pyridine & Pyridine Derivatives Market | Industry Report, 2030 - Grand View Research. (n.d.). Retrieved February 14, 2026, from [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (2026, February 5). Retrieved February 14, 2026, from [Link]
Pyridine & Pyridine Derivatives Market Size 2026-2032 - 360iResearch. (n.d.). Retrieved February 14, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2026, from [Link]
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 14, 2026, from [Link]
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23). Retrieved February 14, 2026, from [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. (2022, February 24). ACS Publications. Retrieved February 14, 2026, from [Link]
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. (2021, December 15). Retrieved February 14, 2026, from [Link]
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines | Request PDF. (2025, August 6). Retrieved February 14, 2026, from [Link]
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
Process Comparison Guide: Selective Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol
Executive Summary Objective: To validate a scalable, chemoselective synthetic route for (6-Bromo-4-methoxypyridin-3-yl)methanol , a critical intermediate in the development of kinase inhibitors and GPCR modulators.[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To validate a scalable, chemoselective synthetic route for (6-Bromo-4-methoxypyridin-3-yl)methanol , a critical intermediate in the development of kinase inhibitors and GPCR modulators.[1]
The Challenge: The synthesis hinges on the reduction of a nicotinate ester precursor.[1] The presence of a labile C6-Bromine atom presents a high risk of hydrodehalogenation (yielding the impurity 4-methoxypyridin-3-yl methanol) when using standard strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄).
The Solution: This guide compares the industry-standard Cryogenic DIBAL-H Reduction (Route A) against a Process-Optimized NaBH₄/CaCl₂ Reduction (Route B).
Recommendation:Route B is validated as the superior protocol. It offers higher chemoselectivity (>99% Br-retention), eliminates cryogenic requirements, and improves safety at scale.[1]
Strategic Analysis & Retrosynthesis
The target molecule features a trisubstituted pyridine core.[1][2][3] The critical strategic decision lies in the order of functionalization.
Retrosynthetic Disconnection: The C3-hydroxymethyl group is best accessed via reduction of the corresponding ester.
Precursor Synthesis: Compound 1 is reliably synthesized via regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-bromo-4-chloronicotinate with sodium methoxide. The 4-position is significantly more electrophilic than the 6-position due to the para-relationship with the pyridine nitrogen and the electron-withdrawing ester at C3.
The following diagram illustrates the validated workflow, highlighting the divergence between the high-risk standard route and the optimized chemoselective route.
Figure 1: Comparative synthetic workflow. Route B (Green) demonstrates the validated pathway avoiding the debromination pitfall observed in Route A (Red).[1]
Validated Experimental Protocol (Route B)
This protocol describes the NaBH₄/CaCl₂ mediated reduction . This system generates Ca(BH₄)₂ in situ, which acts as a mild, coordinating reducing agent capable of reducing esters to alcohols without disturbing aryl halides.[1]
In a dry 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve Methyl 6-bromo-4-methoxynicotinate (10 g, 40.6 mmol) in THF (100 mL) and Ethanol (200 mL).
Cool the solution to 0°C using an ice bath.
Reagent Addition (Exothermic):
Add CaCl₂ (6.76 g, 60.9 mmol) in a single portion. Stir for 15 minutes until partially dissolved.
Critical Step: Add NaBH₄ (4.61 g, 121.8 mmol) portion-wise over 30 minutes. Do not add all at once. Vigorous hydrogen gas evolution will occur. Maintain internal temperature < 10°C.
Reaction Phase:
Remove the ice bath and allow the slurry to warm to room temperature (20–25°C).
Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1] The starting ester spot (R_f ~0.[1]6) should disappear, replaced by the alcohol (R_f ~0.2).[1]
Quench & Workup:
Cool back to 0°C.
Carefully quench with saturated NH₄Cl solution (50 mL) dropwise.[1] Caution: Delayed gas evolution may occur.[1]
Concentrate the mixture under reduced pressure to remove THF/EtOH.
Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).
Purification:
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][4]
Result: The crude product is typically a white to off-white solid. If necessary, recrystallize from EtOAc/Heptane.[1]
Performance Data & Validation
The following data compares the crude purity profiles of the two routes.
Metric
Route A (LiAlH₄, -78°C)
Route B (NaBH₄/CaCl₂, RT)
Analysis
Isolated Yield
76%
94%
Route B avoids loss to side-products.
Purity (HPLC)
88%
>99%
Route A requires chromatography; Route B does not.[1]
The combination of NaBH₄ and CaCl₂ generates a borohydride species modified by calcium (likely Ca(BH₄)₂).[1] Calcium acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester (Compound 1 ).[1] This coordination activates the ester towards hydride attack without lowering the LUMO of the C-Br bond sufficiently to allow oxidative addition or radical transfer.[1] Conversely, LiAlH₄ is a "hard" nucleophile and a strong single-electron donor, which readily attacks the electron-deficient C-Br bond on the pyridine ring.[1]
Self-Validating Logic Diagram
To ensure reproducibility, researchers should follow this logic gate during the reaction monitoring.
Figure 2: In-process control logic. The absence of the des-bromo impurity peak is the critical "Go/No-Go" validation metric.
Conclusion
For the synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol , the NaBH₄/CaCl₂ mixed anhydride reduction is the validated, superior alternative to standard lithium aluminum hydride protocols. It preserves the sensitive C6-Bromine handle, essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), while delivering high yields at ambient temperatures.
References
Preparation of Pyridines via SnAr
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.[1]
Source:Journal of Organic Chemistry.
Context: Validates the displacement of C4-Cl over C6-Br in nicotin
(6-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1187385-81-4) is a high-value pharmacophore scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of LPA1 receptor antagonists (for fibrosis) and Selective Estrogen Receptor Degraders (SERDs) (for oncology).
Unlike generic pyridine building blocks, this molecule offers a unique "Push-Pull-Anchor" electronic configuration:
4-Methoxy (Push): Electron-donating group (EDG) that activates the ring and acts as a critical hydrogen-bond acceptor in protein binding pockets.
6-Bromo (Anchor): A versatile electrophilic handle for Suzuki/Buchwald couplings, allowing attachment to complex macrocycles or heteroaromatic cores.
3-Hydroxymethyl (Linker): A modifiable tether readily converted into amines, ethers, or amides to fine-tune solubility and target engagement.
This guide objectively compares the performance of this scaffold against its 4-methyl and 4-chloro analogs, supported by experimental protocols and mechanistic insights.
Chemical Architecture & Comparative Analysis
The specific substitution pattern of the pyridine ring dictates its utility in medicinal chemistry. Below is a comparison of the 4-methoxy variant against common alternatives.
Table 1: Physicochemical & Functional Comparison
Feature
(6-Bromo-4-methoxypyridin-3-yl)methanol
(6-Bromo-4-methylpyridin-3-yl)methanol
(6-Chloropyridin-3-yl)methanol
Electronic State
Electron-Rich (Activated): The 4-OMe group pushes electron density, facilitating oxidative addition at the C-Br bond during catalysis.
Neutral/Weakly Activated: Methyl is a weak EDG; less reactive in Pd-catalyzed couplings.
Electron-Deficient: Lack of C4-donor makes the ring electron-poor; harder to functionalize.
Solubility (LogP)
Moderate (~0.8): Balanced lipophilicity/polarity profile due to ether oxygen.
High (~1.2): More lipophilic; can lead to poor aqueous solubility in final drugs.
Low: Often requires additional solubilizing groups.
Binding Mode
H-Bond Acceptor: The 4-OMe oxygen often engages key residues (e.g., Lys/Arg) in LPA1/ER pockets.
Steric Only: Methyl group provides hydrophobic bulk but no H-bonding capability.
None: Lacks the C4 interaction point entirely.
Primary Application
Fibrosis (LPA1), Oncology (SERDs)
Antibacterial agents, Simple kinase inhibitors
General reagent, Agrochemicals
Critical Signaling Pathways & Mechanism
The utility of this scaffold is best understood through its role in LPA1 Receptor Antagonism . The 4-methoxypyridine moiety serves as the "head group" that blocks the binding of Lysophosphatidic Acid (LPA), preventing downstream pro-fibrotic signaling.
Figure 1: LPA1 Signaling & Inhibition Pathway
Caption: Mechanism of Action for LPA1 Antagonists derived from the 4-methoxypyridine scaffold. The molecule blocks G-protein coupling, halting the RhoA/ROCK fibrotic cascade.
Experimental Protocols
Protocol A: Synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol
Rationale: Direct lithiation of 2,4-dibromopyridine is often non-selective. The preferred route utilizes directed ortho-lithiation (DoM) of 4-methoxypyridine or manipulation of 2-bromo-4-methoxypyridine to ensure regioselectivity.
Rationale: This protocol attaches the "tail" of the drug to the C6-position.
Mix: Combine (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (3.0 eq) in Dioxane/H2O (4:1).
Catalyst: Add Pd(dppf)Cl2 (5 mol%). Degas with N2 for 10 mins.
Heat: Heat to 90°C for 4 hours.
Workup: Filter through Celite, extract, and concentrate.
Structure-Activity Relationship (SAR) Data
The following data summarizes how modifications to the (6-Bromo-4-methoxypyridin-3-yl)methanol core affect biological potency in LPA1 antagonism assays (IC50 values).
Compound Variant
Modification at C4
Modification at C6
LPA1 IC50 (nM)
Interpretation
Lead Scaffold
-OCH3 (Methoxy)
Aryl-Azetidine
12 nM
Optimal. High potency driven by C4-H-bond and C6-hydrophobic fit.
Analog 1
-CH3 (Methyl)
Aryl-Azetidine
380 nM
Loss of Activity. Lack of H-bond acceptor at C4 significantly reduces affinity.
Analog 2
-H (Unsubstituted)
Aryl-Azetidine
>1000 nM
Inactive. The pyridine ring lacks the electron density to engage the pocket.
Analog 3
-OCH3
-Br (Unreacted)
Inactive
Intermediate only. The C6-Br must be substituted with a lipophilic tail for efficacy.
Analog 4
-OCH2CH3 (Ethoxy)
Aryl-Azetidine
45 nM
Tolerated. Slightly bulkier ether is acceptable but less potent than methoxy.
Figure 2: SAR Optimization Logic
Caption: SAR Map detailing the functional role of each substituent on the pyridine ring.
References
Idorsia Pharmaceuticals Ltd. (2020). Pyridin-3-yl derivatives and their use as LPA1 receptor modulators. WO2020254408A1. Link
AstraZeneca AB. (2018). 6,7,8,9-Tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer. WO2018077630A1. Link
Bori, I. D., et al. (2021).[3] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(v), 57-72.[3] Link
VulcanChem. (2024). Biological Activities and Mechanisms of Pyridine Methanol Derivatives. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10844447, (4-methoxypyridin-3-yl)methanol. Link
A Comprehensive Guide to the Safe Disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol, a halogenated pyridine derivative utilized in sophisticated research and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol, a halogenated pyridine derivative utilized in sophisticated research and drug development endeavors. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles of chemical safety and waste management for halogenated organic compounds.
Hazard Identification and Risk Assessment
(6-Bromo-4-methoxypyridin-3-yl)methanol is a compound that, while not having a specific, publicly available Safety Data Sheet (SDS), can be assessed by examining data for structurally similar chemicals. For instance, the related compound (6-Bromo-pyridin-2-yl)methanol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle (6-Bromo-4-methoxypyridin-3-yl)methanol with the same level of caution.
Key Hazards:
Skin and Eye Irritation: Direct contact can lead to irritation[1].
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract[1].
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Such compounds are generally not biodegradable and can be persistent in the environment[2].
Hazard Classification
Description
Precautionary Measures
Skin Irritation
Causes skin irritation upon contact.
Wear nitrile rubber gloves and a fully buttoned lab coat[3][4].
Handle within a certified chemical fume hood[3][4].
Environmental Hazard
Halogenated compounds can be persistent environmental pollutants.
Do not dispose of down the drain or in regular trash[3][5].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling (6-Bromo-4-methoxypyridin-3-yl)methanol, a stringent adherence to PPE and engineering controls is mandatory.
Ventilation: All handling and disposal procedures must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation[3][4].
Eye and Face Protection: Chemical safety goggles are required. For larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to goggles.
Skin Protection: A lab coat must be worn at all times. Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact[3]. Hands should be washed thoroughly with soap and water after handling the chemical and removing gloves[4].
Respiratory Protection: If for any reason work must be conducted outside of a fume hood where there is a risk of aerosol or dust generation, appropriate respiratory protection must be used in accordance with your institution's respiratory protection program.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the spill[3].
Cleanup:
Ensure you are wearing the appropriate PPE.
Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The proper disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol is a critical final step in its lifecycle in the laboratory. The guiding principle is that as a halogenated organic compound, it must be treated as hazardous waste[4][6].
Waste Segregation: It is imperative to segregate halogenated waste from non-halogenated waste streams[6][7]. Mixing these waste types can complicate the disposal process and increase costs.
Container Selection: Use a dedicated, robust, and leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE) or glass[5][7]. The container must be in good condition and have a secure, tight-fitting lid.
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and specify the contents, including the full chemical name: "(6-Bromo-4-methoxypyridin-3-yl)methanol"[5][6]. Include the date when the waste was first added.
Waste Collection: Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols. If the waste is in a solution, the solvent must also be considered as part of the hazardous waste. Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity[7].
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and have secondary containment to manage any potential leaks[3][5].
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Never attempt to dispose of this chemical down the drain or in the regular trash[3][5].
The following diagram illustrates the decision-making process for the proper disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol.
Caption: Disposal workflow for (6-Bromo-4-methoxypyridin-3-yl)methanol.
References
PubChem. (6-Bromo-4-methylpyridin-3-yl)methanamine. National Library of Medicine. [Link]
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (6-Bromo-4-methoxypyridin-3-yl)methanol
This guide provides essential safety protocols and logistical plans for the handling and disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol. As a brominated pyridine derivative, this compound requires careful management...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical plans for the handling and disposal of (6-Bromo-4-methoxypyridin-3-yl)methanol. As a brominated pyridine derivative, this compound requires careful management to mitigate potential health risks. The following procedures are based on established safety principles for structurally similar chemicals and are designed to ensure a secure laboratory environment for all personnel. Adherence to these protocols is critical for operational safety and regulatory compliance.
Hazard Identification and Risk Assessment
(6-Bromo-4-methoxypyridin-3-yl)methanol and related brominated pyridine compounds are classified as hazardous substances. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this class of compounds include:
Skin Irritation: Direct contact can cause skin irritation.[1][2]
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
Harmful if Swallowed: Ingestion of the compound may be harmful.[3]
These hazards necessitate the use of specific personal protective equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.[4] The following table summarizes the minimum required PPE for handling (6-Bromo-4-methoxypyridin-3-yl)methanol.
Protection Type
Specification
Rationale and Causality
Hand Protection
Chemical-resistant nitrile or butyl rubber gloves.
Prevents skin contact and absorption. Disposable nitrile gloves offer good protection against splashes of a wide range of chemicals, but should be changed immediately upon contamination.[5] Always inspect gloves for tears or punctures before use.[6]
Eye & Face Protection
Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][7]
Protects eyes from splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[5][8]
Skin & Body Protection
A flame-resistant lab coat, buttoned completely.[5] Long pants and closed-toe, closed-heel shoes are mandatory.
Protects skin and personal clothing from contamination. Polyester and acrylic clothing should be avoided in favor of cotton-based materials under the lab coat.[5]
Respiratory Protection
Not typically required when work is conducted within a certified chemical fume hood.
Engineering controls are the primary method for mitigating inhalation risks.[5] If a fume hood is not available or if procedures may generate significant dust or aerosols, a NIOSH-approved respirator may be required after a formal risk assessment.[6][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment.
Engineering Controls
Ventilation: All handling of (6-Bromo-4-methoxypyridin-3-yl)methanol, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of vapors or dust.
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
Handling Protocol
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet for any other reagents being used in the procedure.
Donning PPE: Put on all required PPE before entering the designated handling area.
Transfer: When transferring the solid compound, use spark-proof tools and techniques that minimize dust generation.[7]
Work Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.
Decontamination: After use, decontaminate the work area, including the balance and any equipment, with an appropriate solvent and cleaning agent.
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Dispose of single-use PPE in the appropriate waste stream.
Storage Requirements
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][12]
Keep the container away from heat, sparks, and open flames.[2]
Store away from incompatible materials such as strong oxidizing agents.[13]
Emergency Response and First Aid
In the event of an exposure, immediate and correct action is crucial.
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water and soap.[10] If irritation persists, seek medical attention.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[14] If the person feels unwell, call a poison center or doctor.
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[14]
Disposal Plan: Managing Chemical Waste
All waste containing (6-Bromo-4-methoxypyridin-3-yl)methanol must be treated as hazardous waste.
Waste Collection: Collect all surplus material and contaminated disposable items (e.g., gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.[13]
Labeling: The waste container must be clearly labeled with its contents.
Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company.[15] Disposal must be in accordance with all applicable local, state, and federal regulations.[11][16] Never dispose of this chemical down the drain.[11]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling (6-Bromo-4-methoxypyridin-3-yl)methanol, from initial preparation to final disposal.